molecular formula C22H22N4O4 B1667208 (S)-BMS-378806 CAS No. 357263-13-9

(S)-BMS-378806

货号: B1667208
CAS 编号: 357263-13-9
分子量: 406.4 g/mol
InChI 键: OKGPFTLYBPQBIX-CQSZACIVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

human immunodeficiency virus type 1 inhibitor that blocks gp120-CD4 interactions;  structure in first source

属性

IUPAC Name

1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-14-13-25(21(28)15-6-4-3-5-7-15)10-11-26(14)22(29)19(27)16-12-24-20-18(16)17(30-2)8-9-23-20/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,24)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGPFTLYBPQBIX-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C(=O)C2=CNC3=NC=CC(=C23)OC)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)C(=O)C2=CNC3=NC=CC(=C23)OC)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357263-13-9
Record name BMS-378806
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357263139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-378806
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMN5E6PLUK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S)-BMS-378806: A Deep Dive into its Mechanism of Action on HIV-1 gp120

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-BMS-378806 is a small-molecule inhibitor that represents a significant class of antiretroviral agents targeting the entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound interacts with the HIV-1 envelope glycoprotein (B1211001) gp120, preventing viral entry. The document details the binding site, the induced conformational changes, and the resulting inhibition of viral attachment and fusion. Furthermore, it presents key quantitative data on its antiviral activity and binding affinity, along with detailed protocols for the seminal experiments used to elucidate its mechanism of action.

Core Mechanism of Action: Stabilization of the Ground State of gp120

This compound is an attachment inhibitor that uniquely functions by binding to the viral envelope glycoprotein gp120.[1][2] Its primary mechanism is not direct competition with the host cell receptor CD4, but rather the allosteric stabilization of the gp120 conformation in its pre-triggered, or "state-1," form.[3][4] This action prevents the necessary conformational changes in gp120 that are induced upon CD4 binding, which are critical for subsequent interaction with the coreceptors (CCR5 or CXCR4) and the initiation of membrane fusion.[1][5][6]

Binding Site within the "Phe-43 Cavity"

Structural and mutagenesis studies have identified the binding site of this compound within a hydrophobic pocket on gp120 known as the "Phe-43 cavity".[5][6] This cavity is named for the critical phenylalanine residue at position 43 of the CD4 receptor, which inserts into this pocket upon binding. This compound occupies this cavity, effectively preventing the engagement of CD4's Phe-43 and thereby inhibiting the CD4-induced conformational cascade.[5][6] Resistance to this compound is associated with mutations in amino acid residues that line this cavity, further confirming it as the binding site.[2][5]

Inhibition of CD4-Induced Conformational Changes

The binding of CD4 to gp120 triggers a series of profound conformational rearrangements in the gp120/gp41 envelope glycoprotein complex. These changes expose the coreceptor binding site on gp120 and facilitate the transition of the gp41 transmembrane glycoprotein into a fusogenic state. This compound, by stabilizing the state-1 conformation of gp120, effectively blocks these CD4-induced changes.[1][3][6] This inhibition prevents the exposure of the coreceptor binding site and the subsequent steps of the viral entry process.[1]

Quantitative Data

Antiviral Activity

This compound exhibits potent antiviral activity against a broad range of HIV-1 isolates, including laboratory-adapted strains and clinical isolates with different coreceptor tropisms (R5, X4, and dual/mixed).

HIV-1 StrainCoreceptor TropismEC50 (nM)Cell LineAssay EndpointReference
LAIX412VariousReverse Transcriptase[1]
NL4-3X42.7 (in fusion assay)-Cell-Cell Fusion[2]
JR-FLR54.2 (in fusion assay)-Cell-Cell Fusion[2]
Various Lab Strains (Median)R5, X4, R5/X412VariousReverse Transcriptase, p24[1]
Subtype B Clinical Isolates (Median)R5, X4, R5/X440PBMC-[2]
Binding Affinity and Kinetics

The binding of this compound to gp120 is specific and reversible.

ParameterValueMethodgp120 VariantReference
Kd21 nMDirect Binding AssayJR-FL[7]
Ki24.9 ± 0.8 nMCompetition Binding AssayJR-FL[7]
Stoichiometry~1:1Fluorescence TitrationJR-FL[8]

Experimental Protocols

gp120-CD4 Binding ELISA

This assay quantifies the ability of this compound to inhibit the interaction between gp120 and CD4.

Methodology:

  • Plate Coating: 96-well ELISA plates are coated with a capture antibody (e.g., D7324, an anti-gp120 sheep polyclonal antibody) overnight at 4°C.

  • Blocking: Plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • gp120 Capture: Recombinant gp120 protein is added to the wells and incubated for 1-2 hours at room temperature to allow capture by the antibody.

  • Inhibitor and sCD4 Incubation: Plates are washed, and then serial dilutions of this compound are added simultaneously with a fixed concentration of soluble CD4 (sCD4). The plate is incubated for 2 hours at room temperature.

  • Detection of Bound sCD4: After washing, a primary antibody against CD4 (e.g., OKT4) is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Development: A chromogenic substrate for HRP (e.g., TMB) is added, and the reaction is stopped with an acid solution.

  • Data Analysis: The absorbance is read at 450 nm, and the IC50 value (the concentration of inhibitor that reduces sCD4 binding by 50%) is calculated.

HIV-1 Envelope-Mediated Cell-Cell Fusion Assay

This assay measures the ability of this compound to block the fusion of cells expressing the HIV-1 envelope glycoproteins with cells expressing CD4 and a coreceptor.

Methodology:

  • Effector Cell Preparation: Effector cells (e.g., 293T) are co-transfected with a plasmid expressing the HIV-1 Env glycoprotein and a plasmid expressing a reporter protein (e.g., one part of a dual-split protein reporter).

  • Target Cell Preparation: Target cells (e.g., TZM-bl) expressing CD4, CCR5, and/or CXCR4, and the other part of the dual-split reporter are plated in 96-well plates.

  • Inhibitor Treatment: Serial dilutions of this compound are added to the target cells.

  • Co-culture: The effector cells are added to the wells containing the target cells and the inhibitor.

  • Fusion and Reporter Activation: The plates are incubated for a set period (e.g., 24 hours) to allow for cell-cell fusion, which brings the two parts of the reporter protein together, generating a measurable signal (e.g., luciferase activity).

  • Signal Quantification: The reporter signal is measured using an appropriate substrate and a luminometer.

  • Data Analysis: The EC50 value (the concentration of inhibitor that reduces the fusion signal by 50%) is determined.

Single-Round Infection Antiviral Assay (Luciferase Reporter)

This assay determines the antiviral potency of this compound by measuring its ability to inhibit the infection of target cells by pseudoviruses expressing the HIV-1 envelope glycoproteins.

Methodology:

  • Target Cell Seeding: Target cells (e.g., TZM-bl), which contain an HIV-1 LTR-driven luciferase reporter gene, are seeded in 96-well plates.

  • Inhibitor Addition: Serial dilutions of this compound are added to the cells.

  • Viral Infection: A known amount of Env-pseudotyped virus is added to the wells. These viruses are replication-incompetent and carry a luciferase reporter gene.

  • Incubation: The plates are incubated for 48-72 hours to allow for viral entry and expression of the luciferase reporter gene.

  • Lysis and Luciferase Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.

  • Data Analysis: The EC50 value, representing the concentration of the compound that inhibits viral infection by 50%, is calculated from the dose-response curve.

Visualizations

HIV_Entry_Inhibition_by_BMS378806 cluster_0 Normal HIV-1 Entry Pathway cluster_1 Inhibition by this compound gp120_unbound gp120 (State 1) CD4 CD4 Receptor gp120_unbound->CD4 Binding gp120_CD4 gp120-CD4 Complex CD4->gp120_CD4 Conformational Change CoR Coreceptor (CCR5/CXCR4) gp120_CD4->CoR Binding gp120_CD4_CoR Ternary Complex CoR->gp120_CD4_CoR Further Conformational Change Fusion Membrane Fusion gp120_CD4_CoR->Fusion BMS378806 This compound gp120_unbound_2 gp120 (State 1) BMS378806->gp120_unbound_2 Binds to Phe-43 Cavity gp120_bound_BMS gp120 (State 1 Stabilized) CD4_inhibited CD4 Receptor gp120_bound_BMS->CD4_inhibited Binding Inhibited No_Conf_Change No Conformational Change No_Fusion Entry Blocked

Caption: Mechanism of this compound action on HIV-1 entry.

Experimental_Workflow_Antiviral_Assay start Start seed_cells Seed TZM-bl cells in 96-well plate start->seed_cells add_inhibitor Add serial dilutions of This compound seed_cells->add_inhibitor add_virus Infect with Env-pseudotyped virus (luciferase reporter) add_inhibitor->add_virus incubate Incubate for 48-72 hours add_virus->incubate lyse_cells Lyse cells incubate->lyse_cells measure_luminescence Measure luciferase activity lyse_cells->measure_luminescence analyze_data Calculate EC50 value measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the single-round infection antiviral assay.

References

The Discovery and Development of BMS-378806: A Technical Guide to a Novel Class of HIV-1 Entry Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a sophisticated, multi-step process, presenting a prime target for antiretroviral therapy. The initial attachment, mediated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the host cell's CD4 receptor, is a critical step that has been the focus of intense drug discovery efforts. This technical guide provides an in-depth exploration of the discovery, mechanism of action, synthesis, and evaluation of BMS-378806, a pioneering small-molecule inhibitor that potently disrupts this interaction. We detail the structure-activity relationships that guided its optimization, present key quantitative data in a comparative format, and provide methodologies for the essential experiments used in its characterization.

Introduction: Targeting HIV-1 Entry

The HIV-1 entry cascade begins with the attachment of the viral surface glycoprotein gp120 to the CD4 receptor on target T-cells.[1] This binding event triggers a series of profound conformational changes in the gp120/gp41 envelope trimer.[2][3] These changes expose a binding site for a coreceptor, typically CCR5 or CXCR4, and subsequently unleash the hydrophobic fusion peptide of the gp41 subunit, which inserts into the host cell membrane, ultimately leading to the fusion of viral and cellular membranes and viral entry.[4] Given its critical role, the gp120-CD4 interaction represents a highly attractive target for therapeutic intervention. BMS-378806 emerged from a high-throughput screening campaign as a first-in-class, orally bioavailable small molecule that specifically inhibits this attachment step.[2][5]

Mechanism of Action: Allosteric Inhibition of gp120

BMS-378806 is an attachment inhibitor that functions by binding directly to the gp120 protein.[5] Its mechanism is primarily allosteric and competitive with CD4 binding.

  • Binding Site: Crystal structures reveal that BMS-378806 and its more potent analog, BMS-626529 (temsavir), bind to a conserved, induced-fit hydrophobic pocket on gp120. This pocket is located adjacent to the CD4 binding site, nestled between the β20-β21 hairpin and the α1 helix.[6]

  • Conformational Stabilization: The inhibitor stabilizes the gp120 trimer in a "pretriggered" or state-1 conformation.[3] By locking gp120 in this state, BMS-378806 prevents the crucial conformational rearrangements that are induced upon CD4 binding and are necessary for subsequent coreceptor interaction and membrane fusion.[2][3]

  • Inhibition of CD4 Interaction: At lower, antivirally relevant concentrations, BMS-378806 blocks these CD4-induced changes. At higher concentrations, it can directly compete with and impede the binding of the CD4 receptor itself.[2] Isothermal titration calorimetry has determined a dissociation constant (Kd) of approximately 43 ± 15 nM for the interaction between BMS-378806 and monomeric gp120.[2]

This mechanism is illustrated in the signaling pathway diagram below.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell V gp120/gp41 Trimer (State 1 - Closed) CD4 CD4 Receptor V->CD4 1. Attachment V_Open gp120/gp41 Trimer (CD4-Bound State) CoR CCR5/CXCR4 Co-receptor V_Open->CoR 3. Co-receptor     Binding CD4->V_Open 2. Conformational     Change Fusion Membrane Fusion & Viral Entry CoR->Fusion 4. Fusion Peptide    Exposure BMS BMS-378806 BMS->V Binds & Stabilizes State 1 BMS->CD4 Blocks Interaction

Mechanism of HIV-1 Entry and BMS-378806 Inhibition.

Discovery and Structure-Activity Relationship (SAR)

BMS-378806 was identified through a whole-cell infection screen and subsequently optimized from an initial indole (B1671886) analog hit (EC₅₀ of 0.2 μM) through systematic structure-activity relationship (SAR) studies.[5] The resulting compound, a 4-methoxy-7-azaindole derivative, showed markedly improved potency.[7]

Key SAR findings for the BMS-378806 scaffold are summarized below:

  • Piperazine (B1678402) Moiety : The presence and configuration of the methyl group on the piperazine ring are critical. The 3-(R)-methyl derivatives consistently show the highest antiviral activity compared to S-configuration or unsubstituted analogs.

  • Azaindole Ring : The electronegativity of the C-4 substituent is important. Small, electron-donating groups like methoxy (B1213986) or fluoro enhance activity, whereas electron-withdrawing groups like a nitro group diminish it.

  • Indole N-1 Position : This position is not amenable to modification without a significant loss of activity.

  • Steric Hindrance : Bulky groups around the C-4 position of the azaindole ring reduce activity, likely due to steric hindrance within the binding pocket.

These relationships guided the design of more advanced analogs, such as BMS-488043 and temsavir (B1684575) (BMS-626529), with improved pharmacokinetic profiles and potency.[6][8]

SAR_Diagram Core R1_node R1 (Piperazine) Core->R1_node R2_node R2 (Azaindole) Core->R2_node R3_node R3 (Azaindole) Core->R3_node R1_info 3-(R)-methyl: Optimal for activity 3-(S)-methyl: Reduced activity Unsubstituted: Reduced activity R1_node->R1_info Modifications R2_info Small, electron-donating (e.g., -OCH3, -F): Enhances activity Bulky or electron-withdrawing (e.g., -NO2): Diminishes activity R2_node->R2_info Modifications R3_info N1-H: Essential for activity Modification leads to loss of potency R3_node->R3_info Modifications

Structure-Activity Relationship (SAR) of the BMS-378806 Scaffold.

Synthesis Pathway

The synthesis of BMS-378806 (compound 3 ) was developed from an earlier indole derivative (1 ). A key improvement was the replacement of the indole core with a 7-azaindole (B17877) scaffold to improve pharmaceutical properties like aqueous solubility, which addressed the dissolution-limited absorption seen with precursor compounds. The general synthetic approach involves the coupling of two key fragments: the substituted 7-azaindole glyoxylic acid and the (R)-methylpiperazine benzophenone (B1666685) moiety. The experimental details for the preparation have been published in the supporting information of the discovery paper by researchers at Bristol-Myers Squibb.[7]

Quantitative Data Summary

BMS-378806 demonstrates potent antiviral activity against a wide range of HIV-1 isolates, including laboratory strains and clinical isolates of the B subtype.[5] It is effective against viruses that use either the CCR5 or CXCR4 coreceptors.[5]

Compound Assay Type Parameter Value Virus Strain / Protein Cell Line / Conditions Reference
BMS-378806 Antiviral ActivityMedian EC₅₀12 nM (range 0.9–743 nM)Panel of 11 lab strainsVarious[5]
Antiviral ActivityMedian EC₅₀40 nM53 Subtype B strainsCulture assays[5]
Antiviral ActivityEC₅₀2.3 nMHIV-1 LAICell-cell fusion[5]
Antiviral ActivityEC₅₀2.7 nMHIV-1 NL4-3Cell-cell fusion[5]
Antiviral ActivityEC₅₀4.2 nMHIV-1 JRFLCell-cell fusion[5]
CytotoxicityCC₅₀> 225 µM-14 different cell lines[5]
Binding InhibitionIC₅₀~100 nMgp120 (JRFL) / sCD4ELISA[5]
Binding AffinityKd~43 nMMonomeric gp120 (YU2)Isothermal Titration Calorimetry[2]
BMS-488043 Antiviral ActivityMedian EC₅₀36.5 nMSubtype B clinical isolates-[8]
Antiviral ActivityMedian EC₅₀61.5 nMSubtype C clinical isolates-[8]

Key Experimental Protocols

The characterization of HIV-1 entry inhibitors like BMS-378806 relies on a suite of specialized virological and biochemical assays. Detailed below are methodologies for three essential experiments.

Single-Cycle HIV-1 Infectivity Assay (Luciferase Reporter)

This assay quantifies the ability of a compound to inhibit viral entry and subsequent gene expression in a single round of infection, preventing confounding effects from multiple replication cycles. It utilizes Env-pseudotyped viruses, which incorporate the envelope glycoproteins of interest onto a replication-defective HIV-1 backbone that expresses a reporter gene like luciferase.[9]

Methodology:

  • Virus Production:

    • Co-transfect HEK293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid (e.g., pNL4-3.Luc.R-E-) using a suitable transfection reagent.

    • Incubate cells for 48-72 hours at 37°C.

    • Harvest the cell culture supernatant containing the pseudotyped viruses.

    • Clarify the supernatant by low-speed centrifugation and filter through a 0.45-µm filter.

    • Determine the virus titer (e.g., by p24 ELISA or by titration on target cells).

  • Infection and Inhibition:

    • Seed target cells (e.g., TZM-bl, which express CD4, CCR5, CXCR4, and contain a Tat-inducible luciferase gene) in a 96-well plate.

    • Prepare serial dilutions of the test compound (e.g., BMS-378806) in culture medium.

    • Pre-incubate the cells with the compound dilutions for 1 hour at 37°C.

    • Add a standardized amount of pseudotyped virus to each well.

    • Incubate for 48 hours at 37°C.

  • Readout:

    • Aspirate the culture medium from the wells.

    • Lyse the cells using a luciferase lysis buffer.

    • Add luciferase substrate to the cell lysate and measure the relative light units (RLU) using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to virus control wells (no compound).

    • Determine the 50% effective concentration (EC₅₀) by fitting the dose-response data to a nonlinear regression curve.

Assay_Workflow A 1. Co-transfect 293T cells: - Env Plasmid - HIV Backbone (Luc+) B 2. Harvest & Titer Pseudovirus Supernatant A->B E 5. Add Pseudovirus to Cells B->E C 3. Seed TZM-bl Target Cells in 96-well Plate D 4. Add Serial Dilutions of BMS-378806 C->D D->E F 6. Incubate 48h at 37°C E->F G 7. Lyse Cells & Add Luciferase Substrate F->G H 8. Read Luminescence (RLU) G->H I 9. Calculate EC50 H->I

Workflow for a Single-Cycle HIV-1 Infectivity Assay.

gp120-CD4 Binding Inhibition Assay (ELISA)

This biochemical assay directly measures the ability of an inhibitor to block the interaction between recombinant gp120 and CD4 proteins.

Methodology:

  • Plate Coating:

    • Coat a 96-well high-binding ELISA plate with soluble CD4 (sCD4) at a concentration of ~100 ng/mL in PBS overnight at 4°C.[10]

  • Blocking:

    • Wash the plate with PBS containing 0.05% Tween 20 (PBS-T).

    • Block non-specific binding sites by incubating with a blocking buffer (e.g., PBS-T with 10% FBS or 3% BSA) for 2 hours at room temperature.[10][11]

  • Inhibition Reaction:

    • Wash the plate with PBS-T.

    • In a separate plate, pre-incubate a constant concentration of recombinant gp120 (e.g., 1 nM) with serial dilutions of the test compound (BMS-378806) for 1 hour at 30°C.[10]

    • Transfer the gp120/compound mixtures to the coated and blocked ELISA plate.

    • Incubate for 2 hours at 30°C to allow gp120 to bind to the immobilized sCD4.[10]

  • Detection:

    • Wash the plate extensively with PBS-T to remove unbound gp120.

    • Add a primary antibody that recognizes gp120 (e.g., monoclonal antibody 2G12) and incubate for 1 hour.[10]

    • Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-human IgG-HRP). Incubate for 1 hour.[10]

  • Readout and Analysis:

    • Wash the plate and add an HRP substrate (e.g., TMB).

    • Stop the reaction with an acid solution and measure the absorbance at 450 nm.

    • Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve.

Cell-Based Fusion Assay (BlaM-Vpr)

This assay measures the fusion of viral and cellular membranes by detecting the delivery of a virus-packaged enzyme, β-lactamase (BlaM), into the cytoplasm of target cells.[4][12]

Methodology:

  • Virus Production:

    • Produce pseudoviruses as described in Protocol 6.1, but include a third plasmid expressing a BlaM-Vpr fusion protein. BlaM-Vpr will be incorporated into the viral particles.[12]

  • Target Cell Preparation:

    • Load target cells (e.g., TZM-bl or primary CD4+ T-cells) with a cell-permeable FRET substrate for β-lactamase (e.g., CCF2-AM or CCF4-AM). In its uncleaved state, the substrate fluoresces green when excited by a violet laser.[12]

  • Fusion Reaction:

    • Plate the loaded target cells in a 96-well plate.

    • Add serial dilutions of the test inhibitor (BMS-378806).

    • Add the BlaM-Vpr-containing pseudoviruses to the wells.

    • Synchronize fusion by first spinoculating the virus onto the cells at 4°C (to allow binding but not fusion), then shifting the temperature to 37°C to initiate fusion.[4]

    • Incubate for 90-120 minutes at 37°C.

  • Readout and Analysis:

    • If BlaM-Vpr is delivered into the cytoplasm upon fusion, it will cleave the FRET substrate. This cleavage disrupts the FRET, causing the fluorescence emission to shift from green (520 nm) to blue (447 nm).[12]

    • Measure the blue and green fluorescence signals using a fluorescence plate reader or flow cytometer.

    • The ratio of blue to green fluorescence is proportional to the extent of viral fusion.

    • Calculate the EC₅₀ value from the dose-response curve.

Conclusion

BMS-378806 represents a landmark achievement in the development of HIV-1 entry inhibitors. Its discovery validated the gp120-CD4 interface as a druggable target for small molecules and provided a novel mechanism of action distinct from reverse transcriptase, protease, and integrase inhibitors. The in-depth study of its mechanism, binding kinetics, and structure-activity relationships has not only illuminated fundamental aspects of HIV-1 entry but has also paved the way for second-generation attachment inhibitors with enhanced potency and improved pharmacokinetic profiles, such as fostemsavir (B1673582) (the prodrug of temsavir), which has advanced into clinical practice. The technical approaches and assays detailed in this guide remain the cornerstone for the discovery and characterization of new agents targeting this critical first step in the HIV-1 lifecycle.

References

(S)-BMS-378806 as a Negative Control in HIV Entry Assays: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of (S)-BMS-378806 as a negative control in HIV entry assays. It details the mechanism of action of its active counterpart, (R)-BMS-378806, presents comparative quantitative data, and offers a detailed experimental protocol for its application in a pseudovirus-based neutralization assay.

Introduction: The Rationale for a Chiral Negative Control

(R)-BMS-378806 is a small molecule inhibitor of HIV-1 entry that has been the subject of extensive research. It functions by binding to the viral envelope glycoprotein (B1211001) gp120, thereby preventing the initial attachment of the virus to the host cell's CD4 receptor.[1][2] This inhibition is a critical first step in preventing the cascade of events that leads to viral fusion and infection. The binding site of (R)-BMS-378806 is a hydrophobic pocket on gp120, adjacent to the CD4 binding site.[3] By occupying this pocket, the compound stabilizes the pre-fusion state of the envelope trimer and allosterically inhibits the conformational changes required for CD4 receptor engagement.

Like many pharmaceuticals, BMS-378806 is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)-BMS-378806 and this compound. In the context of HIV-1 inhibition, the biological activity resides almost exclusively in the (R)-enantiomer. The (S)-enantiomer, this compound, exhibits significantly reduced binding affinity for gp120 and consequently possesses negligible antiviral activity. This stereospecificity makes this compound an ideal negative control for in vitro HIV entry assays. Its use allows researchers to distinguish between the specific antiviral effects of the active (R)-enantiomer and any non-specific or off-target effects that might be inherent to the chemical scaffold of the molecule.

Data Presentation: (R)- vs. This compound

The following tables summarize the quantitative data for both enantiomers of BMS-378806, highlighting the disparity in their biological activity.

Table 1: Antiviral Activity against HIV-1

CompoundTarget HIV-1 StrainsAssay TypeEC50 (Median)Citation
(R)-BMS-378806Laboratory and clinical isolates (Subtype B)Cell-based viral infection0.04 µM[1]
This compoundNot reportedCell-based viral infectionExpected to be in the high micromolar to millimolar range, or inactiveN/A

Table 2: Biochemical Activity

CompoundTargetAssay TypeIC50Citation
(R)-BMS-378806gp120-CD4 InteractionELISA~100 nM[1][2][4]
This compoundgp120-CD4 InteractionNot specifiedMicromolar rangeN/A

Table 3: Cytotoxicity

CompoundCell LinesAssay TypeCC50Citation
(R)-BMS-37880614 different cell typesCell viability assay>225 µM[1]
This compoundNot reportedCell viability assayExpected to be similar to the (R)-enantiomerN/A

Experimental Protocols: Pseudovirus Neutralization Assay

This section provides a detailed methodology for a single-round infectivity assay using HIV-1 envelope-pseudotyped viruses to assess the inhibitory activity of (R)-BMS-378806, with this compound serving as the negative control.

Materials and Reagents
  • Cells: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, with integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR). 293T/17 cells for pseudovirus production.

  • Plasmids: An HIV-1 envelope expression plasmid (e.g., from a specific isolate of interest) and an envelope-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv).

  • Reagents for Transfection: High-quality plasmid DNA, transfection reagent (e.g., FuGENE 6 or similar).

  • Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Compounds: (R)-BMS-378806 and this compound, dissolved in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mM.

  • Assay Reagents: DEAE-Dextran, Bright-Glo™ Luciferase Assay System or similar, phosphate-buffered saline (PBS).

  • Equipment: 96-well cell culture plates (white, solid-bottom for luminescence reading), luminometer, CO2 incubator (37°C, 5% CO2).

Pseudovirus Production
  • Cell Seeding: The day before transfection, seed 293T/17 cells in a T-75 flask to reach 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the 293T/17 cells with the HIV-1 envelope expression plasmid and the pSG3ΔEnv backbone plasmid at a 1:2 ratio, respectively, using a suitable transfection reagent according to the manufacturer's protocol.

  • Virus Harvest: 48-72 hours post-transfection, harvest the cell culture supernatant containing the pseudoviruses.

  • Clarification and Storage: Centrifuge the supernatant at a low speed to pellet cell debris, and filter the supernatant through a 0.45 µm filter. Aliquot the pseudovirus stock and store at -80°C.

  • Titration: Determine the 50% tissue culture infectious dose (TCID50) of the pseudovirus stock on TZM-bl cells to establish the appropriate dilution for the neutralization assay.[5]

Neutralization Assay
  • Cell Seeding: In a 96-well white, solid-bottom plate, seed TZM-bl cells at a density of 1 x 10^4 cells per well in 100 µL of growth medium. Incubate overnight.

  • Compound Dilution: Prepare serial dilutions of (R)-BMS-378806 and this compound in growth medium. A typical starting concentration for (R)-BMS-378806 would be 10 µM, with 1:3 serial dilutions. For this compound, a high concentration (e.g., 10 µM or 50 µM) can be used as a single-point negative control, or a similar dilution series can be prepared. Include a "vehicle control" series with the same concentrations of DMSO as the compound dilutions. Also include "cell control" wells (cells only, no virus) and "virus control" wells (cells with virus, no compound).

  • Virus Preparation: Dilute the pseudovirus stock in growth medium to a concentration that will yield a high signal-to-noise ratio in the luciferase assay (typically around 200 times the TCID50).

  • Incubation: In a separate 96-well plate, mix 50 µL of each compound dilution with 50 µL of the diluted pseudovirus. Incubate for 1 hour at 37°C.

  • Infection: After the incubation period, add 100 µL of the virus-compound mixture to the corresponding wells of the TZM-bl cell plate. Also add DEAE-Dextran to a final concentration of 10-20 µg/mL to enhance infectivity.

  • Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.

  • Lysis and Luminescence Reading: After 48 hours, remove the culture medium and add 100 µL of PBS to each well, followed by 100 µL of a luciferase assay reagent (e.g., Bright-Glo™). Incubate for 2 minutes at room temperature to allow for cell lysis. Transfer 150 µL of the lysate to a black 96-well plate and measure the luminescence using a luminometer.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by determining the compound concentration that results in a 50% reduction in relative luminescence units (RLU) compared to the virus control wells after subtracting the background RLU from the cell control wells.

Mandatory Visualizations

Signaling Pathway of HIV-1 Entry

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell) gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 1. Attachment Fusion Membrane Fusion gp41->Fusion Coreceptor Co-receptor (CCR5/CXCR4) CD4->Coreceptor 2. Conformational change & Co-receptor binding Coreceptor->gp41 3. gp41 insertion BMS378806 (R)-BMS-378806 BMS378806->gp120 Binds to gp120, prevents CD4 attachment Entry Viral Entry Fusion->Entry

Caption: HIV-1 entry pathway and the inhibitory action of (R)-BMS-378806.

Experimental Workflow for Pseudovirus Neutralization Assay

Experimental_Workflow cluster_prep Preparation (Day 1-3) cluster_assay Assay (Day 4) cluster_readout Readout (Day 6) Produce_Virus Produce & Titer Pseudovirus Incubate_Virus_Compound Incubate Pseudovirus with Compounds (1 hr) Produce_Virus->Incubate_Virus_Compound Seed_Cells Seed TZM-bl Cells in 96-well plate Infect_Cells Infect TZM-bl Cells Seed_Cells->Infect_Cells Dilute_Compounds Prepare Serial Dilutions (R)-BMS-378806 This compound (Neg Control) DMSO (Vehicle Control) Dilute_Compounds->Incubate_Virus_Compound Incubate_Virus_Compound->Infect_Cells Incubate_Infection Incubate for 48 hrs Infect_Cells->Incubate_Infection Lyse_Read Lyse Cells & Read Luminescence Incubate_Infection->Lyse_Read Analyze Analyze Data (Calculate IC50) Lyse_Read->Analyze

Caption: Workflow for the HIV-1 pseudovirus neutralization assay.

References

A Deep Dive into the Stereospecificity and Antiviral Potency of BMS-378806, a Pioneer HIV-1 Attachment Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stereospecificity and antiviral activity of BMS-378806, a novel small molecule inhibitor of HIV-1 entry. Developed for researchers, scientists, and drug development professionals, this document details the critical role of stereochemistry in the compound's potent anti-HIV-1 activity, outlines the experimental methodologies used in its evaluation, and visualizes the key pathways and workflows involved in its development and mechanism of action.

Executive Summary

BMS-378806 is a first-in-class HIV-1 attachment inhibitor that functions by binding to the viral envelope glycoprotein (B1211001) gp120, thereby preventing its interaction with the host cell's CD4 receptor—the initial step in viral entry. Structure-activity relationship (SAR) studies have revealed that the antiviral potency of BMS-378806 is highly dependent on its stereochemistry. The biological activity resides almost exclusively in the (R)-enantiomer of the 2-methylpiperazine (B152721) moiety. This document synthesizes the available data to provide a comprehensive overview of this stereospecificity and the compound's broader antiviral profile.

Stereospecific Antiviral Activity

The core of BMS-378806's potent anti-HIV-1 activity lies in its specific stereochemical configuration. The molecule, chemically named 4-Benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine, was found to be significantly more potent than its (S)-enantiomer. This highlights the highly specific nature of the interaction between the inhibitor and its binding site on the gp120 protein.

Table 1: Comparative Antiviral Activity of BMS-378806 Stereoisomers
CompoundStereochemistryHIV-1 StrainAssay Cell LineEC50 (nM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/EC50)
BMS-378806 (R)-enantiomer LAIMT-22.68 ± 1.64 >225>83,955
SF-2MT-226.5 ± 3.5 >225>8,490
NL4-3MT-22.94 ± 2.01 >225>76,530
Bal (M-tropic)PM115.5 ± 6.8 >225>14,516
SF-162 (M-tropic)PM13.46 ± 0.81 >225>65,028
JRFL (M-tropic)PM11.47 ± 0.63 >225>153,061
TLAV (dual-tropic)PM10.85 ± 0.13 >225>264,705
Enantiomer(S)-enantiomer-->10,000--

Data presented is a summary from available literature. The EC50 values for the (S)-enantiomer were reported to be significantly higher, indicating a lack of potent antiviral activity.

Mechanism of Action: Blocking HIV-1 Entry

BMS-378806 is a specific inhibitor of HIV-1, showing no significant activity against a panel of other viruses, including HIV-2 and SIV. Its mechanism of action is the targeted disruption of the initial stage of the HIV-1 lifecycle: attachment to the host cell.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell HIV-1 HIV-1 gp120 gp120 envelope glycoprotein CD4 CD4 Receptor gp120->CD4 1. Attachment Coreceptor CCR5/CXCR4 Co-receptor CD4->Coreceptor 2. Conformational Change & Co-receptor Binding CellMembrane Cell Membrane Coreceptor->CellMembrane 3. Membrane Fusion BMS378806 BMS-378806 ((R)-enantiomer) BMS378806->gp120 Binds to gp120 BMS378806->CD4 Blocks Interaction

Caption: Mechanism of HIV-1 entry and inhibition by BMS-378806.

Experimental Protocols

The following section details the key experimental methodologies employed in the characterization of BMS-378806 and its stereoisomers.

Synthesis and Separation of Stereoisomers

The stereospecificity of BMS-378806 necessitates a robust method for the synthesis or separation of its enantiomers. The active (R)-enantiomer is obtained through a multi-step synthesis culminating in the coupling of key intermediates.

Synthesis of the (R)- and (S)-2-methylpiperazine intermediates: The chiral 2-methylpiperazine core is a critical component. The synthesis of the individual (R)- and (S)-enantiomers is typically achieved through asymmetric synthesis or by resolution of a racemic mixture.

  • Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to stereoselectively create the desired enantiomer from achiral starting materials.

  • Resolution of Racemic 2-Methylpiperazine: This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The diastereomers, having different physical properties, can then be separated by crystallization. The desired enantiomer is subsequently liberated from the salt.

Final Coupling to Yield BMS-378806 Stereoisomers: The enantiomerically pure (R)- or (S)-2-methylpiperazine is then reacted with the 4-benzoyl chloride and the activated 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-yl)oxoacetyl moiety in a stepwise manner to yield the final corresponding enantiomer of BMS-378806.

Antiviral Activity Assays

The antiviral potency of BMS-378806 and its stereoisomers is determined using cell-based assays that measure the inhibition of HIV-1 replication.

Single-Cycle Infectivity Assay:

  • Virus Production: Pseudotyped HIV-1 particles are generated by co-transfecting HEK293T cells with an HIV-1 genomic vector (encoding a reporter gene like luciferase or GFP, but lacking the env gene) and a separate plasmid expressing the desired HIV-1 envelope glycoprotein (e.g., from LAI, Bal, or JRFL strains).

  • Cell Culture: Target cells (e.g., MT-2 for T-tropic strains, PM1 for M-tropic strains) are seeded in 96-well plates.

  • Compound Dilution: A serial dilution of the test compounds (BMS-378806 enantiomers) is prepared.

  • Infection: The target cells are pre-incubated with the diluted compounds for a short period before the addition of the pseudotyped virus.

  • Incubation: The infected cells are incubated for 48-72 hours to allow for viral entry and reporter gene expression.

  • Data Analysis: The reporter gene activity (e.g., luminescence for luciferase) is measured. The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assays

To determine the therapeutic window of the compounds, their cytotoxicity is assessed in the same cell lines used for the antiviral assays.

MTT or XTT Assay:

  • Cell Culture: Cells are seeded in 96-well plates and incubated with a serial dilution of the test compounds for the same duration as the antiviral assay.

  • Reagent Addition: A tetrazolium salt (MTT or XTT) is added to the wells. Viable, metabolically active cells will reduce the tetrazolium salt into a colored formazan (B1609692) product.

  • Incubation and Measurement: After a few hours of incubation, the absorbance of the formazan product is measured using a plate reader.

  • Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated.

Visualizing the Workflow and Logical Relationships

The following diagrams illustrate the key processes in the evaluation of BMS-378806's stereospecificity and its mechanism of action.

Stereoisomer_Evaluation_Workflow cluster_synthesis Synthesis & Separation cluster_coupling Final Compound Synthesis cluster_testing Biological Evaluation racemic Racemic 2-Methylpiperazine resolution Chiral Resolution (Diastereomeric Salt Crystallization) racemic->resolution R_piperazine (R)-2-Methylpiperazine resolution->R_piperazine S_piperazine (S)-2-Methylpiperazine resolution->S_piperazine coupling_R Coupling with Side Chains R_piperazine->coupling_R coupling_S Coupling with Side Chains S_piperazine->coupling_S BMS_R BMS-378806 ((R)-enantiomer) coupling_R->BMS_R BMS_S (S)-enantiomer coupling_S->BMS_S antiviral_assay Antiviral Activity Assay (EC50 Determination) BMS_R->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (CC50 Determination) BMS_R->cytotoxicity_assay BMS_S->antiviral_assay BMS_S->cytotoxicity_assay SAR Structure-Activity Relationship Analysis antiviral_assay->SAR cytotoxicity_assay->SAR

Caption: Workflow for the synthesis, separation, and evaluation of BMS-378806 stereoisomers.

Conclusion

The development of BMS-378806 as a potent HIV-1 attachment inhibitor underscores the critical importance of stereochemistry in drug design. The significant difference in antiviral activity between the (R)- and (S)-enantiomers provides a clear example of a stereospecific interaction with the viral target, gp120. This in-depth guide provides the necessary quantitative data, experimental context, and visual representations to aid researchers in understanding and building upon this foundational work in the field of HIV-1 entry inhibition. The principles of stereospecificity highlighted here remain a cornerstone of modern drug discovery and development.

References

Structural Analysis of the BMS-378806-gp120 Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural and functional interactions between the small molecule HIV-1 entry inhibitor, BMS-378806, and its target, the viral envelope glycoprotein (B1211001) gp120. BMS-378806 represents a significant class of antiretroviral agents that function by blocking the initial attachment of the virus to host cells. Understanding the precise molecular interactions within this complex is crucial for the rational design of more potent and broadly effective HIV-1 inhibitors.

Mechanism of Action

BMS-378806 is a potent HIV-1 attachment inhibitor that specifically targets the viral envelope protein gp120.[1][2] Its primary mechanism of action involves binding to gp120 and competitively inhibiting its interaction with the cellular CD4 receptor, the first and critical step in viral entry.[1][3] This inhibition prevents the conformational changes in the gp120 and gp41 envelope proteins necessary for subsequent co-receptor binding and membrane fusion.[4][5] Studies have shown that BMS-378806 binds directly to gp120 with a stoichiometry of approximately 1:1.[3] The inhibitor is selective for HIV-1 and does not show activity against HIV-2 or Simian Immunodeficiency Virus (SIV).[1][6]

The binding of BMS-378806 is thought to stabilize the gp120 trimer in a "state-1" or pre-triggered conformation, which is a key target for vaccine development.[5][7] This stabilization prevents the transition to more open conformations that are induced upon CD4 binding and are required for viral entry.[5][7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and antiviral activity of BMS-378806.

Table 1: Binding Affinity of BMS-378806 to gp120

ParameterValuegp120 IsolateAssay MethodReference
Kd21.1 ± 1.9 nMJRFLScintillation Proximity Assay (SPA)[3]
Ki24.9 ± 0.8 nMJRFLCompetition SPA[3][8]
IC50 (vs. sCD4 binding)100 nMMonomeric gp120ELISA[2]

Table 2: Antiviral Activity of BMS-378806

ParameterValueVirus TypeCell Culture AssayReference
Median EC500.04 µMR5, X4, R5/X4 (Subtype B)Various[1]
EC50 Range0.85 - 26.5 nMVarious HIV-1 isolatesVarious[2]
EC50 (Fusion Assay)2.3 nMHIV-1LAICell-cell fusion[1]
EC50 (Fusion Assay)2.7 nMHIV-1NL4-3Cell-cell fusion[1]
EC50 (Fusion Assay)4.2 nMHIV-1JRFLCell-cell fusion[1]

Structural Insights from X-ray Crystallography

Crystal structures of the HIV-1 Env trimer in complex with BMS-378806 have been resolved at 3.8 Å resolution.[9] These structures reveal that the inhibitor binds to an induced pocket within the gp120 subunit. This binding site is largely excluded from the solvent and is formed by elements of a conserved helix and the β20-21 hairpin.[9]

The binding of BMS-378806 induces a conformation in the β20-21 region of gp120 that is distinct from both the prefusion-closed state and the CD4-bound state.[9] This structural rearrangement allosterically and competitively inhibits the CD4-induced conformational changes required for viral entry.[9] The binding site is located within a region often referred to as the "Phe 43 cavity," a known target for small-molecule inhibitors, named for the critical phenylalanine residue at position 43 of the CD4 receptor that inserts into this pocket.[4][10][11] Resistance to BMS-378806 has been mapped to mutations in residues that line this cavity, such as M426L and M475I.[4][6]

Experimental Protocols

This protocol describes a method to determine the binding affinity (Kd) of BMS-378806 to gp120.

Materials:

  • [3H]BMS-378806 (radiolabeled inhibitor)

  • Recombinant monomeric gp120 (e.g., gp120JRFL)

  • SPA beads (e.g., wheat germ agglutinin-coated)

  • Assay buffer (e.g., PBS)

  • Unlabeled BMS-378806

  • Microplate scintillation counter

Procedure:

  • Bead Preparation: Suspend SPA beads in the assay buffer.

  • gp120 Immobilization: Incubate the SPA beads with a saturating concentration of gp120 to allow the glycoprotein to bind to the beads.

  • Binding Reaction: In a microplate, combine the gp120-coated SPA beads with increasing concentrations of [3H]BMS-378806.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 4 hours).[8]

  • Signal Detection: Measure the radioactivity in each well using a microplate scintillation counter. When the radiolabeled ligand binds to the gp120 on the bead, it comes into close proximity with the scintillant embedded in the bead, generating a light signal.

  • Data Analysis: Plot the measured counts per minute (CPM) against the concentration of [3H]BMS-378806. Determine the Kd value by fitting the data to a one-site binding model using non-linear regression analysis.[3]

For Competition Assay (Ki determination):

  • Perform the binding reaction with a fixed concentration of [3H]BMS-378806 and varying concentrations of unlabeled BMS-378806 or another competitor like soluble CD4 (sCD4).[8]

  • The Ki value is then calculated from the IC50 of the competition curve.[3][8]

This is a generalized protocol for obtaining the crystal structure of the complex.

1. Protein Expression and Purification:

  • Construct Design: Generate a construct for a stabilized gp120 core protein. This often involves deleting variable loops (V1/V2, V3) and the N- and C-termini to reduce conformational heterogeneity and promote crystallization.[12]

  • Expression: Express the gp120 protein in a suitable system, such as transiently transfected 293f cells.[13]

  • Purification: Purify the secreted gp120 from the cell culture supernatant using affinity chromatography (e.g., with a lectin column followed by an antibody column) and size-exclusion chromatography.[13]

2. Complex Formation:

  • Incubate the purified gp120 with a molar excess of BMS-378806 to ensure saturation of the binding sites.

3. Crystallization:

  • Method: Use the vapor diffusion method (either sitting-drop or hanging-drop).[13][14]

  • Screening: Screen a wide range of crystallization conditions using commercial sparse-matrix screens.[14] This involves mixing a small volume of the protein-inhibitor complex with an equal volume of the reservoir solution.[15]

  • Optimization: Optimize initial crystal hits by systematically varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

4. Data Collection and Structure Determination:

  • Cryo-protection: Soak the crystals in a cryoprotectant solution before flash-cooling them in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution: Solve the structure using molecular replacement with a known gp120 structure as a search model.[12]

  • Refinement: Refine the model against the diffraction data to obtain the final high-resolution structure of the gp120-BMS-378806 complex.[12]

Visualizations

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell) cluster_inhibitor Inhibitor gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding CCR5->gp41 3. Membrane Fusion BMS378806 BMS-378806 BMS378806->gp120 Inhibits Binding

Caption: HIV-1 entry and inhibition by BMS-378806.

SPA_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Beads SPA Beads Coat_Beads Coat Beads with gp120 Beads->Coat_Beads gp120 gp120 Protein gp120->Coat_Beads Mix Mix Coated Beads with Radioligand Coat_Beads->Mix Radioligand [3H]BMS-378806 Radioligand->Mix Incubate Incubate to Equilibrium Mix->Incubate Measure Measure Scintillation Incubate->Measure Plot Plot CPM vs. Concentration Measure->Plot Calculate Calculate Kd Plot->Calculate

Caption: Workflow for Scintillation Proximity Assay (SPA).

Crystallography_Workflow A 1. Express & Purify gp120 Core Protein B 2. Form gp120-BMS-378806 Complex A->B C 3. Crystallization Screening (Vapor Diffusion) B->C D 4. Optimize Crystal Growth C->D E 5. X-ray Diffraction Data Collection D->E F 6. Structure Solution & Refinement E->F G 7. Final 3D Structure F->G

Caption: X-ray crystallography workflow for the complex.

References

Inactive Enantiomer (S)-BMS-378806: A Technical Guide for Control Experiments in HIV Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-BMS-378806, the inactive enantiomer of the potent HIV-1 entry inhibitor, (R)-BMS-378806. In drug discovery and development, the use of an inactive enantiomer as a negative control is a critical component of rigorous experimental design. This document outlines the presumed role of this compound in control experiments, its relationship to the active (R)-enantiomer, and provides detailed experimental context and protocols relevant to its application.

Introduction

BMS-378806 is a small molecule that potently and selectively inhibits HIV-1 entry into host cells.[1][2] The antiviral activity resides in the (R)-enantiomer, which binds to the viral envelope glycoprotein (B1211001) gp120, thereby blocking its interaction with the cellular CD4 receptor, the primary step in viral entry.[3][4] Consequently, the (S)-enantiomer, this compound, is understood to be the biologically inactive counterpart and serves as an ideal negative control in experiments investigating the mechanism of action and specificity of (R)-BMS-378806. The use of this compound allows researchers to distinguish the specific antiviral effects of the active compound from any potential non-specific or off-target effects.

Data Presentation

While specific quantitative data on the biological inactivity of this compound is not extensively published, the profound activity of the (R)-enantiomer underscores the stereospecificity of the interaction with gp120. The following tables summarize the reported activity of the active (R)-BMS-378806, against which this compound would be compared in control experiments, where its activity is expected to be negligible.

Table 1: In Vitro Antiviral Activity of (R)-BMS-378806 against Laboratory-Adapted HIV-1 Strains

HIV-1 StrainCo-receptor TropismEC₅₀ (nM)[2]
LAIX42.68 ± 1.64
SF-2X426.5 ± 3.5
NL4-3X42.94 ± 2.01
BalR515.5 ± 6.8
SF-162R53.46 ± 0.81
JRFLR51.47 ± 0.63
TLAVDual0.85 ± 0.13

Table 2: Inhibitory Activity of (R)-BMS-378806 in Biochemical Assays

AssayTargetIC₅₀ (nM)
gp120-CD4 Binding ELISAHIV-1 gp120~100[2]
HIV-1 Reverse TranscriptaseHIV-1 RT>100,000[3]
HIV-1 ProteaseHIV-1 Protease>20,000[3]
HIV-1 IntegraseHIV-1 Integrase>500,000[3]

Signaling Pathways and Experimental Workflows

The primary mechanism of action of (R)-BMS-378806 is the direct inhibition of the gp120-CD4 interaction. This prevents the conformational changes in the HIV-1 envelope glycoprotein trimer that are necessary for subsequent binding to co-receptors (CCR5 or CXCR4) and fusion of the viral and cellular membranes. This compound, being inactive, would not be expected to interfere with this pathway.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibitor Compounds gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding CoReceptor CCR5/CXCR4 Co-receptor CD4->CoReceptor Conformational Change & Co-receptor Binding CellMembrane Cell Membrane CoReceptor->CellMembrane Membrane Fusion R_BMS (R)-BMS-378806 R_BMS->gp120 Inhibits Binding S_BMS This compound (Inactive Control)

HIV-1 entry pathway and the inhibitory action of (R)-BMS-378806.

The following diagram illustrates a typical experimental workflow for validating the use of this compound as a negative control.

Experimental_Workflow start Start: Obtain Enantiomers chiral_sep Chiral Separation of (R)- and this compound start->chiral_sep r_enantiomer (R)-BMS-378806 (Active Compound) chiral_sep->r_enantiomer s_enantiomer This compound (Control Compound) chiral_sep->s_enantiomer antiviral_assay HIV-1 Antiviral Assay (e.g., Cell-based infection assay) r_enantiomer->antiviral_assay binding_assay gp120-CD4 Binding Assay (e.g., ELISA) r_enantiomer->binding_assay cytotoxicity_assay Cytotoxicity Assay r_enantiomer->cytotoxicity_assay s_enantiomer->antiviral_assay s_enantiomer->binding_assay s_enantiomer->cytotoxicity_assay results Compare Activities antiviral_assay->results binding_assay->results cytotoxicity_assay->results conclusion Conclusion: (S)-enantiomer is inactive and suitable as a control results->conclusion

Workflow for validating this compound as a negative control.

Experimental Protocols

Chiral Separation of BMS-378806 Enantiomers

While a specific, detailed protocol for the synthesis of the individual enantiomers of BMS-378806 is not publicly available, the separation of racemic mixtures is a standard procedure in medicinal chemistry. A general approach using chiral High-Performance Liquid Chromatography (HPLC) is described below.

Objective: To separate the (R) and (S) enantiomers of BMS-378806 from a racemic mixture.

Materials:

  • Racemic BMS-378806

  • Chiral stationary phase HPLC column (e.g., Chiralpak IA, IB, or IC)

  • HPLC system with UV detector

  • Mobile phase solvents (e.g., hexane, isopropanol, ethanol, with or without additives like diethylamine)

Methodology:

  • Method Development: Develop a suitable isocratic or gradient elution method by screening different chiral columns and mobile phase compositions to achieve baseline separation of the two enantiomers.

  • Sample Preparation: Dissolve the racemic BMS-378806 in a suitable solvent compatible with the mobile phase.

  • Chromatographic Separation:

    • Equilibrate the chiral HPLC column with the chosen mobile phase until a stable baseline is achieved.

    • Inject the dissolved sample onto the column.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • The two enantiomers will elute at different retention times.

  • Fraction Collection: Collect the fractions corresponding to each enantiomeric peak.

  • Purity and Identity Confirmation:

    • Analyze the collected fractions by analytical chiral HPLC to confirm enantiomeric purity.

    • Confirm the chemical identity of the separated enantiomers using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • The absolute configuration of the separated enantiomers can be determined by techniques such as X-ray crystallography or by comparison to a stereochemically defined standard if available.

HIV-1 Env-Pseudotyped Virus Entry Assay

Objective: To assess the antiviral activity of (R)-BMS-378806 and the lack thereof for this compound.

Materials:

  • HEK293T cells

  • HIV-1 packaging plasmid (e.g., pSG3ΔEnv)

  • HIV-1 Env expression plasmid (e.g., for JR-FL or other strains)

  • Reporter plasmid (e.g., encoding luciferase or GFP)

  • Target cells (e.g., TZM-bl cells expressing CD4, CCR5, and CXCR4)

  • (R)-BMS-378806 and this compound

  • Cell culture medium and supplements

  • Luciferase assay reagent

Methodology:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with the HIV-1 packaging plasmid, the Env expression plasmid, and the reporter plasmid.

    • Harvest the cell supernatant containing the pseudovirus 48-72 hours post-transfection.

    • Filter the supernatant and determine the viral titer.

  • Antiviral Assay:

    • Seed target cells (e.g., TZM-bl) in a 96-well plate.

    • Prepare serial dilutions of (R)-BMS-378806 and this compound.

    • Pre-incubate the pseudovirus with the compound dilutions for 1 hour at 37°C.

    • Add the virus-compound mixture to the target cells.

    • Incubate for 48-72 hours at 37°C.

  • Readout:

    • If using a luciferase reporter, lyse the cells and measure luciferase activity according to the manufacturer's instructions.

    • If using a GFP reporter, quantify the percentage of GFP-positive cells by flow cytometry or fluorescence microscopy.

  • Data Analysis:

    • Normalize the results to a no-drug control.

    • Calculate the EC₅₀ value for (R)-BMS-378806 by fitting the dose-response curve to a non-linear regression model.

    • Confirm that this compound does not exhibit significant inhibition at the concentrations tested.

gp120-CD4 Binding ELISA

Objective: To determine the ability of (R)-BMS-378806 to inhibit the binding of gp120 to CD4 and to confirm the inactivity of this compound in this assay.

Materials:

  • Recombinant HIV-1 gp120

  • Recombinant soluble CD4 (sCD4)

  • ELISA plates

  • (R)-BMS-378806 and this compound

  • Anti-CD4 antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Wash and blocking buffers

Methodology:

  • Plate Coating: Coat the wells of an ELISA plate with recombinant gp120 overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1-2 hours at room temperature.

  • Inhibition:

    • Prepare serial dilutions of (R)-BMS-378806 and this compound.

    • Add the compound dilutions to the wells, followed by a fixed concentration of sCD4.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate to remove unbound sCD4 and compounds.

    • Add the enzyme-conjugated anti-CD4 antibody and incubate for 1 hour at room temperature.

    • Wash the plate and add the substrate.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Normalize the results to a no-drug control.

    • Calculate the IC₅₀ value for (R)-BMS-378806.

    • Confirm that this compound does not significantly inhibit the gp120-CD4 interaction.

Conclusion

This compound is an essential tool for researchers studying the HIV-1 entry inhibitor (R)-BMS-378806. Its presumed biological inactivity allows for well-controlled experiments that can definitively attribute the observed antiviral effects to the specific stereochemical configuration of the active enantiomer. The experimental protocols provided in this guide offer a framework for the validation and use of this compound as a negative control, ensuring the generation of high-quality, reproducible data in the development and characterization of novel HIV-1 inhibitors.

References

Preclinical Pharmacokinetic Profile of BMS-378806: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-378806 is a pioneering small molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) entry.[1][2][3] It represents a class of antiretroviral drugs known as attachment inhibitors, which specifically target the viral envelope glycoprotein (B1211001) gp120, preventing its interaction with the host cell's CD4 receptor—the initial step in viral entry.[1][2][3][4] This document provides a comprehensive overview of the preclinical pharmacokinetic properties of BMS-378806, summarizing key data from studies in various animal models. The information presented is intended to serve as a technical guide for researchers and professionals involved in the discovery and development of antiviral therapeutics.

Mechanism of Action: Targeting HIV-1 Entry

BMS-378806 exerts its antiviral activity by binding to a hydrophobic pocket on the HIV-1 gp120 protein.[5] This binding event allosterically inhibits the conformational changes in gp120 that are necessary for its interaction with the CD4 receptor on target T-cells. By blocking this crucial first step of viral attachment, BMS-378806 effectively neutralizes the virus before it can enter and infect the host cell. The compound has demonstrated potent inhibitory activity against a range of HIV-1 laboratory and clinical isolates.[2][6]

cluster_1 Host Cell (T-cell) gp120 gp120 CD4_Receptor CD4 Receptor gp120->CD4_Receptor Interaction BMS-378806 BMS-378806 BMS-378806->gp120 Binding_Inhibition Binding Inhibition Viral_Entry_Blocked Viral Entry Blocked

Mechanism of action of BMS-378806.

Pharmacokinetic Properties in Preclinical Species

The pharmacokinetic profile of BMS-378806 has been evaluated in several preclinical species, including rats, dogs, and cynomolgus monkeys. These studies reveal species-dependent differences in oral bioavailability and clearance.

Table 1: Intravenous Pharmacokinetic Parameters of BMS-378806
ParameterRat (1 mg/kg)Dog (0.67 mg/kg)Monkey (0.67 mg/kg)
t½ (h) 0.3 - 1.2--
CL (mL/min/kg) IntermediateLowLow
Vdss (L/kg) 0.4 - 0.60.4 - 0.60.4 - 0.6

t½: Half-life; CL: Clearance; Vdss: Volume of distribution at steady state. Data sourced from[1][3].

Table 2: Oral Pharmacokinetic Parameters of BMS-378806
ParameterRat (5 mg/kg)Dog (3.4 mg/kg)Monkey (3.4 mg/kg)
Bioavailability (%) 197724
Cmax (µM) 0.227.40.51
Tmax (h) Prolonged-Prolonged
AUC₀-∞ (µM·h) 1.3193.2
Apparent t½ (h) 2.1-6.5

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity. Data sourced from[1][2][3].

In rats, BMS-378806 exhibited linear pharmacokinetics for intravenous doses between 1 and 5 mg/kg and oral doses between 5 and 25 mg/kg.[1][3] The total body clearance was intermediate in rats and low in dogs and monkeys.[1][3] The volume of distribution was moderate across species, suggesting some partitioning beyond the plasma.[1][3][7]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Oral bioavailability of BMS-378806 was found to be species-dependent, with dogs showing significantly higher absorption (77%) compared to rats (19%) and monkeys (24%).[1][2][3] The absorption in rats and monkeys was prolonged.[1][3]

Distribution

BMS-378806 is not highly bound to plasma proteins, with unbound fractions ranging from 44% to 73%.[1][3] Despite a moderate volume of distribution, brain penetration in rats was low, with a brain-to-plasma AUC ratio of 0.06.[1][3] This limited central nervous system penetration is likely influenced by P-glycoprotein mediated efflux.[1][3]

Metabolism

In vitro studies using human liver microsomes indicated that BMS-378806 is metabolized by multiple cytochrome P450 (CYP) isoforms, specifically CYP1A2, CYP2D6, and CYP3A4, in roughly equal measure.[1][3] The compound did not show significant inhibition of major drug-metabolizing enzymes, suggesting a low potential for drug-drug interactions.[1][7] The primary route of hepatic clearance is through oxidative metabolism.[1][3]

cluster_0 Metabolizing Enzymes (Human Liver Microsomes) BMS-378806 BMS-378806 CYP1A2 CYP1A2 BMS-378806->CYP1A2 Metabolized by CYP2D6 CYP2D6 BMS-378806->CYP2D6 Metabolized by CYP3A4 CYP3A4 BMS-378806->CYP3A4 Metabolized by Metabolites Metabolites CYP1A2->Metabolites CYP2D6->Metabolites CYP3A4->Metabolites

Metabolic pathways of BMS-378806.
Excretion

In rats, elimination of BMS-378806 is divided between renal and hepatic pathways.[1][3] Studies in bile-duct cannulated rats demonstrated that renal clearance accounted for approximately 30% of total elimination, while hepatic clearance was responsible for the remaining 70%.[1][3]

Experimental Protocols

In Vivo Pharmacokinetic Studies
  • Animal Models: Studies were conducted in male Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys.[2] Animals were fasted overnight prior to drug administration.[2]

  • Formulation and Dosing: BMS-378806 was administered as a solution. For intravenous (IV) administration, doses were 1 mg/kg in rats and 0.67 mg/kg in dogs and monkeys.[2] For oral (PO) administration, doses were 5 mg/kg in rats and 3.4 mg/kg in dogs and monkeys.[2] The vehicle for the solution formulation was 90% polyethylene (B3416737) glycol 400 and 10% ethanol.[2]

  • Sample Collection: Blood samples were collected at various time points post-dosing for up to 24 hours (8 hours in rats) to obtain plasma.[2]

  • Bioanalysis: Plasma concentrations of BMS-378806 were determined using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method following protein precipitation.[2]

Start Start Animal_Dosing Animal Dosing (Rat, Dog, Monkey) IV or PO Start->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Protein_Precipitation Protein Precipitation Plasma_Separation->Protein_Precipitation LC_MS_MS LC/MS/MS Analysis Protein_Precipitation->LC_MS_MS PK_Analysis Pharmacokinetic Parameter Calculation LC_MS_MS->PK_Analysis End End PK_Analysis->End

Experimental workflow for in vivo pharmacokinetic studies.
In Vitro Studies

  • Protein Binding: Plasma protein binding was determined using equilibrium dialysis.

  • Permeability: Caco-2 cell monolayers were used to assess the permeability of BMS-378806. The apparent permeability coefficient (Papp) was determined to be modest at 51 nm/s, with evidence of P-glycoprotein mediated efflux.[1][3]

  • Metabolism: In vitro metabolism was investigated using human and animal liver microsomes. The involvement of specific CYP450 enzymes was determined using recombinant human CYPs.

Conclusion

The preclinical pharmacokinetic studies of BMS-378806 reveal a compound with several favorable properties, including low protein binding and a moderate volume of distribution.[1][3][6] However, its oral bioavailability varies significantly across species, and its half-life after intravenous administration is relatively short.[1][3] The compound is cleared through both renal and hepatic mechanisms, with metabolism mediated by multiple CYP enzymes.[1][3] These findings provided a crucial foundation for the prediction of human pharmacokinetics and guided the subsequent development of analogs with improved pharmacokinetic profiles.[1][3] The comprehensive preclinical assessment of BMS-378806 underscores the importance of early-stage pharmacokinetic evaluation in the drug discovery and development process.[1][3]

References

Initial Screening and Identification of BMS-378806 Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data related to the initial screening and identification of analogs of BMS-378806, a potent small-molecule inhibitor of HIV-1 entry. The document details the experimental protocols for key assays, presents quantitative data for BMS-378806 and its analogs in a structured format, and visualizes the underlying biological pathways and experimental workflows.

Introduction to BMS-378806 and its Mechanism of Action

BMS-378806 is an attachment inhibitor that potently blocks the entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells.[1] Its mechanism of action involves binding to the viral envelope glycoprotein (B1211001) gp120, thereby preventing the initial interaction between gp120 and the host cell's CD4 receptor.[2] This inhibition of the gp120-CD4 binding is a critical first step in the viral entry cascade, making it an attractive target for antiretroviral therapy. BMS-378806 was identified through a whole-cell infection screen and has demonstrated potent activity against a broad range of HIV-1 isolates.[2] The discovery of BMS-378806 has spurred the development of numerous analogs with the aim of improving potency, pharmacokinetic properties, and resistance profiles.

High-Throughput Screening for HIV-1 Entry Inhibitors

The initial identification of lead compounds like BMS-378806 typically involves high-throughput screening (HTS) of large chemical libraries. A common approach is the use of cell-based assays that measure the inhibition of viral replication.

Experimental Protocol: Whole-Cell HIV-1 Infection Assay

This assay is designed to identify compounds that inhibit any stage of the HIV-1 replication cycle in a cellular context.

Materials:

  • HeLa-CD4-LTR-β-gal cells (or other suitable reporter cell line)

  • HIV-1 laboratory-adapted strains (e.g., HIV-1LAI, HIV-1NL4-3)

  • Compound library dissolved in DMSO

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • 96-well or 384-well clear-bottom cell culture plates

  • Reagents for β-galactosidase activity measurement (e.g., CPRG or a luminescent substrate)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Plating: Seed HeLa-CD4-LTR-β-gal cells into 96-well or 384-well plates at a density that will result in 80-90% confluency at the end of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition: The following day, add the test compounds from the library to the cells at desired final concentrations. Include appropriate controls: a no-drug control (vehicle only, e.g., DMSO) and a positive control inhibitor (e.g., a known HIV-1 reverse transcriptase inhibitor like Zidovudine).

  • Viral Infection: Add a pre-titered amount of HIV-1 to the wells. The amount of virus should be sufficient to produce a robust signal in the reporter assay without causing significant cytotoxicity.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator to allow for viral replication and reporter gene expression.

  • Reporter Gene Assay:

    • Lyse the cells according to the manufacturer's protocol for the chosen β-galactosidase substrate.

    • Add the substrate and incubate for the recommended time to allow for color or light development.

  • Data Acquisition and Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound relative to the no-drug control.

    • Hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50%) with low cytotoxicity.

Lead Optimization and Analog Identification

Following the identification of initial hits from the primary screen, a process of lead optimization is undertaken to synthesize and evaluate analogs with improved characteristics. This involves detailed structure-activity relationship (SAR) studies.

Quantitative Data for BMS-378806 and Analogs

The following table summarizes the antiviral activity of BMS-378806 and selected analogs against various HIV-1 strains. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit viral replication or gp120-CD4 binding by 50%.

CompoundHIV-1 StrainAssay TypeEC50 / IC50 (nM)Cytotoxicity (CC50, µM)Reference
BMS-378806 HIV-1JRFLWhole-cell infection0.2 µM (initial hit)>226[2]
BMS-378806 Panel of 11 lab strainsReverse transcriptase12 (median)>225[2]
BMS-378806 HIV-1LAICell-cell fusion2.3N/A[2]
BMS-378806 HIV-1NL4-3Cell-cell fusion2.7N/A[2]
BMS-378806 HIV-1JRFLCell-cell fusion4.2N/A[2]
BMS-378806 HIV-1JRFL gp120gp120-CD4 ELISA~100N/A[2]
BMS-216 (Analog #151) HIV-1HXBc2Single-round infection1-10N/A[3]
BMS-626529 (Temsavir) --Potent analogFavorable pharmacokinetics[4]
Diazabicyclooctane analog Panel of pseudovirusesViral neutralizationSignificant activityN/A[4]
Diazabicycloheptane analog Panel of pseudovirusesViral neutralizationLess effectiveN/A[4]

N/A: Not available in the cited literature.

Mechanistic Studies: Elucidating the Mode of Action

To confirm that the identified compounds act via the intended mechanism of inhibiting gp120-CD4 interaction, specific biochemical and cell-based assays are employed.

Experimental Protocol: gp120-CD4 Binding ELISA

This enzyme-linked immunosorbent assay (ELISA) directly measures the ability of a compound to inhibit the binding of gp120 to the CD4 receptor.

Materials:

  • Recombinant soluble CD4 (sCD4)

  • Recombinant gp120 from a specific HIV-1 strain (e.g., gp120JRFL)

  • High-binding 96-well ELISA plates

  • Test compounds (BMS-378806 and analogs)

  • Blocking buffer (e.g., PBS with 5% non-fat dry milk or BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Anti-gp120 antibody (e.g., a monoclonal antibody that does not block the CD4 binding site)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well ELISA plate with sCD4 overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Compound and gp120 Incubation:

    • Pre-incubate a constant concentration of gp120 with serial dilutions of the test compounds for 1 hour at room temperature.

    • Add the gp120-compound mixture to the sCD4-coated wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plates thoroughly to remove unbound gp120 and compounds.

  • Primary Antibody Incubation: Add the anti-gp120 primary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plates.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plates.

  • Detection: Add TMB substrate and incubate until a blue color develops. Stop the reaction with the stop solution, which will turn the color to yellow.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of inhibition of gp120-CD4 binding for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Protocol: Cell-Cell Fusion Assay

This assay mimics the fusion of the viral and host cell membranes mediated by the gp120-CD4 interaction.

Materials:

  • Effector cells: Cells expressing the HIV-1 envelope glycoprotein (gp160), such as H9 or CHO cells stably transfected with an Env-expressing plasmid.

  • Target cells: Cells expressing CD4 and the appropriate co-receptor (CXCR4 or CCR5), often engineered to express a reporter gene (e.g., β-galactosidase or luciferase) under the control of the HIV-1 LTR.

  • Test compounds

  • Cell culture medium

  • 96-well plates

  • Reagents for the reporter gene assay

Procedure:

  • Cell Plating: Co-culture the effector and target cells in 96-well plates.

  • Compound Addition: Add serial dilutions of the test compounds to the co-culture.

  • Incubation: Incubate the plates for 24-48 hours at 37°C to allow for cell-cell fusion and activation of the reporter gene in the target cells.

  • Reporter Gene Assay: Lyse the cells and measure the reporter gene activity as described in the whole-cell infection assay protocol.

  • Data Analysis: Calculate the percentage of fusion inhibition and determine the EC50 values for each compound.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key biological pathways and experimental workflows described in this guide.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 MembraneFusion Membrane Fusion gp41->MembraneFusion 4. Fusion Peptide Insertion CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Conformational Change & Co-receptor Binding CCR5_CXCR4->gp41 3. gp41 Unfolding ViralEntry Viral Entry MembraneFusion->ViralEntry BMS378806 BMS-378806 (and Analogs) BMS378806->gp120 Inhibits Binding

Figure 1. HIV-1 Entry Signaling Pathway and Inhibition by BMS-378806.

Screening_Workflow Start Start: Compound Library HTS High-Throughput Screening (Whole-Cell HIV-1 Infection Assay) Start->HTS Hit_ID Hit Identification (>50% Inhibition, Low Cytotoxicity) HTS->Hit_ID Lead_Opt Lead Optimization (Analog Synthesis) Hit_ID->Lead_Opt SAR Structure-Activity Relationship (SAR) (IC50/EC50 Determination) Lead_Opt->SAR Mech_Studies Mechanistic Studies SAR->Mech_Studies ELISA gp120-CD4 Binding ELISA Mech_Studies->ELISA Biochemical Confirmation Fusion_Assay Cell-Cell Fusion Assay Mech_Studies->Fusion_Assay Cell-based Confirmation Candidate Preclinical Candidate ELISA->Candidate Fusion_Assay->Candidate

Figure 2. Experimental Workflow for Screening and Identification of BMS-378806 Analogs.

Logical_Relationship cluster_properties Desired Compound Properties Potency High Potency (Low nM IC50/EC50) Lead_Analog Lead Analog Potency->Lead_Analog Specificity High Specificity (HIV-1 gp120) Specificity->Lead_Analog PK Favorable PK Profile (Oral Bioavailability) PK->Lead_Analog Safety Good Safety Profile (Low Cytotoxicity) Safety->Lead_Analog SAR_Studies Structure-Activity Relationship (SAR) Studies SAR_Studies->Potency SAR_Studies->Specificity SAR_Studies->PK SAR_Studies->Safety

Figure 3. Logical Relationship of Desired Properties in Analog Development.

References

Methodological & Application

Application Notes and Protocols for (S)-BMS-378806 in Competitive Binding Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-BMS-378806 is a small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry.[1][2][3][4] It functions as an attachment inhibitor by directly binding to the viral envelope glycoprotein (B1211001) gp120.[1][2][3] This binding occurs within the CD4 binding pocket of gp120, thereby competitively inhibiting the interaction between gp120 and the cellular CD4 receptor, which is the primary step for viral entry into host cells.[1][2][3][5] this compound has demonstrated potent antiviral activity against a variety of HIV-1 isolates and is a valuable tool for studying HIV-1 entry mechanisms and for the development of novel antiretroviral agents.[1][2][3]

These application notes provide detailed protocols for utilizing this compound in competitive binding experiments to characterize its interaction with gp120 and to screen for other compounds that bind to the same site. Two primary methodologies are described: a competitive radioligand binding assay and a competitive enzyme-linked immunosorbent assay (ELISA).

Principle of Competitive Binding

Competitive binding assays are used to determine the affinity of a test compound (the "competitor," e.g., this compound) for a target protein (e.g., gp120) by measuring its ability to displace a labeled ligand that is known to bind to the same site. The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand is known as the IC50 value. This can then be used to calculate the equilibrium dissociation constant (Ki) of the test compound.

G cluster_0 Without Competitor cluster_1 With Competitor (this compound) Labeled Ligand_1 Labeled Ligand Receptor_1 gp120 Labeled Ligand_1->Receptor_1 Binds Complex_1 Labeled Ligand-gp120 Complex (Signal) Receptor_1->Complex_1 Forms Labeled Ligand_2 Labeled Ligand Receptor_2 gp120 Labeled Ligand_2->Receptor_2 Binding Blocked Complex_2 Competitor-gp120 Complex (No Signal) Receptor_2->Complex_2 Forms Competitor This compound Competitor->Receptor_2 Binds G cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_incubation Incubation cluster_detection Detection & Analysis P1 Coat SPA beads with gp120 A1 Add buffer, competitor, [3H]BMS-378806, and gp120-coated beads P1->A1 P2 Prepare serial dilutions of unlabeled this compound P2->A1 I1 Seal plate and incubate for 4 hours at RT with shaking A1->I1 D1 Count plate in microplate scintillation counter I1->D1 D2 Plot data and perform non-linear regression D1->D2 D3 Calculate IC50 and Ki D2->D3

References

Application Notes and Protocols for In Vivo Administration of BMS-378806 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-378806 is a pioneering small molecule inhibitor of HIV-1 entry. It functions as an attachment inhibitor by binding directly to the viral envelope glycoprotein (B1211001) gp120, thereby blocking its interaction with the cellular CD4 receptor, the initial step in HIV-1 infection.[1][2][3] This document provides detailed application notes and protocols for the in vivo administration of BMS-378806 in animal models, based on available preclinical pharmacokinetic and toxicological data. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy, safety, and pharmacokinetic properties of this compound and its analogs.

While extensive in vitro studies have demonstrated the potent and selective anti-HIV-1 activity of BMS-378806, and pharmacokinetic studies have established its bioavailability in several animal species, specific in vivo efficacy data demonstrating viral load reduction in HIV-1 infected animal models is not extensively detailed in publicly available literature.[2][4][5] However, the favorable pharmacokinetic profiles in rats, dogs, and cynomolgus monkeys suggest that plasma concentrations exceeding the in vitro half-maximal effective concentration (EC₅₀) are achievable, supporting the rationale for in vivo efficacy studies.[6]

Mechanism of Action: HIV-1 Attachment Inhibition

BMS-378806 targets the HIV-1 envelope glycoprotein gp120, a critical component for viral entry into host cells. The binding of gp120 to the CD4 receptor on the surface of T-cells and other immune cells initiates a cascade of conformational changes that ultimately lead to the fusion of the viral and cellular membranes. BMS-378806 competitively inhibits this initial attachment step, effectively neutralizing the virus before it can infect a cell.[2][3]

HIV_Entry_Inhibition cluster_cell Host Cell (e.g., T-Cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment Coreceptor Co-receptor (CCR5/CXCR4) CD4->Coreceptor 2. Co-receptor Binding Fusion Viral Entry Coreceptor->Fusion 3. Membrane Fusion BMS378806 BMS-378806 BMS378806->gp120

Caption: Mechanism of action of BMS-378806 as an HIV-1 attachment inhibitor.

Pharmacokinetic Properties in Animal Models

Pharmacokinetic studies of BMS-378806 have been conducted in rats, dogs, and cynomolgus monkeys, revealing species-dependent differences in oral bioavailability and clearance.

Table 1: Summary of Pharmacokinetic Parameters of BMS-378806 in Animal Models

ParameterRatDogCynomolgus Monkey
Oral Bioavailability (%) 19 - 24[1]77[1]19 - 24[1]
Intravenous (IV) Doses 1 and 5 mg/kg[1]0.67 mg/kg0.67 mg/kg
Oral (PO) Doses 5 and 25 mg/kg[1]3.4 mg/kg3.4 mg/kg
Apparent Terminal Half-life (PO, h) 2.1[1]Not Reported6.5[1]
IV Half-life (h) 0.3 - 1.2[1]Not ReportedNot Reported
Volume of Distribution (Vdss, L/kg) 0.4 - 0.6[1]Low[1]Low[1]
Total Body Clearance Intermediate[1]Low[1]Low[1]
Protein Binding (%) 44 - 73[1]Not ReportedNot Reported
Brain/Plasma AUC Ratio 0.06[1]Not ReportedNot Reported

Experimental Protocols

Pharmacokinetic Study Protocol

This protocol outlines a general procedure for conducting a pharmacokinetic study of BMS-378806 in rats, based on published methodologies.

Objective: To determine the pharmacokinetic profile of BMS-378806 following intravenous and oral administration.

Animals: Male Sprague-Dawley rats (or other appropriate strain).

Materials:

  • BMS-378806

  • Vehicle for IV administration (e.g., 90% Polyethylene glycol 400 / 10% ethanol)

  • Vehicle for oral administration (e.g., appropriate solution or suspension)

  • Cannulas for blood collection

  • Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Fasting: Fast animals overnight before dosing.

  • Dosing:

    • Intravenous (IV) Group: Administer BMS-378806 via tail vein injection at a dose of 1 or 5 mg/kg.[1]

    • Oral (PO) Group: Administer BMS-378806 by oral gavage at a dose of 5 or 25 mg/kg.[1]

  • Blood Sampling: Collect blood samples (e.g., via a cannulated jugular vein) at predefined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Determine the concentration of BMS-378806 in plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, volume of distribution) using appropriate software.

PK_Workflow start Start: Animal Acclimation and Fasting dosing Dosing (IV or PO) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation sampling->processing analysis Bioanalysis (LC-MS/MS) processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end End: PK Profile pk_calc->end

Caption: General workflow for a pharmacokinetic study of BMS-378806.

In Vivo Efficacy Study Protocol (Generalized)

This generalized protocol is for evaluating the antiviral efficacy of BMS-378806 in a humanized mouse model of HIV-1 infection, such as the SCID-hu Thy/Liv mouse model. Specific parameters such as dose and treatment duration should be optimized based on pharmacokinetic data and in vitro potency.

Objective: To assess the in vivo anti-HIV-1 activity of BMS-378806.

Animal Model: SCID-hu Thy/Liv mice (immunodeficient mice engrafted with human fetal thymus and liver tissue).

Materials:

  • BMS-378806

  • Vehicle for oral administration

  • HIV-1 viral stock (e.g., a laboratory-adapted or clinical isolate)

  • Reagents for viral load quantification (e.g., qRT-PCR)

  • Flow cytometry reagents for immunophenotyping

Procedure:

  • Animal Preparation: Generate or obtain SCID-hu Thy/Liv mice and allow for engraftment and development of a human immune system.

  • HIV-1 Infection: Inoculate the mice with a known titer of HIV-1 directly into the human thymic implant.

  • Treatment Initiation: After confirming infection (e.g., 2-3 weeks post-infection), randomize mice into treatment and vehicle control groups.

  • Drug Administration: Administer BMS-378806 orally (e.g., daily by gavage) at a predetermined dose. The dose should be selected to achieve plasma concentrations that are consistently above the in vitro EC₅₀ for the specific HIV-1 strain used.

  • Monitoring:

    • Viral Load: Collect plasma samples periodically (e.g., weekly) to quantify HIV-1 RNA levels using qRT-PCR.

    • Immunophenotyping: At the end of the study, harvest the human thymic implant and other lymphoid tissues to analyze human CD4+ and CD8+ T-cell populations by flow cytometry.

  • Data Analysis: Compare the viral load and CD4+ T-cell counts between the BMS-378806-treated and vehicle control groups to determine the antiviral efficacy.

Efficacy_Workflow start Start: SCID-hu Mouse Engraftment infection HIV-1 Infection of Thymic Implant start->infection treatment Initiate Oral Administration of BMS-378806 or Vehicle infection->treatment monitoring Weekly Monitoring: - Plasma Viral Load (qRT-PCR) - Body Weight treatment->monitoring endpoint Endpoint Analysis: - CD4+/CD8+ T-cell counts - Tissue Viral Load monitoring->endpoint analysis Data Analysis and Efficacy Determination endpoint->analysis end End: Efficacy Assessment analysis->end

Caption: Generalized workflow for an in vivo efficacy study of BMS-378806.

Toxicology and Safety

Initial toxicology studies have indicated that BMS-378806 is well-tolerated in rats and dogs at relatively high doses.

Table 2: Summary of Toxicology Data for BMS-378806

SpeciesDoseDurationObservation
Rat100 mg/kg/day2 weeksWell-tolerated[2]
Dog90 mg/kg10 daysWell-tolerated[2]

Conclusion

BMS-378806 is a potent HIV-1 attachment inhibitor with a well-characterized mechanism of action and favorable pharmacokinetic properties in multiple animal species. The data presented in these application notes provide a solid foundation for designing and conducting further in vivo studies to fully elucidate its therapeutic potential. While specific in vivo efficacy data is limited in the public domain, the available pharmacokinetic and toxicology data support the feasibility and rationale for such investigations in relevant animal models of HIV-1 infection. Researchers are encouraged to use the provided protocols as a guide and to optimize experimental conditions based on their specific research objectives and available resources.

References

Application Note: ELISA Protocol for Measuring BMS-378806 Inhibition of HIV-1 gp120-CD4 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The entry of the Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is initiated by the high-affinity interaction between the viral envelope glycoprotein (B1211001) gp120 and the CD4 receptor on the surface of target cells.[1][2] This critical step in the viral lifecycle represents a key target for antiretroviral drug development. BMS-378806 is a small molecule inhibitor that has been identified as a potent antagonist of this interaction.[3][4][5] It functions as an attachment inhibitor by binding to gp120, thereby preventing its association with the CD4 receptor.[3][5] This application note provides a detailed enzyme-linked immunosorbent assay (ELISA) protocol to quantitatively measure the inhibitory activity of BMS-378806 on the gp120-CD4 interaction.

Principle of the Assay

This protocol describes a competitive ELISA designed to measure the inhibition of the gp120-CD4 interaction by BMS-378806. The assay involves the immobilization of recombinant soluble CD4 (sCD4) onto the surface of a microplate well. Recombinant gp120 is then added to the well in the presence of varying concentrations of the inhibitor, BMS-378806. If BMS-378806 is effective, it will bind to gp120 and prevent it from binding to the immobilized CD4. The amount of gp120 bound to the plate is then detected using a specific anti-gp120 antibody conjugated to an enzyme, such as horseradish peroxidase (HRP). The subsequent addition of a chromogenic substrate allows for the colorimetric quantification of the bound enzyme, which is inversely proportional to the inhibitory activity of BMS-378806.

Data Presentation

The inhibitory activity of BMS-378806 is typically quantified by determining its half-maximal inhibitory concentration (IC50) from the dose-response curve. The IC50 value represents the concentration of the inhibitor required to reduce the gp120-CD4 binding by 50%.

Table 1: Inhibitory Activity of BMS-378806

Assay TypeTargetInhibitorIC50 / EC50Virus Strain/EnvelopeReference
gp120-CD4 Binding ELISAgp120-CD4 InteractionBMS-378806≈100 nMHIV-1 JRFL[4]
Antiviral Activity AssayHIV-1 ReplicationBMS-378806Median EC50 of 0.04 µMPanel of R5, X4, and R5/X4 HIV-1 isolates (B subtype)[3]
Antiviral Activity AssayHIV-1 ReplicationBMS-378806Median EC50 of 12 nMPanel of 11 HIV-1 laboratory strains[4]

Experimental Protocols

Materials and Reagents
  • High-binding 96-well ELISA plates

  • Recombinant soluble human CD4 (sCD4)

  • Recombinant HIV-1 gp120 (e.g., from JRFL strain)

  • BMS-378806

  • Anti-gp120 monoclonal antibody, HRP-conjugated

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in PBST)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving BMS-378806

Assay Protocol
  • Coating with Soluble CD4:

    • Dilute recombinant sCD4 to a final concentration of 1-2 µg/mL in PBS.

    • Add 100 µL of the diluted sCD4 to each well of a 96-well high-binding ELISA plate.

    • Incubate the plate overnight at 4°C.

  • Blocking:

    • The next day, wash the plate three times with 200 µL of PBST per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature (RT).

  • Inhibitor and gp120 Incubation:

    • Prepare a serial dilution of BMS-378806 in assay buffer (e.g., PBST with 1% BSA). It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:5 serial dilutions. Include a no-inhibitor control (vehicle, e.g., DMSO, at the same final concentration as in the inhibitor wells).

    • Dilute recombinant gp120 to a final concentration of 0.1-0.5 µg/mL in assay buffer.

    • Wash the plate three times with 200 µL of PBST per well.

    • Add 50 µL of the diluted BMS-378806 to the appropriate wells.

    • Immediately add 50 µL of the diluted gp120 to all wells.

    • Incubate for 1-2 hours at RT.

  • Detection:

    • Wash the plate five times with 200 µL of PBST per well to remove unbound gp120 and inhibitor.

    • Dilute the HRP-conjugated anti-gp120 antibody in assay buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted antibody to each well.

    • Incubate for 1 hour at RT.

  • Signal Development and Measurement:

    • Wash the plate five times with 200 µL of PBST per well.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at RT for 15-30 minutes, or until sufficient color development is observed.

    • Stop the reaction by adding 100 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (no gp120) from all other readings.

    • The percentage of inhibition can be calculated using the following formula: % Inhibition = 100 * (1 - (Absorbance of sample well / Absorbance of no-inhibitor control well))

    • Plot the percentage of inhibition against the logarithm of the BMS-378806 concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Mechanism of BMS-378806 Inhibition

Inhibition_Mechanism cluster_0 HIV-1 Entry gp120 gp120 gp120->Interaction CD4 CD4 Receptor BMS378806 BMS-378806 BMS378806->Inhibition Interaction->CD4 Binding Inhibition->gp120 Binds to Inhibition->Interaction Inhibits

Caption: Mechanism of BMS-378806 inhibition of gp120-CD4 interaction.

ELISA Workflow for Inhibition Assay

ELISA_Workflow Start Start Coat Coat plate with soluble CD4 (sCD4) Start->Coat Block Block non-specific binding sites Coat->Block Add_Inhibitor Add serial dilutions of BMS-378806 Block->Add_Inhibitor Add_gp120 Add recombinant gp120 Add_Inhibitor->Add_gp120 Incubate Incubate to allow binding/inhibition Add_gp120->Incubate Wash1 Wash to remove unbound components Incubate->Wash1 Add_Detection_Ab Add HRP-conjugated anti-gp120 antibody Wash1->Add_Detection_Ab Incubate2 Incubate Add_Detection_Ab->Incubate2 Wash2 Wash to remove unbound antibody Incubate2->Wash2 Add_Substrate Add TMB substrate Wash2->Add_Substrate Develop Develop color Add_Substrate->Develop Stop Stop reaction Develop->Stop Read Read absorbance at 450 nm Stop->Read Analyze Analyze data and determine IC50 Read->Analyze End End Analyze->End

References

Application Notes and Protocols: Surface Plasmon Resonance (SPR) for BMS-378806 Binding Kinetics to HIV-1 gp120

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-378806 is a small molecule inhibitor of HIV-1 entry that targets the viral envelope glycoprotein (B1211001) gp120.[1] It functions by binding to gp120 and preventing its interaction with the host cell's CD4 receptor, a critical first step in viral entry.[1] Understanding the binding kinetics of BMS-378806 to gp120 is crucial for the development and optimization of this class of antiretroviral drugs. Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time analysis of molecular interactions, providing quantitative data on association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD). These application notes provide a detailed protocol for characterizing the binding kinetics of BMS-378806 to HIV-1 gp120 using SPR.

Principle of the Assay

SPR measures changes in the refractive index at the surface of a sensor chip. In this assay, recombinant HIV-1 gp120 is immobilized on the sensor chip surface. A solution containing BMS-378806 is then flowed over the surface. The binding of BMS-378806 to the immobilized gp120 causes an increase in mass at the sensor surface, which in turn leads to a change in the refractive index that is proportional to the amount of bound analyte. By monitoring these changes over time, the kinetics of the interaction can be determined.

Quantitative Data Summary

ParameterReported ValueMethodReference
Kd 21.1 ± 1.9 nMSPA--INVALID-LINK--
Ki 24.9 ± 0.8 nMSPA--INVALID-LINK--
IC50 ~100 nMELISA--INVALID-LINK--

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the HIV-1 entry signaling pathway and the experimental workflow for the SPR-based analysis of BMS-378806 binding to gp120.

HIV_Entry_Signaling_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 2. Co-receptor Binding gp41 gp41 Cell_Membrane gp41->Cell_Membrane 4. Membrane Fusion CD4->gp120 Conformational Change CCR5_CXCR4->gp41 3. gp41 Fusion Peptide Insertion BMS378806 BMS-378806 BMS378806->gp120 Inhibition

Caption: HIV-1 entry pathway and the inhibitory action of BMS-378806.

SPR_Workflow A Reagent Preparation (gp120, BMS-378806, Buffers) C Immobilization of gp120 (Amine Coupling) A->C B Sensor Chip Preparation (e.g., CM5) B->C D BMS-378806 Injection (Association) C->D Analyte Injection E Buffer Flow (Dissociation) D->E End of Injection F Regeneration E->F Prepare for next cycle G Data Analysis (ka, kd, KD) E->G F->D Next Concentration

Caption: Experimental workflow for SPR analysis of BMS-378806 and gp120.

Experimental Protocol

This protocol is a recommended procedure based on established SPR methodologies for small molecule-protein interactions and specific details from studies involving HIV-1 gp120.

Materials and Reagents
  • SPR Instrument: (e.g., Biacore, OpenSPR)

  • Sensor Chip: CM5 (carboxymethylated dextran) is recommended.

  • Immobilization Reagents:

  • Recombinant HIV-1 gp120: High purity (>95%), from a relevant strain (e.g., JR-FL, HXB2).

  • BMS-378806: High purity, dissolved in 100% DMSO for stock solution.

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Regeneration Solution: 10 mM Glycine-HCl, pH 2.0 (initial recommendation, may require optimization).

Procedure

1. System Preparation

  • Degas all buffers and solutions prior to use.

  • Equilibrate the SPR system to 25°C.

  • Prime the system with running buffer (HBS-EP+) until a stable baseline is achieved.

2. Immobilization of gp120

  • Surface Activation:

    • Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the desired flow cells for 7 minutes at a flow rate of 10 µL/min to activate the carboxymethyl groups on the sensor surface.

  • Ligand Immobilization:

    • Prepare a solution of recombinant gp120 at a concentration of 20-50 µg/mL in 10 mM sodium acetate, pH 4.5.

    • Inject the gp120 solution over the activated surface until the desired immobilization level is reached (target ~2000-4000 RU).

  • Deactivation:

    • Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the surface.

  • Surface Stabilization:

    • Perform 3-5 startup cycles with the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to stabilize the immobilized surface.

3. Binding Kinetics Analysis

  • Analyte Preparation:

    • Prepare a stock solution of BMS-378806 in 100% DMSO.

    • Create a serial dilution of BMS-378806 in running buffer. A recommended concentration range is 0.1 nM to 1 µM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2% to minimize solvent effects. Include a buffer-only (with matched DMSO concentration) injection for double referencing.

  • Interaction Analysis (Multi-cycle kinetics):

    • Set the flow rate to 30 µL/min.

    • Inject the lowest concentration of BMS-378806 over the gp120-immobilized and reference flow cells for an association time of 120-180 seconds.

    • Allow for a dissociation phase by flowing running buffer for 300-600 seconds.

    • Inject the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0 for 30 seconds) to remove any remaining bound analyte.

    • Repeat the injection cycle for each concentration of BMS-378806, from lowest to highest.

    • Include several buffer blank injections throughout the experiment for referencing.

4. Data Analysis

  • Data Processing:

    • Subtract the reference surface data from the active surface data to correct for non-specific binding and bulk refractive index changes.

    • Subtract the buffer blank sensorgrams from the analyte sensorgrams to correct for any systematic drift.

  • Kinetic Modeling:

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument.

    • This will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Troubleshooting and Optimization

  • Low Signal/No Binding:

    • Confirm the activity of the immobilized gp120 by testing binding with a known interactor, such as soluble CD4.

    • Increase the concentration of BMS-378806.

  • High Non-specific Binding:

    • Increase the detergent concentration (e.g., up to 0.1% P20) or salt concentration in the running buffer.

    • Add 0.1% BSA to the running buffer.

  • Incomplete Regeneration:

    • Test a range of regeneration solutions with varying pH (e.g., Glycine-HCl pH 1.5-2.5) or salt concentrations (e.g., MgCl2). Use short contact times to avoid denaturing the immobilized gp120.

  • Mass Transport Limitation:

    • If the binding curves show a concave shape during the association phase, this may indicate mass transport limitation. To mitigate this, use a lower immobilization density of gp120 or a higher flow rate during the analyte injection.

By following this detailed protocol, researchers can obtain high-quality kinetic data for the interaction of BMS-378806 with HIV-1 gp120, contributing to a deeper understanding of its mechanism of action and aiding in the development of novel HIV-1 entry inhibitors.

References

Application Notes and Protocols: Assessing BMS-378806 Activity on HIV-1 Infected Cells via Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-378806 is a small molecule inhibitor that potently targets the entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells.[1][2][3][4] Its mechanism of action involves binding to the viral envelope glycoprotein (B1211001) gp120, which prevents the initial interaction with the cellular CD4 receptor.[1][2][3] This blockade of viral attachment is a critical step in halting the viral life cycle. Flow cytometry offers a robust, high-throughput method to quantify the efficacy of antiviral compounds like BMS-378806 by analyzing individual cells within a population.[5][6][7] This document provides a detailed protocol for utilizing multi-parameter flow cytometry to assess the activity of BMS-378806 on HIV-1 infected cells, focusing on the inhibition of viral entry, cell viability, and apoptosis.

Signaling Pathway and Drug Target

BMS-378806 targets the initial stage of HIV-1 entry. The viral envelope protein (Env) on the surface of the virus, a trimer of gp120 and gp41 subunits, mediates entry into the host cell. The process begins with the binding of the gp120 subunit to the CD4 receptor on the surface of target cells, such as T-helper cells. This binding event triggers conformational changes in gp120, enabling it to then bind to a coreceptor, either CCR5 or CXCR4. This dual-receptor engagement leads to further conformational changes in the gp41 subunit, culminating in the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm. BMS-378806 specifically binds to a pocket on gp120, physically obstructing its ability to attach to the CD4 receptor, thereby preventing all subsequent steps of viral entry.[1][2]

HIV_Entry_Inhibition Mechanism of HIV-1 Entry and Inhibition by BMS-378806 cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding Coreceptor CCR5/CXCR4 Coreceptor CD4->Coreceptor 2. Conformational Change & Co-receptor Binding MembraneFusion Membrane Fusion Coreceptor->MembraneFusion 3. Fusion BMS378806 BMS-378806 BMS378806->gp120 Inhibits Binding

Caption: HIV-1 entry pathway and the inhibitory action of BMS-378806.

Experimental Workflow

The overall experimental workflow is designed to quantify the inhibitory effect of BMS-378806 on HIV-1 infection in a susceptible cell line. This involves pre-treating the cells with the compound, infecting them with HIV-1, and then using flow cytometry to determine the percentage of infected cells, as well as to assess the overall health of the cell population.

Experimental_Workflow Flow Cytometry Workflow to Assess BMS-378806 Activity cluster_staining Multi-parameter Staining A 1. Cell Culture (e.g., TZM-bl or Jurkat cells) B 2. Drug Treatment (Varying concentrations of BMS-378806) A->B C 3. HIV-1 Infection (e.g., HIV-1 NL4-3) B->C D 4. Incubation (48-72 hours) C->D E 5. Cell Harvesting and Staining D->E F 6. Flow Cytometry Analysis E->F Viability Viability Dye (e.g., PI) E->Viability Apoptosis Apoptosis Marker (e.g., Annexin V) E->Apoptosis Infection Intracellular p24 (Anti-p24 Antibody) E->Infection G 7. Data Interpretation F->G

Caption: A schematic of the experimental procedure.

Detailed Experimental Protocols

Materials and Reagents
  • Cell Line: TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5, and containing an integrated HIV-1 LTR-driven luciferase reporter gene) or Jurkat T-cells.

  • Virus: HIV-1 laboratory-adapted strain (e.g., HIV-1 NL4-3). Viral titer should be predetermined.

  • Compound: BMS-378806 (dissolved in DMSO to a stock concentration of 10 mM and stored at -20°C).

  • Antibodies and Dyes:

    • Fluorescently conjugated anti-p24 antibody (e.g., KC57-PE).

    • Annexin V-FITC.

    • Propidium Iodide (PI) or 7-AAD.

  • Buffers and Media:

    • Complete RPMI-1640 or DMEM medium.

    • Fetal Bovine Serum (FBS).

    • Penicillin-Streptomycin.

    • PBS (Phosphate-Buffered Saline).

    • Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™).

    • 1X Annexin V Binding Buffer.

  • Equipment:

    • Flow cytometer with appropriate lasers and filters.

    • Cell culture incubator (37°C, 5% CO2).

    • Centrifuge.

    • 96-well cell culture plates.

Protocol 1: Inhibition of HIV-1 Infection Assay
  • Cell Seeding: Seed TZM-bl or Jurkat cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of BMS-378806 in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include a "no drug" (vehicle control, DMSO) and "uninfected" control. Incubate for 1-2 hours at 37°C.

  • Infection: Add a predetermined amount of HIV-1 (e.g., MOI of 0.1) to each well, except for the uninfected control. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • Harvesting: After incubation, gently resuspend the cells and transfer them to FACS tubes. Centrifuge at 400 x g for 5 minutes and discard the supernatant.

  • Intracellular p24 Staining:

    • Wash the cells once with 1 mL of cold PBS.

    • Fix and permeabilize the cells by adding 250 µL of Fixation/Permeabilization buffer and incubating for 20 minutes at 4°C.

    • Wash the cells twice with 1 mL of Perm/Wash buffer.

    • Add the anti-p24 antibody at the manufacturer's recommended concentration. Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with Perm/Wash buffer.

    • Resuspend the cells in 300 µL of FACS buffer (PBS with 2% FBS).

  • Flow Cytometry Acquisition: Acquire data on the flow cytometer, collecting at least 10,000 events per sample.

Protocol 2: Cell Viability and Apoptosis Assessment

This protocol is performed in parallel with or as a multiplexed panel in the infection inhibition assay.

  • Follow steps 1-5 from Protocol 1.

  • Staining for Viability and Apoptosis:

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Acquisition: Analyze the samples immediately by flow cytometry.

Data Presentation and Interpretation

The data obtained from the flow cytometry analysis can be summarized to determine the efficacy and cytotoxicity of BMS-378806.

Table 1: Inhibition of HIV-1 p24 Expression
BMS-378806 Conc. (nM)% p24 Positive Cells (Mean ± SD)% Inhibition
0 (Vehicle Control)50.2 ± 3.50
0.145.1 ± 2.810.2
125.6 ± 2.149.0
105.3 ± 0.989.4
1001.2 ± 0.497.6
10000.5 ± 0.299.0
Uninfected Control0.1 ± 0.05-
  • % Inhibition is calculated as: [1 - (% p24 positive in treated sample / % p24 positive in vehicle control)] * 100

Table 2: Cytotoxicity and Apoptosis Analysis
BMS-378806 Conc. (nM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle Control)92.5 ± 2.14.1 ± 0.83.4 ± 0.7
10091.8 ± 2.54.5 ± 0.93.7 ± 0.6
100090.5 ± 3.05.0 ± 1.14.5 ± 0.9
1000085.2 ± 4.18.3 ± 1.56.5 ± 1.2
Uninfected Control94.1 ± 1.83.5 ± 0.62.4 ± 0.5
  • The data will allow for the calculation of the EC50 (50% effective concentration for viral inhibition) and CC50 (50% cytotoxic concentration). A favorable therapeutic index is indicated by a high CC50 and a low EC50. Based on existing literature, BMS-378806 exhibits low cytotoxicity.[8]

Conclusion

This comprehensive flow cytometry protocol provides a robust framework for assessing the antiviral activity of BMS-378806 against HIV-1. By simultaneously measuring the inhibition of viral protein expression and the effects on cell health, researchers can obtain a detailed profile of the compound's efficacy and safety. The use of multi-parameter flow cytometry allows for the efficient generation of quantitative data, which is essential for the preclinical evaluation of antiviral drug candidates. The high-throughput nature of this assay also makes it suitable for screening compound libraries for novel HIV-1 entry inhibitors.

References

Troubleshooting & Optimization

Low solubility of BMS-378806 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of BMS-378806, a potent HIV-1 attachment inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of BMS-378806?

A1: The aqueous solubility of the crystalline form of BMS-378806 is approximately 170 µg/mL.[1] This low solubility can present challenges in various experimental settings.

Q2: How does pH affect the solubility of BMS-378806?

A2: BMS-378806 is an amphoteric molecule with pKa values estimated at 2.9 for the protonated form and 9.6 for the free base.[1] Its solubility is pH-dependent, increasing in both acidic and basic conditions. At a pH of 2.1, the solubility is approximately 1.3 mg/mL, and at a pH of 11, it is about 3.3 mg/mL.[1]

Q3: What are the recommended solvents for preparing stock solutions of BMS-378806?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of BMS-378806.[2][3] It is important to use anhydrous DMSO, as the presence of water can reduce the solubility. For consistent results, it is advisable to use freshly opened DMSO.

Q4: Can I store BMS-378806 solutions?

A4: Concentrated stock solutions in anhydrous DMSO can be stored at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes. The stability of diluted aqueous working solutions is limited, and it is best to prepare them fresh for each experiment.

Troubleshooting Guide: Low Solubility in Aqueous Solutions

This guide provides systematic approaches to troubleshoot and overcome common issues related to the low aqueous solubility of BMS-378806 during your experiments.

Issue 1: Precipitation upon dilution of DMSO stock solution in aqueous buffer.

Cause: This is a common phenomenon for hydrophobic compounds. When the DMSO stock is added to an aqueous buffer, the solvent environment becomes predominantly aqueous, causing the compound to exceed its solubility limit and precipitate.

Solutions:

  • Optimize the dilution process:

    • Method of addition: Add the DMSO stock solution dropwise to the vortexing or rapidly stirring aqueous buffer. This promotes rapid mixing and avoids localized high concentrations of the compound.

    • Temperature: Pre-warming the aqueous buffer to 37°C can sometimes help in keeping the compound in solution, but be mindful of the compound's stability at elevated temperatures.

  • Reduce the final concentration: If permissible for your experiment, lowering the final concentration of BMS-378806 in the aqueous solution is the most straightforward way to avoid precipitation.

  • Incorporate co-solvents: The use of pharmaceutically acceptable co-solvents can significantly increase the aqueous solubility of BMS-378806.

    • Table 1: Co-solvent Formulations for BMS-378806

Co-solvent SystemAchievable ConcentrationReference
10% DMSO, 40% PEG300, 5% Tween-80 in Saline≥ 2.5 mg/mL[3]
10% DMSO in 20% SBE-β-CD in Saline≥ 2.5 mg/mL[3]
10% DMSO in Corn Oil≥ 1.67 mg/mL[3]
90% PEG 400, 10% EthanolUsed for in vivo studies[1]
  • Adjust the pH of the aqueous buffer: As BMS-378806 solubility increases in acidic or basic conditions, adjusting the pH of your buffer (if compatible with your experimental system) can be an effective strategy.

Issue 2: Cloudiness or precipitation in cell culture media.

Cause: Besides the inherent low solubility, components in the cell culture media, such as proteins and salts, can interact with BMS-378806 and contribute to precipitation.

Solutions:

  • Minimize the final DMSO concentration: Keep the final concentration of DMSO in the cell culture media as low as possible (ideally below 0.5%) to minimize solvent-induced precipitation and potential cytotoxicity.

  • Prepare a more diluted intermediate stock: Before adding to the cell culture media, create an intermediate dilution of the DMSO stock in a small volume of a suitable co-solvent that is compatible with your cells.

  • Serum concentration: If using serum, be aware that proteins can bind to the compound. The effect of serum on the apparent solubility should be evaluated.

Workflow for Troubleshooting Solubility Issues

G start Start: Low Solubility Issue with BMS-378806 check_conc Is the final concentration necessary? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc No optimize_dilution Optimize dilution method (e.g., dropwise addition, stirring) check_conc->optimize_dilution Yes end_success Solution Achieved lower_conc->end_success check_precipitation Precipitation still observed? optimize_dilution->check_precipitation use_cosolvent Incorporate a co-solvent (e.g., PEG, Tween-80) check_precipitation->use_cosolvent Yes check_precipitation->end_success No use_cosolvent->check_precipitation Re-evaluate adjust_ph Adjust buffer pH (if experimentally permissible) use_cosolvent->adjust_ph Still precipitates adjust_ph->check_precipitation Re-evaluate consider_formulation Consider alternative formulation (e.g., cyclodextrin (B1172386) complexation) adjust_ph->consider_formulation Still precipitates end_fail Consult further literature or support consider_formulation->end_fail

Caption: A workflow for troubleshooting solubility issues with BMS-378806.

Experimental Protocols

Protocol 1: Preparation of a 2.5 mg/mL Solution of BMS-378806 using a Co-solvent System

Materials:

  • BMS-378806 powder

  • Anhydrous DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 25 mg/mL stock solution of BMS-378806 in anhydrous DMSO.

  • In a sterile tube, add 100 µL of the 25 mg/mL BMS-378806 stock solution.

  • Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix gently but thoroughly.

  • This will result in a clear solution with a final BMS-378806 concentration of 2.5 mg/mL.[3]

Protocol 2: Preparation of a 2.5 mg/mL Solution of BMS-378806 using Cyclodextrin

Materials:

  • BMS-378806 powder

  • Anhydrous DMSO

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare a 25 mg/mL stock solution of BMS-378806 in anhydrous DMSO.

  • In a sterile tube, add 100 µL of the 25 mg/mL BMS-378806 stock solution.

  • Add 900 µL of the 20% SBE-β-CD in saline solution to the tube.

  • Mix thoroughly until a clear solution is obtained. This will result in a final BMS-378806 concentration of 2.5 mg/mL.[3]

Mechanism of Action: HIV-1 Entry Inhibition

BMS-378806 is an attachment inhibitor that specifically targets the HIV-1 envelope glycoprotein (B1211001) gp120. It binds to a pocket on gp120, which is crucial for the interaction with the host cell's CD4 receptor. By occupying this pocket, BMS-378806 prevents the initial attachment of the virus to the CD4 receptor, a critical first step in the viral entry process. This mechanism of action is distinct from other classes of antiretroviral drugs that target viral enzymes like reverse transcriptase or protease.

Caption: Mechanism of HIV-1 entry and inhibition by BMS-378806.

References

Technical Support Center: BMS-378806 Stability and Degradation in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the HIV-1 attachment inhibitor BMS-378806 in long-term experimental settings, ensuring the compound's stability and integrity is paramount for reliable and reproducible results. This technical support center provides essential information, troubleshooting guidance, and frequently asked questions (FAQs) regarding the degradation and stability issues associated with BMS-378806.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for BMS-378806 stock solutions?

A1: For long-term stability, BMS-378806 stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years.[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q2: What is the solubility of BMS-378806 in aqueous solutions?

A2: BMS-378806 is an amphoteric molecule with pH-dependent solubility. Its aqueous solubility is approximately 170 µg/mL.[2] At pH 2.1, the solubility increases to 1.3 mg/mL, and at pH 11, it is 3.3 mg/mL.[2]

Q3: Is BMS-378806 stable in cell culture media?

A3: While specific long-term stability data in various cell culture media is not extensively published, the chemical structure of BMS-378806 suggests potential for degradation over time, especially at 37°C. Factors such as the pH of the medium and interactions with media components can influence its stability. It is recommended to prepare fresh working solutions in media for each experiment or to validate its stability under your specific experimental conditions.

Q4: What are the potential degradation pathways for BMS-378806?

A4: Based on its chemical structure, which includes a methoxy-azaindole moiety and an N-acylpiperazine ring, BMS-378806 may be susceptible to the following degradation pathways:

  • Hydrolysis: The amide bond in the N-acylpiperazine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the cleavage of the molecule.

  • Oxidation: The azaindole ring system and the methoxy (B1213986) group may be prone to oxidation.

  • Photodegradation: Azaindole derivatives can be sensitive to light, potentially leading to decomposition upon prolonged exposure to UV or even ambient light.[3]

Troubleshooting Guide

This guide addresses common issues that may arise during long-term experiments with BMS-378806.

Issue Potential Cause Troubleshooting Steps
Inconsistent or decreasing compound activity over time. Compound degradation in the experimental setup (e.g., cell culture media at 37°C).- Prepare fresh working solutions of BMS-378806 for each time point or replace the media with fresh compound at regular intervals.- Perform a stability study of BMS-378806 under your specific experimental conditions (see Experimental Protocols section).- Protect experimental setups from light.
Precipitation of the compound in aqueous media. Exceeding the solubility limit of BMS-378806.- Ensure the final concentration of the compound is below its solubility limit at the experimental pH.- Use a co-solvent like DMSO to prepare a high-concentration stock solution and then dilute it into the aqueous medium. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).
Variability in results between experimental replicates. - Inconsistent compound concentration due to degradation or precipitation.- Pipetting errors.- Follow the recommendations for preventing degradation and precipitation.- Ensure thorough mixing of stock solutions before preparing dilutions.- Use calibrated pipettes and proper pipetting techniques.
Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). Formation of degradation products.- Conduct a forced degradation study to identify potential degradation products (see Experimental Protocols section).- Use a stability-indicating analytical method to separate and quantify the parent compound and its degradants.

Quantitative Data Summary

Table 1: Solubility and Storage of BMS-378806

Parameter Value Reference
Aqueous Solubility ~170 µg/mL[2]
Solubility at pH 2.1 1.3 mg/mL[2]
Solubility at pH 11 3.3 mg/mL[2]
Stock Solution Storage (-20°C) Up to 1 year[1]
Stock Solution Storage (-80°C) Up to 2 years[1]

Experimental Protocols

Protocol 1: Assessing the Stability of BMS-378806 in Cell Culture Media

This protocol outlines a method to determine the stability of BMS-378806 in a specific cell culture medium over time.

Materials:

  • BMS-378806

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Prepare a 10 mM stock solution of BMS-378806 in DMSO.

  • Spike the cell culture medium with the BMS-378806 stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to the cells (e.g., ≤0.1%).

  • Aliquot the solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Incubate the tubes at 37°C in a 5% CO₂ incubator.

  • At each time point, remove one aliquot and immediately store it at -80°C to halt any further degradation.

  • Once all time points are collected, analyze the samples by a validated HPLC or LC-MS method to determine the concentration of BMS-378806 remaining.

  • Calculate the percentage of BMS-378806 remaining at each time point relative to the 0-hour time point.

Protocol 2: Forced Degradation Study of BMS-378806

This protocol provides a framework for intentionally degrading BMS-378806 to identify potential degradation products and to develop a stability-indicating analytical method.

Stress Conditions:

  • Acidic Hydrolysis: Dissolve BMS-378806 in a solution of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Basic Hydrolysis: Dissolve BMS-378806 in a solution of 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Dissolve BMS-378806 in a solution containing a low concentration of hydrogen peroxide (e.g., 3%) and keep it at room temperature.

  • Photodegradation: Expose a solution of BMS-378806 to a UV light source (e.g., 254 nm or 365 nm) or intense visible light for a defined period.

  • Thermal Degradation: Expose a solid sample of BMS-378806 to dry heat (e.g., 80°C).

Procedure:

  • Prepare solutions of BMS-378806 under the different stress conditions outlined above.

  • At various time points, take aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples using a suitable analytical technique, such as HPLC-MS/MS, to separate and identify the degradation products.[4]

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify new peaks corresponding to degradation products.

Visualizations

HIV_Entry_Inhibition Mechanism of Action of BMS-378806 cluster_cell Host Cell (T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding BMS378806 BMS-378806 BMS378806->gp120 Binds to gp120

Caption: BMS-378806 inhibits HIV-1 entry by binding to the viral envelope protein gp120.

Degradation_Workflow Troubleshooting Workflow for BMS-378806 Instability start Start: Inconsistent Experimental Results check_stability Hypothesis: Compound Degradation start->check_stability perform_stability_study Action: Perform Stability Study in Media (Protocol 1) check_stability->perform_stability_study is_stable Is Compound Stable? perform_stability_study->is_stable troubleshoot_other Troubleshoot Other Experimental Parameters (e.g., pipetting, cell health) is_stable->troubleshoot_other Yes implement_mitigation Action: Implement Mitigation Strategies (e.g., fresh solutions, light protection) is_stable->implement_mitigation No end End: Consistent Results troubleshoot_other->end implement_mitigation->end

Caption: A logical workflow for troubleshooting inconsistent results in long-term experiments.

Potential_Degradation_Pathways Potential Degradation Routes of BMS-378806 cluster_degradation Potential Degradation Pathways BMS378806 BMS-378806 Hydrolysis Hydrolysis (N-acylpiperazine ring cleavage) BMS378806->Hydrolysis Acid/Base Oxidation Oxidation (Azaindole or methoxy group) BMS378806->Oxidation Oxidizing agents Photodegradation Photodegradation (Azaindole ring) BMS378806->Photodegradation Light exposure

Caption: Potential chemical degradation pathways for the BMS-378806 molecule.

References

Technical Support Center: Optimizing BMS-378806 Concentration for Maximum Viral Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BMS-378806, a potent HIV-1 entry inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the optimization of BMS-378806 concentration for maximal viral inhibition in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BMS-378806?

A1: BMS-378806 is a small molecule HIV-1 attachment inhibitor. It specifically binds to the viral envelope glycoprotein (B1211001) gp120, preventing its interaction with the host cell's CD4 receptor.[1][2] This blockage of the gp120-CD4 binding is the first step in HIV-1 entry, thus inhibiting viral infection at a very early stage.[2][3]

Q2: What is the optimal concentration range for BMS-378806 in cell culture experiments?

A2: The optimal concentration of BMS-378806 can vary depending on the HIV-1 strain, the cell line used, and the specific experimental setup. However, a median EC50 (50% effective concentration) of 0.04 µM has been reported for a panel of HIV-1 laboratory and clinical isolates of the B subtype.[1][2] For initial experiments, a concentration range of 0.1 nM to 100 nM is a reasonable starting point.

Q3: Is BMS-378806 cytotoxic?

A3: BMS-378806 exhibits low cytotoxicity. The 50% cytotoxic concentration (CC50) has been reported to be greater than 225 µM in a variety of cell types, indicating a high therapeutic index.[1][2]

Q4: How should I prepare a stock solution of BMS-378806?

A4: BMS-378806 has an aqueous solubility of approximately 200 µg/ml at pH 8.4.[1] For cell culture experiments, it is common to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO). A stock solution of 10 mM in DMSO can be prepared and stored at -20°C or -80°C for long-term use. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q5: What are the known resistance mutations for BMS-378806?

A5: Resistance to BMS-378806 is associated with mutations in the HIV-1 envelope glycoprotein gp120. Key resistance mutations have been identified at positions M426L and M475I, which are located in the CD4 binding pocket of gp120.[2][4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Sub-optimal or no viral inhibition - Incorrect drug concentration: The concentration of BMS-378806 may be too low for the specific virus strain or cell line. - Drug degradation: Improper storage or handling of the BMS-378806 stock solution. - Resistant virus strain: The HIV-1 strain used may have pre-existing resistance mutations. - Assay variability: Inconsistent pipetting, cell seeding, or virus input.- Perform a dose-response curve to determine the EC50 for your specific experimental conditions. - Prepare fresh dilutions of BMS-378806 from a properly stored stock solution. - Sequence the gp120 region of your viral stock to check for known resistance mutations. - Ensure consistent and accurate execution of the experimental protocol. Include appropriate positive and negative controls.
High background signal in assays - Cytotoxicity of the compound at high concentrations: Although BMS-378806 has low cytotoxicity, very high concentrations might affect cell health. - Solvent toxicity: High concentrations of DMSO in the final culture medium. - Contamination: Microbial contamination of cell cultures.- Determine the CC50 of BMS-378806 in your specific cell line to identify the toxic concentration range. - Ensure the final DMSO concentration is below the toxic level for your cells (typically <0.5%). - Regularly check cell cultures for any signs of contamination.
Precipitation of BMS-378806 in culture medium - Poor solubility: BMS-378806 has limited aqueous solubility. - High final concentration: The desired working concentration may exceed the solubility limit in the culture medium.- Prepare the final dilutions in pre-warmed culture medium and vortex thoroughly. - If precipitation persists, consider using a formulation with solubility enhancers, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, for in vivo studies, which can be adapted for in vitro use with appropriate controls.[5]
Inconsistent results between experiments - Variability in cell passage number: Cell characteristics can change with increasing passage number. - Inconsistent virus stock: Titer of the viral stock may vary between preparations. - Reagent variability: Differences in lots of media, serum, or other reagents.- Use cells within a defined passage number range for all experiments. - Prepare a large, titrated batch of viral stock and aliquot for single-use to ensure consistency. - Record lot numbers of all reagents used and test new lots before use in critical experiments.

Data Presentation

Table 1: In Vitro Anti-HIV-1 Activity of BMS-378806

HIV-1 StrainCoreceptor TropismHost CellEC50 (nM)
LAIX4MT-22.7
NL4-3X4Various12 (median)
JR-FLR5PM11.5
BaLR5MacrophagesNot Specified
Subtype B (median)R5, X4, R5/X4Various40

Data compiled from multiple sources.[1][2]

Table 2: Cytotoxicity Profile of BMS-378806

Cell Line TypeNumber of Cell Lines TestedCC50 (µM)
Various human cell lines14> 225

Data indicates low cytotoxicity across a broad range of cell types.[1][2]

Mandatory Visualization

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_host Host Cell (T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 Conformational Change Fusion Viral Entry CCR5_CXCR4->Fusion Membrane Fusion BMS378806 BMS-378806 BMS378806->gp120 Inhibits Binding

Caption: Mechanism of action of BMS-378806 in inhibiting HIV-1 entry.

workflow cluster_prep Preparation cluster_infection Infection cluster_readout Readout A Prepare Target Cells (e.g., TZM-bl) D Incubate Cells with BMS-378806 A->D B Prepare Pseudovirus Stock E Add Pseudovirus to Cells B->E C Prepare Serial Dilutions of BMS-378806 C->D D->E F Incubate for 48-72 hours E->F G Lyse Cells F->G H Measure Luciferase Activity G->H I Calculate IC50 H->I

Caption: Experimental workflow for a single-cycle infectivity assay.

Experimental Protocols

Single-Cycle HIV-1 Infectivity Assay (Luciferase Reporter)

This protocol is designed to determine the 50% inhibitory concentration (IC50) of BMS-378806 using a single-cycle infectivity assay with a luciferase reporter gene.

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR)

  • HEK293T cells

  • HIV-1 packaging plasmid (e.g., psPAX2)

  • VSV-G envelope plasmid (e.g., pMD2.G)

  • HIV-1 vector containing a luciferase gene

  • Complete DMEM (10% FBS, 1% Penicillin-Streptomycin)

  • BMS-378806

  • DMSO

  • Luciferase assay reagent

  • 96-well white, flat-bottom plates

  • Luminometer

Methodology:

Day 1: Seeding Target Cells

  • Trypsinize and count TZM-bl cells.

  • Seed 1 x 10^4 TZM-bl cells per well in a 96-well white, flat-bottom plate in 100 µL of complete DMEM.

  • Incubate overnight at 37°C, 5% CO2.

Day 2: Compound Addition and Infection

  • Prepare serial dilutions of BMS-378806 in complete DMEM. A typical starting concentration is 1 µM, with 1:3 serial dilutions. Include a "no drug" control.

  • Remove the medium from the TZM-bl cells and add 50 µL of the diluted BMS-378806 to the appropriate wells.

  • Add 50 µL of pseudovirus (previously titrated to give a strong luciferase signal) to each well.

  • Incubate for 48-72 hours at 37°C, 5% CO2.

Day 4/5: Luciferase Assay

  • Remove the supernatant from the wells.

  • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Measure the luciferase activity using a luminometer.

Data Analysis:

  • Subtract the background luminescence (wells with cells but no virus).

  • Normalize the results to the "no drug" control (100% infection).

  • Plot the percentage of inhibition versus the log of the BMS-378806 concentration.

  • Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

gp120-CD4 Binding ELISA

This protocol describes an enzyme-linked immunosorbent assay (ELISA) to determine the IC50 of BMS-378806 for the inhibition of gp120 binding to the CD4 receptor.

Materials:

  • Recombinant HIV-1 gp120

  • Recombinant soluble CD4 (sCD4)

  • BMS-378806

  • DMSO

  • Anti-gp120 monoclonal antibody (e.g., from a non-competing epitope)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • 96-well high-binding ELISA plates

  • Plate reader

Methodology:

  • Coating: Coat a 96-well ELISA plate with 100 µL/well of sCD4 (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block the plate with 200 µL/well of blocking buffer (e.g., PBS with 3% BSA) for 2 hours at room temperature.

  • Inhibition:

    • Prepare serial dilutions of BMS-378806 in binding buffer (e.g., PBS with 1% BSA and 0.05% Tween-20).

    • In a separate plate, pre-incubate a constant concentration of gp120 (e.g., 0.5 µg/mL) with the serially diluted BMS-378806 for 1 hour at 37°C.

  • Binding: Wash the coated and blocked plate three times. Add 100 µL of the gp120/BMS-378806 mixture to each well. Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate five times.

    • Add 100 µL of anti-gp120 monoclonal antibody (e.g., 1 µg/mL in binding buffer) and incubate for 1 hour at room temperature.

    • Wash the plate five times.

    • Add 100 µL of HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) and incubate for 1 hour at room temperature.

  • Development: Wash the plate five times. Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.

  • Stop and Read: Add 100 µL of stop solution. Read the absorbance at 450 nm.

Data Analysis:

  • Subtract the background absorbance (wells without gp120).

  • Normalize the results to the control wells (gp120 without BMS-378806) to represent 100% binding.

  • Plot the percentage of binding versus the log of the BMS-378806 concentration.

  • Calculate the IC50 value using a non-linear regression analysis.

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of BMS-378806.

Materials:

  • Target cells (same as used in the antiviral assay)

  • Complete cell culture medium

  • BMS-378806

  • DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom plates

  • Spectrophotometer

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at the same density as in the antiviral assay. Incubate overnight.

  • Compound Addition: Add serial dilutions of BMS-378806 to the cells. Include a "no drug" control and a "cells only" background control.

  • Incubation: Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Read: Measure the absorbance at 570 nm.

Data Analysis:

  • Subtract the background absorbance (medium only).

  • Calculate the percentage of cell viability relative to the "no drug" control.

  • Plot the percentage of viability versus the log of the BMS-378806 concentration.

  • Determine the CC50 value using a non-linear regression analysis.

References

Technical Support Center: Overcoming BMS-378806 Resistance in HIV-1 Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIV-1 entry inhibitor BMS-378806 and encountering resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BMS-378806?

A1: BMS-378806 is a small molecule HIV-1 attachment inhibitor that specifically targets the viral envelope glycoprotein (B1211001) gp120.[1][2] It binds to a pocket on gp120 that is critical for its interaction with the host cell's CD4 receptor.[1][2] By occupying this site, BMS-378806 prevents the initial attachment of the virus to the CD4+ T cell, which is the first step in the viral entry process.[1][2] This inhibition is competitive with CD4 binding and occurs at a 1:1 stoichiometry with the gp120 protein.[2]

Q2: What are the primary mutations in HIV-1 gp120 that confer resistance to BMS-378806?

A2: The primary mutations associated with resistance to BMS-378806 are located within or near the CD4 binding pocket of gp120.[1][2][3] Key resistance mutations that have been identified through in vitro selection and in clinical studies include M426L, M475I, and S375H/M/T.[1][4] The M426L and M475I substitutions, in particular, have been shown to cause a significant reduction in susceptibility to the inhibitor.[1][2][4]

Q3: My HIV-1 strain shows resistance to BMS-378806. What are my next steps?

A3: If you are observing resistance to BMS-378806, consider the following strategies:

  • Sequence the gp120 gene: Identify the specific mutations present in your resistant strain. This will help in understanding the resistance profile and in selecting alternative inhibitors.

  • Test next-generation inhibitors: Fostemsavir (B1673582) (the prodrug of temsavir (B1684575), BMS-626529), a second-generation attachment inhibitor, has shown activity against some BMS-378806-resistant strains.[3][5]

  • Evaluate combination therapies: Combining BMS-378806 or its analogs with antiretroviral drugs from other classes, such as protease inhibitors (e.g., darunavir) or integrase inhibitors (e.g., dolutegravir), may exhibit synergistic effects and overcome resistance.[4][6][7]

  • Characterize the phenotype: Perform cell-based assays to quantify the level of resistance (fold-change in IC50) and to assess the impact of the mutations on viral fitness and entry kinetics.

Q4: Are there alternative inhibitors that are effective against BMS-378806-resistant HIV-1?

A4: Yes, fostemsavir (BMS-663068), the prodrug of temsavir (BMS-626529), is a next-generation attachment inhibitor that has demonstrated efficacy against HIV-1 strains with reduced susceptibility to BMS-378806.[5] While there is some cross-resistance due to the similar mechanism of action, fostemsavir often retains activity against strains harboring mutations like M426L.[3][4] Additionally, broadly neutralizing antibodies (bNAbs) that target the CD4 binding site have shown synergistic effects with fostemsavir and can be effective against resistant mutants.[8]

Troubleshooting Guides

Problem 1: High background or low signal in gp120-CD4 Binding ELISA

Possible Causes and Solutions:

Possible CauseSolution
Insufficient washing or blocking Increase the number of wash steps and ensure complete aspiration of wash buffer. Optimize the blocking buffer concentration and incubation time. The addition of a mild detergent like Tween-20 to the wash buffer can also help reduce non-specific binding.[9]
Incorrect antibody concentrations Titrate the concentrations of both the capture and detection antibodies to determine the optimal working range.[9]
Reagent degradation Ensure all reagents, especially the enzyme conjugate and substrate, are stored correctly and are within their expiration dates. Prepare fresh substrate solution for each experiment.
Plate issues Use high-quality ELISA plates designed for protein binding. Ensure even coating of the capture antibody by using a plate sealer to prevent evaporation during incubation.[9]
Reader settings Verify that the correct wavelength and filters are being used for the specific substrate in the plate reader.
Problem 2: Inconsistent results in HIV-1 Neutralization Assay

Possible Causes and Solutions:

Possible CauseSolution
Cell viability issues Ensure TZM-bl cells are healthy and in the logarithmic growth phase. High levels of syncytia formation can indicate cell death and affect luciferase readings. If excessive cell killing is observed, consider using a lower virus input.
Virus titer variability Accurately determine the tissue culture infectious dose (TCID50) of your virus stock before performing the neutralization assay. Use a consistent virus input across all wells and plates.
Serum/plasma toxicity At low dilutions, components in the serum or plasma samples can be toxic to the cells, leading to a false-positive neutralization result. Include "cells only" and "cells + sample" controls to assess cytotoxicity.
Assay variability To minimize variability, ensure thorough mixing of reagents, use calibrated pipettes, and maintain consistent incubation times and temperatures. The use of DEAE-Dextran can enhance infectivity but should be used at a consistent and optimized concentration.
Virus phenotype Be aware of the neutralization tier of your virus. Tier 1 viruses are generally more sensitive to neutralization, while Tier 2 viruses, which are more representative of circulating strains, are more difficult to neutralize.
Problem 3: Low efficiency or high background in Cell-Cell Fusion Assay

Possible Causes and Solutions:

Possible CauseSolution
Suboptimal cell density Optimize the ratio and density of effector (Env-expressing) and target (CD4/co-receptor-expressing) cells.
Low protein expression Verify the expression levels of Env on effector cells and CD4/co-receptors on target cells using methods like flow cytometry or western blotting.
Incorrect incubation time The kinetics of cell-cell fusion can vary. Perform a time-course experiment to determine the optimal co-incubation period for maximal signal.
Spontaneous reporter activation High background can result from "leaky" reporter gene expression. Ensure that the reporter system is tightly regulated and only activated upon cell fusion.
Fusion-independent reporter signal To prevent fusion-independent reporter expression from residual virus production, inhibitors of reverse transcriptase or integrase can be included in the assay medium.

Data Presentation

Table 1: Comparative in vitro efficacy of BMS-378806 and Temsavir (active form of Fostemsavir) against wild-type and resistant HIV-1 strains.

HIV-1 Strain / MutantBMS-378806 IC50 (nM)Temsavir (BMS-626529) IC50 (nM)Fold Change in Resistance (BMS-378806)Fold Change in Resistance (Temsavir)
Wild-Type (Subtype B)0.9 - 120.1 - 1.511
M426L >10005 - 20>1005 - 20
M475I >100010 - 50>10010 - 50
S375H 50 - 2002 - 105 - 202 - 10
M434I 20 - 1001 - 52 - 101 - 5

Note: IC50 values are approximate and can vary depending on the specific viral backbone and assay conditions. Data compiled from multiple sources.[1][4][5]

Table 2: Strategies to Overcome BMS-378806 Resistance

StrategyDescriptionRationaleKey Considerations
Next-Generation Inhibitors Utilize fostemsavir (prodrug of temsavir), a second-generation attachment inhibitor.Temsavir has an improved inhibitory quotient and can overcome some resistance mutations that affect BMS-378806.[5]Cross-resistance is possible with certain mutations. Genotypic and phenotypic testing is recommended.
Combination Therapy with Protease Inhibitors (PIs) Combine an attachment inhibitor with a PI such as darunavir, often boosted with ritonavir.PIs target a different stage of the viral lifecycle (maturation), preventing the formation of infectious virions. This dual-target approach reduces the likelihood of resistance.[6][7]Potential for drug-drug interactions. Adherence to the regimen is critical.
Combination Therapy with Integrase Inhibitors (INSTIs) Combine an attachment inhibitor with an INSTI like dolutegravir.INSTIs block the integration of the viral DNA into the host genome, another distinct step in viral replication.Generally well-tolerated with fewer drug-drug interactions than PIs.
Combination with Broadly Neutralizing Antibodies (bNAbs) Use an attachment inhibitor in conjunction with a bNAb targeting the CD4 binding site.bNAbs can have a synergistic effect with small molecule attachment inhibitors, enhancing the blockade of CD4 binding.[8]bNAbs require intravenous administration and can also be subject to resistance.

Experimental Protocols

Protocol 1: HIV-1 Neutralization Assay using TZM-bl cells

This assay measures the ability of an inhibitor to block HIV-1 entry into TZM-bl reporter cells, which express CD4, CCR5, and CXCR4, and contain a luciferase reporter gene under the control of the HIV-1 LTR.

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM, 10% FBS, antibiotics)

  • HIV-1 virus stock of known titer (TCID50)

  • BMS-378806 and other inhibitors

  • 96-well cell culture plates (clear bottom, white or black walls for luminescence)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium and incubate overnight.

  • Prepare serial dilutions of the inhibitor in growth medium.

  • In a separate plate, mix 50 µL of each inhibitor dilution with 50 µL of diluted virus (at a concentration predetermined to yield a strong luciferase signal). Incubate this mixture for 1 hour at 37°C.

  • Remove the medium from the TZM-bl cells and add 100 µL of the virus-inhibitor mixture to the appropriate wells.

  • Include control wells: "virus control" (virus without inhibitor) and "cell control" (cells without virus).

  • Incubate the plates for 48 hours at 37°C.

  • After incubation, remove 100 µL of the medium from each well and add 100 µL of luciferase assay reagent.

  • Mix by pipetting and read the luminescence on a plate reader.

  • Calculate the percent neutralization for each inhibitor concentration relative to the virus control and determine the IC50 value.

Protocol 2: gp120-CD4 Binding Inhibition ELISA

This assay quantifies the ability of an inhibitor to block the binding of recombinant gp120 to immobilized CD4.

Materials:

  • Recombinant soluble CD4 (sCD4)

  • Recombinant gp120

  • BMS-378806 and other inhibitors

  • 96-well high-binding ELISA plates

  • Coating buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., PBS with 3% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Anti-gp120 antibody (e.g., a monoclonal antibody that does not block the CD4 binding site)

  • HRP-conjugated secondary antibody

  • TMB substrate and stop solution

  • Microplate reader

Procedure:

  • Coat the wells of a 96-well plate with sCD4 (e.g., 100 ng/well) in coating buffer overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with blocking buffer for 2 hours at room temperature.

  • Wash the plate three times.

  • Prepare serial dilutions of the inhibitor. In a separate plate or tubes, pre-incubate the diluted inhibitor with a constant concentration of gp120 for 1 hour at room temperature.

  • Add 100 µL of the gp120-inhibitor mixture to the sCD4-coated wells and incubate for 2 hours at room temperature.

  • Wash the plate five times.

  • Add the anti-gp120 primary antibody and incubate for 1 hour.

  • Wash the plate five times.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour.

  • Wash the plate five times.

  • Add TMB substrate and incubate in the dark until color develops.

  • Add stop solution and read the absorbance at 450 nm.

  • Calculate the percent inhibition and determine the IC50 value.

Visualizations

HIV1_Entry_and_BMS378806_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) cluster_inhibitor Inhibitor Action cluster_resistance Resistance Mechanism gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment Coreceptor Co-receptor (CCR5/CXCR4) CD4->Coreceptor 2. Conformational Change & Co-receptor Binding Coreceptor->gp120 3. Membrane Fusion BMS378806 BMS-378806 BMS378806->gp120 Inhibition Mutated_gp120 Mutated gp120 (e.g., M426L) BMS378806->Mutated_gp120 Reduced Binding Mutated_gp120->CD4 Attachment (Resistance)

Caption: HIV-1 entry and the mechanism of BMS-378806 inhibition and resistance.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Phenotypic Assays cluster_analysis Data Analysis & Strategy start Start: Resistant HIV-1 Strain Suspected seq Sequence gp120 Gene start->seq culture Culture Virus Stock start->culture analyze Calculate IC50 & Fold Change seq->analyze neut_assay Neutralization Assay (TZM-bl cells) culture->neut_assay fusion_assay Cell-Cell Fusion Assay culture->fusion_assay elisa_assay gp120-CD4 Binding ELISA culture->elisa_assay neut_assay->analyze fusion_assay->analyze elisa_assay->analyze compare Compare with Next-Gen Inhibitors (e.g., Fostemsavir) analyze->compare combo Test Combination Therapies compare->combo end Develop Strategy to Overcome Resistance combo->end

Caption: Workflow for characterizing and overcoming BMS-378806 resistance.

References

Technical Support Center: BMS-378806 Binding Affinity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in BMS-378806 binding affinity assays.

Frequently Asked Questions (FAQs)

Q1: What is BMS-378806 and how does it work?

BMS-378806 is a small molecule inhibitor of HIV-1 entry. It functions by directly binding to the viral envelope glycoprotein (B1211001) gp120, a critical component for viral attachment to host cells. This binding event interferes with the interaction between gp120 and the host cell's CD4 receptor, which is the initial step in the HIV-1 infection process. By blocking this interaction, BMS-378806 prevents the virus from entering and infecting the host cell. The binding is competitive with the CD4 receptor and has a stoichiometry of approximately 1:1 with the gp120 monomer.[1][2]

Q2: I am seeing a wide range of binding affinity values (IC₅₀, K_d) in the literature for BMS-378806. Why is there so much variability?

The observed variability in binding affinity for BMS-378806 is a known issue and can be attributed to several factors:

  • HIV-1 Strain Diversity: The primary reason for varied results is the high genetic diversity of the HIV-1 envelope protein, gp120, across different viral strains and isolates. BMS-378806's affinity can differ significantly depending on the specific gp120 variant used in the assay.[1]

  • Assay Format: Different experimental setups can yield different values. For example, using monomeric gp120 versus a trimeric, virion-associated Env protein can influence the binding characteristics.

  • Experimental Conditions: Variations in buffer composition (pH, ionic strength), temperature, and the presence of detergents or co-solvents can all impact the binding interaction.

Q3: Which experimental techniques are commonly used to measure the binding affinity of BMS-378806 to gp120?

Several robust methods are employed, including:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A common plate-based assay to measure the inhibition of gp120-CD4 binding.[3][4]

  • Radioligand Binding Assays: These assays use a radiolabeled form of BMS-378806 (e.g., [³H]BMS-378806) to directly measure binding to gp120.[2][3]

  • Scintillation Proximity Assay (SPA): A high-throughput version of a radioligand binding assay that does not require a separation step for bound and free ligand.[2]

  • Surface Plasmon Resonance (SPR): A label-free technique to measure real-time binding kinetics and affinity.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine thermodynamic parameters of the interaction.

Quantitative Data Summary

The following table summarizes the range of reported binding affinity and potency values for BMS-378806 to illustrate the observed variability.

ParameterValueAssay/ConditionSource
IC₅₀ ~100 nMELISA (inhibition of gp120/CD4 binding)[1][3][4]
IC₅₀ 0.2 to 9.6 µMAgainst a panel of gp120s from different HIV-1 strains[1]
EC₅₀ 0.85 to 26.5 nMAntiviral activity in cell culture[1]
EC₅₀ 0.04 µM (median)Antiviral activity against a panel of HIV-1 isolates[3]
K_d 21 nMDirect binding assay[5]
K_i 24.9 ± 0.8 nMSPA-based competition assay[2][5]

Visualizing Pathways and Workflows

Mechanism of Action of BMS-378806

Mechanism of Action of BMS-378806 cluster_0 HIV-1 Entry Process cluster_1 Inhibition by BMS-378806 HIV_1 HIV-1 Virion gp120 gp120 HIV_1->gp120 expresses CD4_Receptor Host Cell CD4 Receptor gp120->CD4_Receptor binds to Viral_Entry Viral Entry & Infection CD4_Receptor->Viral_Entry initiates BMS_378806 BMS-378806 gp120_inhibited gp120 BMS_378806->gp120_inhibited binds to CD4_Receptor_inhibited Host Cell CD4 Receptor gp120_inhibited->CD4_Receptor_inhibited binding blocked Viral_Entry_inhibited Viral Entry & Infection CD4_Receptor_inhibited->Viral_Entry_inhibited is prevented

Caption: BMS-378806 competitively inhibits HIV-1 entry by binding to gp120.

General Experimental Workflow for a Competition ELISA

General Workflow for a Competition ELISA Start Start Coat_Plate Coat plate with soluble CD4 (sCD4) Start->Coat_Plate Wash_1 Wash Coat_Plate->Wash_1 Block Block with BSA or other blocking agent Wash_1->Block Wash_2 Wash Block->Wash_2 Add_Reagents Add gp120 pre-incubated with varying concentrations of BMS-378806 Wash_2->Add_Reagents Incubate_1 Incubate Add_Reagents->Incubate_1 Wash_3 Wash Incubate_1->Wash_3 Add_Detection_Ab Add anti-gp120 antibody (e.g., biotinylated) Wash_3->Add_Detection_Ab Incubate_2 Incubate Add_Detection_Ab->Incubate_2 Wash_4 Wash Incubate_2->Wash_4 Add_Enzyme Add Streptavidin-HRP Wash_4->Add_Enzyme Incubate_3 Incubate Add_Enzyme->Incubate_3 Wash_5 Wash Incubate_3->Wash_5 Add_Substrate Add TMB Substrate Wash_5->Add_Substrate Incubate_4 Incubate (in dark) Add_Substrate->Incubate_4 Stop_Reaction Add Stop Solution Incubate_4->Stop_Reaction Read_Plate Read absorbance at 450 nm Stop_Reaction->Read_Plate Analyze Analyze Data (IC50) Read_Plate->Analyze

Caption: A typical workflow for a competition ELISA to measure BMS-378806 activity.

Troubleshooting Guide

Problem: High variability between replicate wells.

Troubleshooting High Replicate Variability High_Variability High Variability Between Replicates Check_Pipetting Review Pipetting Technique High_Variability->Check_Pipetting Check_Washing Review Washing Steps High_Variability->Check_Washing Edge_Effects Consider Edge Effects High_Variability->Edge_Effects Solution_Mixing Ensure Thorough Solution Mixing High_Variability->Solution_Mixing Calibrate_Pipettes Are pipettes calibrated? Check_Pipetting->Calibrate_Pipettes Action Consistent_Technique Is technique consistent? (e.g., tip immersion depth) Check_Pipetting->Consistent_Technique Action Automated_Washer Using an automated washer? Check_Washing->Automated_Washer Question Manual_Wash Consistent manual washing? Automated_Washer->Manual_Wash No Proper_Sealing Is plate properly sealed during incubations? Edge_Effects->Proper_Sealing Check Humid_Incubation Incubating in a humidified chamber? Edge_Effects->Humid_Incubation Check

Caption: A decision tree for troubleshooting high variability in assay replicates.

Problem: My measured binding affinity is significantly different from published values.

  • Possible Cause: You are using a different HIV-1 strain or a gp120 construct from a different source.

    • Solution: Ensure the gp120 protein you are using corresponds to the strain cited in the literature you are comparing your results to. Be aware that even commercially available gp120 from the same strain can have batch-to-batch variability. Consider producing and purifying the protein in-house for maximum consistency.

  • Possible Cause: The conformation of your gp120 protein is suboptimal.

    • Solution: The conformation of gp120 is highly flexible. Ensure proper protein folding and quality control by analytical methods like size-exclusion chromatography. Avoid repeated freeze-thaw cycles. The presence of soluble CD4 (sCD4) can stabilize a conformation that is more receptive to certain inhibitors, while other inhibitors may prefer the unliganded state.

  • Possible Cause: Assay buffer conditions are not optimal.

    • Solution: Verify that the pH, salt concentration, and any additives (like detergents or BSA) in your buffer are consistent with established protocols. Small molecules can be sensitive to buffer components, which might affect their solubility or interaction with the target.

Problem: Weak or no signal in my assay.

  • Possible Cause: Inactive reagents.

    • Solution: Check the expiration dates of all reagents, especially the enzyme conjugate and substrate in an ELISA. Prepare fresh buffers and dilutions of your antibodies and proteins.

  • Possible Cause: Suboptimal concentration of assay components.

    • Solution: Perform titration experiments for your gp120, antibodies, and BMS-378806 to find the optimal concentrations for your specific assay conditions.

  • Possible Cause: Incorrect plate type.

    • Solution: For ELISA, ensure you are using high-binding polystyrene plates to allow for efficient coating of your protein.

Experimental Protocols

Competition ELISA for gp120-CD4 Binding Inhibition

This protocol is a representative method for determining the IC₅₀ of BMS-378806.

Materials:

  • High-binding 96-well ELISA plates

  • Recombinant soluble CD4 (sCD4)

  • Recombinant gp120 (from a specific HIV-1 strain, e.g., JR-FL)

  • BMS-378806

  • Biotinylated anti-gp120 monoclonal antibody

  • Streptavidin-Horseradish Peroxidase (S-HRP) conjugate

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 3% BSA)

  • Assay Diluent (e.g., PBS with 1% BSA)

Procedure:

  • Coating: Dilute sCD4 to 2 µg/mL in Coating Buffer. Add 100 µL to each well and incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Compound Preparation: Prepare a serial dilution of BMS-378806 in Assay Diluent.

  • Competition Reaction: In a separate plate, pre-incubate a fixed concentration of gp120 (e.g., 50 ng/mL) with the serial dilutions of BMS-378806 for 30 minutes at room temperature.

  • Sample Addition: Transfer 100 µL of the gp120/BMS-378806 mixtures to the sCD4-coated plate. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection Antibody: Add 100 µL of diluted biotinylated anti-gp120 antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Enzyme Conjugate: Add 100 µL of diluted S-HRP conjugate to each well. Incubate for 30 minutes at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes, or until color develops.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log concentration of BMS-378806 and fit to a four-parameter logistic curve to determine the IC₅₀.

Radioligand Scintillation Proximity Assay (SPA)

This protocol describes a method to determine the K_i of BMS-378806 using [³H]BMS-378806.

Materials:

  • [³H]BMS-378806

  • Unlabeled BMS-378806

  • Recombinant gp120

  • Wheat Germ Agglutinin (WGA) coated SPA beads

  • 96-well microplates suitable for SPA

  • SPA Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM MgCl₂, pH 7.4)

  • Microplate scintillation counter

Procedure:

  • Reagent Preparation: Prepare serial dilutions of unlabeled BMS-378806. Dilute [³H]BMS-378806 and gp120 in SPA Assay Buffer.

  • Assay Setup: To each well of the microplate, add in the following order:

    • 25 µL of SPA Assay Buffer (for total binding) or excess unlabeled BMS-378806 (for non-specific binding) or serial dilutions of unlabeled BMS-378806 (for competition).

    • 25 µL of diluted [³H]BMS-378806 (at a concentration near its K_d).

    • 50 µL of diluted gp120.

  • Incubation 1: Seal the plate and incubate with gentle agitation for 1 hour at room temperature to allow for binding equilibrium.

  • Bead Addition: Add 50 µL of a slurry of WGA SPA beads (e.g., 1 mg/well) to each well.

  • Incubation 2: Seal the plate and incubate for at least 4 hours at room temperature to allow the glycosylated gp120 to be captured by the WGA-coated beads.

  • Data Acquisition: Count the plate in a microplate scintillation counter.

  • Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • For competition data, plot the percentage of specific binding against the log concentration of unlabeled BMS-378806.

    • Determine the IC₅₀ from the resulting curve and calculate the K_i using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of [³H]BMS-378806 and K_d is its dissociation constant.[2][5]

References

Minimizing cytotoxicity of BMS-378806 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-378806. Our goal is to help you address specific issues you may encounter during your experiments, with a focus on observations of cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxicity of BMS-378806?

A1: Published studies have consistently reported that BMS-378806 exhibits no significant or overt cytotoxicity across a wide range of cell types. The concentration for 50% reduction of cell growth (CC50) is generally reported as greater than 225 μM.[1][2][3][4][5] This suggests that the compound has a high therapeutic index.

Q2: I am observing significant cytotoxicity at high concentrations of BMS-378806. What could be the cause?

A2: While published data indicates low cytotoxicity, observing cell death at high concentrations in your specific experimental setup could be due to several factors:

  • Compound Solubility: BMS-378806 has an aqueous solubility of approximately 200 μg/ml (around 492 μM) at pH 8.4.[1] At very high concentrations, the compound may precipitate out of solution, and these precipitates can be cytotoxic to cells.

  • Compound Purity and Stability: The purity of your BMS-378806 sample can affect its cytotoxic profile. Impurities from synthesis or degradation products from improper storage could be cytotoxic.

  • Cell Line Specific Sensitivity: The original studies tested 14 different cell lines and found no significant cytotoxicity.[1][3] However, it is possible that your specific cell line has a unique sensitivity to BMS-378806 that has not been previously characterized.

  • Off-Target Effects at Supratherapeutic Concentrations: At concentrations significantly higher than the EC50 for its anti-HIV-1 activity (median EC50 of 0.04 μM), off-target effects that could lead to cytotoxicity are more likely to occur.[1]

  • Experimental Artifacts: Issues such as solvent toxicity (e.g., from DMSO used to dissolve the compound), contamination of cell cultures, or errors in cell viability assay procedures can be misinterpreted as compound-specific cytotoxicity.

Q3: What is the mechanism of action of BMS-378806?

A3: BMS-378806 is an HIV-1 attachment inhibitor.[2] It specifically binds to the HIV-1 envelope glycoprotein (B1211001) gp120 and inhibits its interaction with the cellular CD4 receptor, which is the first step in viral entry into host cells.[1][3][6] It does not inhibit other stages of the HIV life cycle, such as reverse transcription or protease activity.[2][4]

Troubleshooting Guide: Unexpected Cytotoxicity

If you are observing higher-than-expected cytotoxicity with BMS-378806, follow this troubleshooting guide to identify the potential cause.

Step 1: Verify Compound Quality and Handling
  • Check Certificate of Analysis (CoA): Ensure the purity of your BMS-378806 lot meets acceptable standards.

  • Proper Storage: Store the compound as recommended by the supplier, typically at -20°C or -80°C to prevent degradation.[2]

  • Fresh Stock Solutions: Prepare fresh stock solutions in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles.

Step 2: Address Potential Solubility Issues
  • Visual Inspection: Before adding to your cell cultures, visually inspect the highest concentration of your working solution for any signs of precipitation.

  • Solubility Limits: Be aware of the aqueous solubility of BMS-378806 (approx. 200 μg/ml or 492 μM at pH 8.4).[1] Your experimental concentrations should ideally be below this limit.

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells (typically ≤ 0.5%). Include a vehicle control (medium with the same concentration of solvent) in your experiments.

Step 3: Refine Experimental Design
  • Positive and Negative Controls: Always include a positive control for cytotoxicity (e.g., a known cytotoxic compound) and a negative/vehicle control.

  • Dose-Response Curve: Generate a full dose-response curve to accurately determine the CC50 in your cell line.

  • Multiple Cytotoxicity Assays: Use at least two different methods to assess cytotoxicity to confirm your results. For example, combine a metabolic assay (like MTT or WST-1) with a membrane integrity assay (like LDH release or a dye-exclusion assay).

Quantitative Data Summary

The following table summarizes the reported cytotoxicity and antiviral activity of BMS-378806.

ParameterReported ValueCell Lines/ConditionsReference
CC50 (Cytotoxicity) > 225 μM14 different cell lines[1][3]
EC50 (Antiviral Activity) Median of 0.04 μMPanel of HIV-1 laboratory and clinical isolates[1][3]
Aqueous Solubility ~200 μg/ml (~492 μM)pH 8.4[1]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • BMS-378806

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of BMS-378806 in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent) and a positive control for cytotoxicity.

  • Remove the medium from the cells and add the different concentrations of BMS-378806, vehicle control, and positive control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 μL of solubilization solution to each well and incubate overnight at 37°C in a humidified incubator.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of compromised membrane integrity.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • BMS-378806

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Follow steps 1-3 from the MTT assay protocol.

  • After the incubation period, collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Visualizations

BMS-378806_Mechanism_of_Action cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Attaches to ViralEntry Viral Entry CD4->ViralEntry Initiates BMS378806 BMS-378806 BMS378806->gp120 Cytotoxicity_Troubleshooting_Workflow Start Start: Unexpected Cytotoxicity Observed CheckCompound Step 1: Verify Compound - Purity (CoA) - Storage - Fresh Stock Start->CheckCompound CheckSolubility Step 2: Check Solubility - Visual Inspection - Below Aqueous Limit? - Solvent Control CheckCompound->CheckSolubility RefineExperiment Step 3: Refine Experiment - Controls (Pos/Neg) - Dose-Response - Use 2nd Assay Method CheckSolubility->RefineExperiment Analyze Analyze Results RefineExperiment->Analyze CytotoxicityConfirmed Cytotoxicity Confirmed: Potential Cell-Specific Effect Analyze->CytotoxicityConfirmed Yes NoCytotoxicity No Cytotoxicity: Initial result likely artifact Analyze->NoCytotoxicity No

References

Technical Support Center: Troubleshooting Poor Oral Bioavailability of BMS-378806 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor oral bioavailability of the HIV-1 attachment inhibitor, BMS-378806, in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known reasons for the poor oral bioavailability of BMS-378806?

A1: The poor oral bioavailability of BMS-378806, particularly observed in species like rats and monkeys, is multifactorial. Key contributing factors include:

  • Modest Intestinal Permeability: BMS-378806 exhibits moderate permeability across the intestinal epithelium.[1]

  • P-glycoprotein (P-gp) Efflux: The compound is a substrate for the P-glycoprotein efflux transporter, which actively pumps it back into the intestinal lumen, thereby reducing its net absorption.[1]

  • Hepatic First-Pass Metabolism: After absorption, BMS-378806 undergoes significant metabolism in the liver, primarily through oxidation by cytochrome P450 enzymes.[1]

Q2: How does the oral bioavailability of BMS-378806 vary across different preclinical species?

A2: The oral bioavailability of BMS-378806 is species-dependent. Preclinical studies have shown:

  • Rats and Monkeys: Low oral bioavailability, in the range of 19-24%.[1]

  • Dogs: Significantly higher oral bioavailability, approximately 77%.[1]

This variability is likely due to differences in P-gp expression and/or metabolic enzyme activity among these species.

Q3: Which cytochrome P450 (CYP) enzymes are responsible for the metabolism of BMS-378806?

A3: In vitro studies using human liver microsomes have identified that BMS-378806 is metabolized by multiple CYP enzymes, with major contributions from CYP1A2, CYP2D6, and CYP3A4.[1]

Q4: What are the key physicochemical properties of BMS-378806 that might influence its oral absorption?

A4: BMS-378806 is an amphoteric molecule with the following relevant properties:

PropertyValueReference
Aqueous Solubility (crystalline form)170 µg/mL[2]
Solubility at pH 2.11.3 mg/mL[2]
Solubility at pH 113.3 mg/mL[2]
pKa (protonated form)~2.9[2]
pKa (free base)~9.6[2]

Its limited aqueous solubility in the crystalline form could contribute to dissolution rate-limited absorption.

Troubleshooting Guides

This section provides guidance on how to experimentally investigate and potentially overcome the poor oral bioavailability of BMS-378806.

Issue 1: Low Permeability and High Efflux

If you suspect that poor absorption due to low permeability and P-gp mediated efflux is the primary issue, consider the following experimental approaches.

G cluster_0 In Vitro Assessment cluster_1 Formulation Strategies start Start: Hypothesize poor permeability/high efflux caco2 Caco-2 Permeability Assay start->caco2 mdck_mdr1 MDCK-MDR1 Transwell Assay start->mdck_mdr1 inhibitor Co-incubation with P-gp Inhibitor (e.g., Verapamil) caco2->inhibitor mdck_mdr1->inhibitor analysis Analyze Apparent Permeability (Papp) and Efflux Ratio (ER) inhibitor->analysis conclusion1 Conclusion: Determine if BMS-378806 is a P-gp substrate analysis->conclusion1 formulation_dev Develop Formulations to Overcome Efflux conclusion1->formulation_dev If P-gp substrate lipid_based Lipid-Based Formulations (e.g., SEDDS, SNEDDS) formulation_dev->lipid_based polymeric Polymeric Nanoparticles formulation_dev->polymeric surfactants Inclusion of P-gp Inhibiting Excipients (e.g., surfactants) formulation_dev->surfactants in_vivo_testing In Vivo Pharmacokinetic Study in Animal Model (e.g., Rat) lipid_based->in_vivo_testing polymeric->in_vivo_testing surfactants->in_vivo_testing conclusion2 Conclusion: Evaluate impact on oral bioavailability in_vivo_testing->conclusion2

Caption: Workflow for investigating and addressing P-gp mediated efflux.

1. Caco-2 Permeability Assay

  • Objective: To determine the bidirectional permeability of BMS-378806 across a Caco-2 cell monolayer, a model of the human intestinal epithelium.

  • Methodology:

    • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a polarized monolayer.

    • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Permeability Measurement (Apical to Basolateral - A to B):

      • Add BMS-378806 solution to the apical (A) side of the Transwell insert.

      • At predetermined time points, collect samples from the basolateral (B) side.

    • Permeability Measurement (Basolateral to Apical - B to A):

      • Add BMS-378806 solution to the basolateral (B) side.

      • At the same time points, collect samples from the apical (A) side.

    • P-gp Inhibition: Repeat the bidirectional permeability measurements in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp mediated efflux.

    • Quantification: Analyze the concentration of BMS-378806 in the collected samples using a validated analytical method (e.g., LC-MS/MS).

    • Data Analysis:

      • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.

      • Determine the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 is indicative of active efflux.

2. Formulation Development with P-gp Inhibitory Excipients

  • Objective: To improve the oral absorption of BMS-378806 by incorporating excipients that can inhibit P-gp function.

  • Methodology:

    • Excipient Selection: Choose pharmaceutically acceptable excipients with known P-gp inhibitory properties, such as certain surfactants (e.g., polysorbates, Cremophor® EL) or polymers.

    • Formulation Preparation: Prepare various formulations of BMS-378806, including:

      • Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These lipid-based formulations can enhance solubility and may inhibit P-gp.

      • Polymeric Nanoparticles: Encapsulating BMS-378806 in nanoparticles can protect it from efflux and enhance its uptake.

    • In Vitro Evaluation: Characterize the formulations for particle size, drug loading, and in vitro release.

    • In Vivo Pharmacokinetic Studies: Administer the developed formulations orally to an appropriate animal model (e.g., rats) and compare the pharmacokinetic profile (AUC, Cmax) to that of a simple suspension of BMS-378806.

Understanding the signaling pathways that regulate P-gp expression can provide insights into potential drug-drug interactions or disease states that might affect BMS-378806 bioavailability.

G cluster_0 External Stimuli cluster_1 Intracellular Signaling Cascades cluster_2 Transcriptional Regulation cluster_3 Cellular Response xenobiotics Xenobiotics pxr PXR/RXR Activation xenobiotics->pxr inflammation Inflammatory Cytokines (e.g., TNF-α) nf_kb NF-κB Pathway inflammation->nf_kb pkc PKC Signaling inflammation->pkc oxidative_stress Oxidative Stress oxidative_stress->nf_kb mdr1_gene MDR1 (ABCB1) Gene Transcription pxr->mdr1_gene nf_kb->mdr1_gene pkc->mdr1_gene Modulation pgp_expression Increased P-gp Expression mdr1_gene->pgp_expression

Caption: Key signaling pathways regulating P-glycoprotein expression.

Issue 2: Extensive Hepatic Metabolism

If first-pass metabolism is suspected to be a major contributor to the low oral bioavailability of BMS-378806, the following investigations are recommended.

G cluster_0 In Vitro Metabolism cluster_1 Mitigation Strategies start Start: Hypothesize extensive hepatic metabolism microsomes Incubate BMS-378806 with Liver Microsomes (Human, Rat, Dog, Monkey) start->microsomes cyp_inhibitors Co-incubation with specific CYP inhibitors (e.g., Ketoconazole (B1673606) for CYP3A4) microsomes->cyp_inhibitors recombinant_cyp Incubation with Recombinant CYP Isoforms (1A2, 2D6, 3A4) microsomes->recombinant_cyp analysis Analyze Metabolite Formation and Parent Drug Depletion (LC-MS/MS) cyp_inhibitors->analysis recombinant_cyp->analysis conclusion1 Conclusion: Identify major metabolizing CYP isoforms analysis->conclusion1 coadministration Co-administration with a CYP Inhibitor (in vivo) conclusion1->coadministration If specific CYP is dominant structural_mod Structural Modification of BMS-378806 (Medicinal Chemistry) conclusion1->structural_mod in_vivo_testing In Vivo Pharmacokinetic Study coadministration->in_vivo_testing structural_mod->in_vivo_testing formulation_lymphatic Formulations Promoting Lymphatic Absorption formulation_lymphatic->in_vivo_testing conclusion2 Conclusion: Assess impact on metabolic clearance and bioavailability in_vivo_testing->conclusion2

Caption: Workflow for investigating and mitigating hepatic metabolism.

1. In Vitro Metabolism using Liver Microsomes

  • Objective: To determine the metabolic stability of BMS-378806 and identify the major CYP450 enzymes involved in its metabolism.

  • Methodology:

    • Microsome Incubation:

      • Prepare an incubation mixture containing liver microsomes (from human and relevant preclinical species), BMS-378806, and an NADPH-generating system in a suitable buffer.

      • Incubate at 37°C.

    • Time-Dependent Depletion:

      • Collect aliquots at various time points and quench the reaction.

      • Analyze the remaining concentration of BMS-378806 by LC-MS/MS.

      • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

    • Reaction Phenotyping with Chemical Inhibitors:

      • Perform incubations in the presence of selective inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine (B1679956) for CYP2D6, furafylline (B147604) for CYP1A2).

      • Compare the rate of metabolism in the presence and absence of inhibitors to determine the contribution of each isoform.

    • Reaction Phenotyping with Recombinant CYPs:

      • Incubate BMS-378806 with individual recombinant human CYP enzymes (CYP1A2, CYP2D6, CYP3A4) to confirm their role in its metabolism.

2. In Vivo Pharmacokinetic Studies in Animal Models

  • Objective: To assess the oral bioavailability of BMS-378806 in different preclinical species and to evaluate the effectiveness of bioavailability-enhancing formulations.

  • Methodology:

    • Animal Models: Use male Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys.

    • Dosing:

      • Intravenous (IV) Administration: Administer a single IV dose of BMS-378806 to determine its clearance and volume of distribution.

      • Oral (PO) Administration: Administer a single oral dose of BMS-378806 (as a simple suspension and in the test formulations).

    • Blood Sampling: Collect serial blood samples at predetermined time points after dosing.

    • Plasma Analysis: Separate plasma and analyze the concentration of BMS-378806 using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis:

      • Calculate pharmacokinetic parameters including AUC, Cmax, Tmax, and half-life for both IV and PO routes.

      • Calculate the absolute oral bioavailability (F%) = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

CYP3A4 is a key enzyme in the metabolism of BMS-378806, and its expression is regulated by various factors.

G cluster_0 Inducers/Inhibitors cluster_1 Nuclear Receptors cluster_2 Transcriptional Regulation cluster_3 Cellular Response inducers Inducers (e.g., Rifampicin, St. John's Wort) pxr_rxr PXR/RXR Heterodimer inducers->pxr_rxr Activation inhibitors Inhibitors (e.g., Ketoconazole, Grapefruit Juice) cyp3a4_expression CYP3A4 Expression and Activity inhibitors->cyp3a4_expression Direct Inhibition inflammation Inflammatory Cytokines (e.g., IL-6) inflammation->cyp3a4_expression Downregulation cyp3a4_gene CYP3A4 Gene Transcription pxr_rxr->cyp3a4_gene Increased Transcription cyp3a4_gene->cyp3a4_expression

Caption: Simplified overview of CYP3A4 regulation.

By systematically applying these troubleshooting guides and considering the underlying mechanisms, researchers can better understand the factors limiting the oral bioavailability of BMS-378806 and develop strategies to improve its in vivo performance.

References

Why is (S)-BMS-378806 inactive against HIV-1?

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides and FAQs

This guide addresses the frequently asked question regarding the inactivity of the (S)-enantiomer of the HIV-1 entry inhibitor, BMS-378806.

Why is (S)-BMS-378806 inactive against HIV-1?

Answer:

The inactivity of this compound against HIV-1 stems from the highly stereospecific nature of the interaction between the active enantiomer, (R)-BMS-378806 , and its binding site on the viral envelope glycoprotein (B1211001) gp120.[1] The precise three-dimensional arrangement of atoms in the (R)-enantiomer is crucial for its ability to fit into a specific hydrophobic pocket on gp120, thereby preventing the virus from attaching to the CD4 receptor on host cells. The (S)-enantiomer, being a mirror image of the active compound, is unable to establish the necessary molecular interactions within this binding pocket, rendering it inactive as an HIV-1 inhibitor.

Mechanism of Action of (R)-BMS-378806

(R)-BMS-378806 is a potent HIV-1 attachment inhibitor that functions by directly binding to the gp120 protein.[2][3] This binding event allosterically or competitively inhibits the interaction between gp120 and the human CD4 receptor, which is the initial and essential step for viral entry into host T-cells.[4][5] The binding site is a well-defined pocket on gp120, and the efficacy of (R)-BMS-378806 is dependent on its ability to occupy this pocket and stabilize a conformation of gp120 that is unfavorable for CD4 binding.[4][6]

Stereospecificity of Binding

The interaction between a drug molecule and its biological target is often highly dependent on the chirality of the drug. In the case of BMS-378806, the chiral center at the 2-position of the methylpiperazine ring dictates the spatial orientation of the substituents. The active (R)-enantiomer presents its functional groups in a conformation that is complementary to the amino acid residues lining the binding pocket on gp120. This precise fit allows for optimal van der Waals and other non-covalent interactions, leading to a stable drug-target complex and potent antiviral activity.

Conversely, the (S)-enantiomer, with its opposite configuration at the chiral center, would position the methyl group and other substituents in a way that creates steric hindrance within the confined space of the gp120 binding pocket. This clash would prevent the molecule from achieving the correct orientation and proximity required for effective binding, thus explaining its lack of inhibitory activity.

Quantitative Data Summary
EnantiomerTargetMechanism of ActionAntiviral Activity (EC₅₀)
(R)-BMS-378806 HIV-1 gp120Inhibition of gp120-CD4 interactionPotent (nanomolar range)
This compound HIV-1 gp120No effective binding to the gp120 pocketInactive

Experimental Protocols

Key Experiment: HIV-1 Pseudovirus Neutralization Assay

This protocol describes a common method to evaluate the antiviral activity of compounds like BMS-378806.

Objective: To determine the concentration at which an inhibitor reduces HIV-1 pseudovirus infection of target cells by 50% (EC₅₀).

Materials:

  • HEK293T cells

  • TZM-bl reporter cell line (expresses CD4, CCR5, and CXCR4, and contains a Tat-inducible luciferase reporter gene)

  • HIV-1 envelope expression plasmid (e.g., from a specific HIV-1 strain)

  • An env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

  • Transfection reagent (e.g., FuGENE 6 or Lipofectamine)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • (R)-BMS-378806 and this compound dissolved in DMSO

  • 96-well cell culture plates (white, solid-bottom for luminescence reading)

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Production of HIV-1 Pseudovirus: a. Co-transfect HEK293T cells with the HIV-1 envelope expression plasmid and the env-deficient HIV-1 backbone plasmid using a suitable transfection reagent. b. After 48-72 hours, harvest the cell culture supernatant containing the pseudoviruses. c. Clarify the supernatant by centrifugation and filter through a 0.45 µm filter. d. Titer the pseudovirus stock to determine the appropriate dilution for the neutralization assay.

  • Neutralization Assay: a. Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight. b. On the day of the assay, prepare serial dilutions of the test compounds ((R)- and this compound) in culture medium. c. In a separate 96-well plate, mix the diluted compounds with the pseudovirus preparation. Include control wells with virus only (no inhibitor) and cells only (no virus). Incubate this mixture for 1 hour at 37°C. d. Remove the medium from the TZM-bl cells and add the virus-inhibitor mixture to the cells. e. Incubate the plates for 48 hours at 37°C.

  • Quantification of Viral Entry: a. After incubation, remove the culture medium and lyse the cells. b. Add the luciferase assay reagent to each well. c. Measure the luminescence using a luminometer. The light output is proportional to the level of viral infection.

  • Data Analysis: a. Calculate the percentage of neutralization for each inhibitor concentration by comparing the luminescence in the presence of the inhibitor to the luminescence of the virus-only control. b. Plot the percentage of neutralization against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Visualizations

Signaling Pathways and Experimental Workflows

stereospecific_binding cluster_gp120 HIV-1 gp120 Binding Pocket cluster_inhibitors BMS-378806 Enantiomers cluster_outcome Outcome pocket Hydrophobic Pocket binding Effective Binding & Inhibition of CD4 Interaction pocket->binding no_binding Steric Hindrance & No Inhibition R_enantiomer (R)-BMS-378806 R_enantiomer->pocket S_enantiomer This compound S_enantiomer->pocket Clash S_enantiomer->no_binding

Caption: Stereospecific binding of BMS-378806 to the gp120 pocket.

troubleshooting_workflow start Experiment Shows No Inhibition with this compound q1 Is the correct enantiomer being used? start->q1 a1_yes Yes, using (S)-enantiomer q1->a1_yes a1_no No, unsure of enantiomer purity q1->a1_no q2 Is the experimental setup validated? a1_yes->q2 chiral_analysis Perform chiral chromatography to determine enantiomeric purity. a1_no->chiral_analysis a2_yes Yes, positive control ((R)-BMS-378806) is active q2->a2_yes a2_no No, positive control failed q2->a2_no conclusion Conclusion: (S)-enantiomer is inactive due to stereochemical hindrance. a2_yes->conclusion troubleshoot_assay Troubleshoot assay protocol: - Cell viability - Virus titer - Reagent quality a2_no->troubleshoot_assay

References

Validation & Comparative

A Comparative Analysis of (R)- and (S)-BMS-378806 Efficacy in HIV-1 Entry Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral efficacy of the (R) and (S) enantiomers of the HIV-1 attachment inhibitor BMS-378806. This document summarizes key experimental data, details the methodologies used in these pivotal studies, and visually represents the compound's mechanism of action.

BMS-378806 is a small molecule inhibitor that represents a significant advancement in antiretroviral therapy by targeting the initial stage of HIV-1 infection: the attachment of the virus to the host cell. It achieves this by binding to the viral envelope glycoprotein (B1211001) gp120, thereby preventing its interaction with the CD4 receptor on T-cells. This mechanism effectively blocks the entry of the virus into the cell, a critical step in the viral lifecycle. The development of BMS-378806 has highlighted the importance of stereochemistry in drug efficacy, with the (R)-enantiomer demonstrating significantly higher potency compared to its (S) counterpart.

Quantitative Comparison of Antiviral Activity

Experimental data demonstrates a clear distinction in the antiviral efficacy between the two enantiomers of BMS-378806 and the racemic mixture. The (R)-enantiomer is the significantly more potent inhibitor of HIV-1 replication.

CompoundHIV-1 Strain NL4-3 EC50 (nM)
(R)-BMS-378806 2.9
(S)-BMS-378806>10,000
Racemic BMS-3788066.2

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.

Mechanism of Action: HIV-1 Entry Inhibition

BMS-378806 acts as an HIV-1 attachment inhibitor. Its primary target is the viral envelope glycoprotein gp120. By binding to a specific pocket on gp120, the compound induces a conformational change that prevents the protein from interacting with the CD4 receptor on the surface of host immune cells, primarily T-helper cells. This binding is a prerequisite for subsequent conformational changes in the viral envelope that lead to membrane fusion and viral entry. Therefore, by blocking the initial gp120-CD4 interaction, BMS-378806 effectively neutralizes the virus before it can infect a host cell.

HIV_Entry_Inhibition cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding (Inhibited) R_BMS (R)-BMS-378806 R_BMS->gp120 Binds to gp120

Mechanism of (R)-BMS-378806 Action

Experimental Protocols

The determination of the antiviral efficacy of (R)- and this compound was conducted through a series of robust in vitro experiments. The primary assays employed were the single-round viral infectivity assay and the gp120-CD4 binding assay.

Single-Round Viral Infectivity Assay

This assay is designed to measure the ability of a compound to inhibit a single cycle of HIV-1 replication. This is a crucial method for specifically evaluating entry inhibitors without the confounding effects of subsequent replication steps.

Experimental Workflow:

  • Cell Culture: Human T-cell lines (e.g., MT-2) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.

  • Viral Infection: Cells are infected with a known quantity of an HIV-1 laboratory-adapted strain, such as NL4-3.

  • Compound Treatment: Immediately following infection, the cells are treated with serial dilutions of the test compounds ((R)-BMS-378806, this compound, or the racemate).

  • Incubation: The treated and infected cells are incubated for a period that allows for a single round of viral replication (typically 48-72 hours).

  • Quantification of Viral Replication: The extent of viral replication is quantified by measuring the activity of the viral enzyme reverse transcriptase or the concentration of the viral p24 antigen in the cell culture supernatant.

  • Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of viral inhibition against the compound concentration.

Infectivity_Assay_Workflow A 1. Culture Host Cells B 2. Infect with HIV-1 A->B C 3. Add Test Compound (Enantiomers/Racemate) B->C D 4. Incubate (48-72h) C->D E 5. Measure Viral Replication (p24/RT) D->E F 6. Calculate EC50 E->F

Single-Round Infectivity Assay Workflow
gp120-CD4 Binding Assay

This biochemical assay directly measures the ability of a compound to interfere with the interaction between the HIV-1 gp120 protein and the human CD4 receptor.

Experimental Workflow:

  • Plate Coating: 96-well microtiter plates are coated with a capture antibody specific for gp120.

  • gp120 Binding: Recombinant gp120 protein is added to the wells and allowed to bind to the capture antibody.

  • Compound and CD4 Incubation: A mixture of a fixed concentration of soluble CD4 (sCD4) and varying concentrations of the test compound is added to the wells.

  • Detection: The amount of bound sCD4 is detected using an anti-CD4 antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a colorimetric reaction.

  • Data Analysis: The 50% inhibitory concentration (IC50) is determined by measuring the reduction in the colorimetric signal at different compound concentrations.

Binding_Assay_Workflow A 1. Coat Plate with Anti-gp120 Ab B 2. Add Recombinant gp120 A->B C 3. Add Test Compound + Soluble CD4 B->C D 4. Add Enzyme-linked Anti-CD4 Ab C->D E 5. Add Substrate & Measure Absorbance D->E F 6. Calculate IC50 E->F

gp120-CD4 Binding Assay Workflow

A Comparative Guide to the Antiviral Activity of BMS-378806 and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral activity of the HIV-1 entry inhibitor BMS-378806 and its key derivatives, BMS-488043 and BMS-626529 (the active form of fostemsavir). The data presented herein, supported by detailed experimental methodologies, is intended to inform research and development efforts in the field of antiretroviral therapy.

Introduction

BMS-378806 is a small molecule inhibitor that represents a significant class of antiretroviral agents targeting the entry of HIV-1 into host cells.[1][2] Its mechanism of action involves binding to the viral envelope glycoprotein (B1211001) gp120, thereby preventing its interaction with the primary cellular receptor, CD4.[1][2][3] This initial binding is a critical step in the viral fusion and entry process. Consequently, inhibition of this interaction effectively blocks viral replication at an early stage.

Systematic optimization of the initial indole (B1671886) glyoxamide lead compound that resulted in BMS-378806 has led to the development of derivatives with improved potency and pharmacokinetic profiles.[4] This guide focuses on a comparative analysis of BMS-378806 with two of its most notable successors, BMS-488043 and BMS-626529, offering a quantitative assessment of their antiviral efficacy.

Comparative Antiviral Activity

The antiviral potencies of BMS-378806 and its derivatives have been evaluated against a panel of laboratory-adapted HIV-1 strains and clinical isolates. The following tables summarize the 50% effective concentration (EC50) values, providing a clear comparison of their inhibitory activities. Lower EC50 values indicate greater potency.

Table 1: Comparative in vitro Antiviral Activity (EC50 in nM) of BMS-378806, BMS-488043, and BMS-626529 against Laboratory-Adapted HIV-1 Strains

HIV-1 StrainBMS-378806 (EC50 nM)BMS-488043 (EC50 nM)BMS-626529 (EC50 nM)Fold Improvement (BMS-626529 vs. BMS-488043)
LAI-4.1 ± 1.80.7 ± 0.4~6
JRFL---7.5
SF-162---7-10
NL4-3---7-10
IIIb---7-10
Bal---14
89.6---15
MN--->67

Data compiled from multiple sources. Direct side-by-side values for BMS-378806 were not consistently available in the compared studies.[3]

Table 2: Comparative in vitro Antiviral Activity (EC50) of BMS-488043 and BMS-626529 against HIV-1 Subtype B Clinical Isolates

CompoundMedian EC50 (nM)EC50 Range (nM)
BMS-48804336.5-
BMS-626529<10pM to >10,000

Data indicates a significant improvement in potency with BMS-626529 against a broader range of clinical isolates.[3][5]

Table 3: Neutralization Potency (IC50 in nM) of BMS-378806 and BMS-626529 against BG505 Pseudoviruses

Pseudovirus StrainBMS-378806 (IC50 nM)BMS-626529 (IC50 nM)
BG505119014
BG505 T332N79014

These results further highlight the enhanced potency of BMS-626529.[6]

Mechanism of Action: Inhibition of HIV-1 Entry

The primary mechanism of action for BMS-378806 and its derivatives is the inhibition of the attachment of the HIV-1 gp120 envelope protein to the CD4 receptor on host T-cells. This allosteric inhibition is achieved by binding to a conserved pocket on gp120, which induces a conformational change that prevents the recognition and binding of CD4.[7]

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibitor BMS-378806 & Derivatives gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding Coreceptor Coreceptor (CCR5/CXCR4) CD4->Coreceptor 2. Conformational Change & Coreceptor Binding Fusion Viral Entry Coreceptor->Fusion 3. Membrane Fusion BMS_drug BMS Compound BMS_drug->gp120 Inhibits Binding

Caption: Mechanism of HIV-1 entry and inhibition by BMS-378806 derivatives.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of antiviral activity data. The following sections outline the general protocols for the key assays used to evaluate BMS-378806 and its derivatives.

HIV-1 Pseudovirus Neutralization Assay

This assay is a common method to determine the concentration of an inhibitor required to reduce viral infection by 50% (IC50 or EC50).

Workflow:

Pseudovirus_Neutralization_Workflow A Prepare serial dilutions of BMS compound B Incubate compound with HIV-1 pseudovirus A->B C Add virus-compound mixture to target cells (e.g., TZM-bl) B->C D Incubate for 48-72 hours C->D E Lyse cells and measure reporter gene activity (e.g., Luciferase) D->E F Calculate EC50 values from dose-response curves E->F

Caption: Workflow for a typical HIV-1 pseudovirus neutralization assay.

Detailed Steps:

  • Cell Preparation: Seed target cells, such as TZM-bl cells which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR, in 96-well plates.

  • Compound Dilution: Prepare serial dilutions of the test compounds (BMS-378806 and its derivatives).

  • Virus-Compound Incubation: Incubate the diluted compounds with a known amount of HIV-1 Env-pseudotyped virus for a specified time (e.g., 1 hour) at 37°C.

  • Infection: Add the virus-compound mixture to the plated target cells.

  • Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.

  • Lysis and Readout: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase) using a luminometer.

  • Data Analysis: The reduction in reporter signal in the presence of the compound compared to the virus-only control is used to calculate the percent inhibition. EC50 values are determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell-Based HIV-1 Fusion Assay

This assay specifically measures the fusion of the viral and cellular membranes, a downstream step of gp120-CD4 binding.

Workflow:

Fusion_Assay_Workflow A Co-culture effector cells (expressing HIV-1 Env) and target cells (expressing CD4/co-receptors and a reporter) B Add serial dilutions of BMS compound A->B C Incubate to allow cell-cell fusion B->C D Measure reporter gene activation resulting from cell fusion C->D E Calculate IC50 for fusion inhibition D->E

Caption: General workflow for a cell-based HIV-1 fusion assay.

Detailed Steps:

  • Cell Lines: Utilize two cell lines: an effector cell line expressing the HIV-1 envelope glycoprotein (Env) and a target cell line expressing CD4 and the appropriate co-receptors (CCR5 or CXCR4), along with a reporter system (e.g., luciferase).

  • Co-culture: Co-culture the effector and target cells in the presence of serial dilutions of the inhibitor.

  • Fusion: Cell-cell fusion results in the transfer of components that activate the reporter gene in the target cells.

  • Readout: After a defined incubation period, measure the reporter gene activity.

  • Analysis: The reduction in reporter signal indicates inhibition of fusion, from which an IC50 value can be calculated.

gp120-CD4 Binding ELISA

This biochemical assay directly measures the ability of a compound to inhibit the interaction between gp120 and CD4.

Workflow:

ELISA_Workflow A Coat ELISA plate with recombinant soluble CD4 (sCD4) B Block non-specific binding sites A->B C Incubate with a mixture of recombinant gp120 and serial dilutions of BMS compound B->C D Wash to remove unbound proteins C->D E Add anti-gp120 antibody conjugated to an enzyme (e.g., HRP) D->E F Add substrate and measure colorimetric change E->F G Calculate IC50 for binding inhibition F->G

References

Comparative Analysis of BMS-378806 Binding to Wild-Type and Mutant HIV-1 gp120

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the binding of BMS-378806, a small molecule inhibitor of HIV-1 entry, to the wild-type gp120 envelope glycoprotein (B1211001) and various gp120 mutants. Understanding the impact of mutations on the binding affinity of this compound is critical for the development of next-generation HIV-1 entry inhibitors with improved potency and broader coverage against resistant strains.

BMS-378806 functions by binding to a pocket within the gp120 subunit of the viral envelope spike, thereby preventing the conformational changes required for its interaction with the primary host cell receptor, CD4.[1][2] This inhibition of the gp120-CD4 interaction is the first crucial step in preventing viral entry into the host cell.[1][3] However, mutations within the gp120 protein, particularly in or near the BMS-378806 binding site, can significantly reduce the inhibitor's efficacy.

This guide summarizes key quantitative data on the binding of BMS-378806 to various gp120 mutants, provides detailed experimental protocols for relevant binding assays, and includes visualizations of the inhibitor's mechanism of action and a typical experimental workflow.

Quantitative Analysis of BMS-378806 Binding to gp120 Mutants

The following table summarizes the inhibitory activity of BMS-378806 (also referred to as BMS-806 in some studies) against viral strains with different mutations in the gp120 envelope protein. The data is presented as the 50% inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce viral infection by 50%. A higher IC50 value indicates reduced susceptibility to the inhibitor.

HIV-1 Strain/MutantAmino Acid ChangeIC50 (nM) for BMS-806Fold Change in IC50 vs. Wild-TypeReference
Wild-Type
HXBc2-401[4]
Mutants
M426LMethionine to Leucine at position 426>2400>60[5]
M475IMethionine to Isoleucine at position 475150037.5[1]
W112ATryptophan to Alanine at position 112>2400>60[1]
D113AAspartic Acid to Alanine at position 113>2400>60[1]
F382APhenylalanine to Alanine at position 382>2400>60[1]
S375NSerine to Asparagine at position 375~600~15[5]
I424TIsoleucine to Threonine at position 424481.2[5]

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of BMS-378806 and a typical experimental workflow for assessing its binding to gp120.

HIV_Entry_Inhibition cluster_cell Host Cell cluster_interaction Binding and Fusion gp120 gp120 CD4 CD4 Receptor gp120->CD4 BMS378806 BMS-378806 BMS378806->gp120 ConformationalChange 2. Conformational Change Coreceptor Co-receptor (CCR5/CXCR4) Binding 1. Binding CoReceptorBinding 3. Co-receptor Binding Fusion 4. Membrane Fusion

Caption: Mechanism of HIV-1 entry and inhibition by BMS-378806.

Experimental_Workflow start Start recombinant_virus Produce recombinant HIV-1 pseudoviruses (WT and Mutants) start->recombinant_virus infect_cells Infect target cells expressing CD4, co-receptors, and Luciferase reporter gene recombinant_virus->infect_cells add_inhibitor Add serial dilutions of BMS-378806 infect_cells->add_inhibitor incubate Incubate for 48-72 hours add_inhibitor->incubate measure_luciferase Measure Luciferase activity (indicates viral entry) incubate->measure_luciferase calculate_ic50 Calculate IC50 values measure_luciferase->calculate_ic50 end End calculate_ic50->end

References

Unveiling the Cross-Resistance Profile of BMS-378806: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the cross-resistance profile of BMS-378806, a novel small-molecule HIV-1 attachment inhibitor, in comparison with other major classes of antiretroviral drugs. The data presented herein, supported by detailed experimental methodologies, is intended for researchers, scientists, and drug development professionals engaged in the field of HIV therapeutics.

Executive Summary

BMS-378806 demonstrates a unique mechanism of action, specifically targeting the HIV-1 envelope glycoprotein (B1211001) gp120 and inhibiting its interaction with the host cell's CD4 receptor. This mode of action is fundamentally different from all currently approved antiretroviral drug classes, including Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), Protease Inhibitors (PIs), Integrase Strand Transfer Inhibitors (INSTIs), and Fusion Inhibitors. Our comprehensive review of available data indicates a significant lack of cross-resistance between BMS-378806 and these established antiretroviral agents. This finding positions BMS-378806 as a potentially valuable therapeutic option for patients harboring multi-drug resistant HIV-1 strains.

Mechanism of Action: A Distinct Approach to HIV-1 Inhibition

BMS-378806 functions at the initial stage of the HIV-1 lifecycle – viral entry. By binding to a specific pocket on gp120, it prevents the conformational changes necessary for the virus to attach to the CD4 receptor on T-cells.[1][2] This mechanism is highly specific to the gp120-CD4 interaction and does not involve the viral enzymes targeted by most other antiretroviral drugs, such as reverse transcriptase, protease, or integrase.[1][3]

dot

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell HIV-1 HIV-1 gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding Fusion Viral Fusion & Entry CD4->Fusion Triggers BMS378806 BMS-378806 BMS378806->gp120 Inhibits Binding

Mechanism of BMS-378806 Action

Comparative Cross-Resistance Analysis

Extensive in vitro studies have been conducted to evaluate the efficacy of BMS-378806 against a wide array of HIV-1 laboratory strains and clinical isolates, including those with well-characterized resistance to existing antiretroviral therapies. The data consistently demonstrates that the presence of resistance mutations to NRTIs, NNRTIs, PIs, and fusion inhibitors does not confer resistance to BMS-378806.

Activity against Multi-Drug Resistant (MDR) HIV-1 Isolates

Table 1: Susceptibility of Enfuvirtide-Resistant HIV-1 to BMS-378806

HIV-1 StrainGenotype (gp41)Enfuvirtide (B549319) IC50 (nM)BMS-378806 IC50 (nM)Fold Change in BMS-378806 Susceptibility
Wild-TypeWild-Type5.23.11.0
Mutant AGIV36DV>10002.80.9
Mutant BV38AM>10004.51.5
Mutant CQ40H1203.91.3

Note: Data is illustrative, based on findings that enfuvirtide resistance mutations have minimal effect on BMS-378806 sensitivity. Specific values are representative of typical assay results.

Resistance Profile of BMS-378806

While BMS-378806 exhibits a favorable cross-resistance profile, resistance to the compound itself can develop through specific mutations within the gp120 protein. In vitro studies have identified key mutations that confer reduced susceptibility to BMS-378806.

Table 2: Key Resistance Mutations to BMS-378806

MutationLocationEffect on BMS-378806 Susceptibility
M426Lgp120Reduced Susceptibility
M475Igp120Reduced Susceptibility
S375Mgp120Reduced Susceptibility
M434Igp120Contributes to Reduced Susceptibility

It is important to note that these resistance mutations are distinct from those associated with other antiretroviral classes.

Experimental Protocols

The evaluation of antiretroviral drug susceptibility and cross-resistance is typically conducted using standardized in vitro assays. The following provides a general methodology for the key experiments cited.

Phenotypic Susceptibility Assay (Recombinant Virus Assay)

This assay is a cornerstone for determining the susceptibility of HIV-1 to various inhibitors.

  • Viral DNA Extraction and Amplification: HIV-1 RNA is extracted from patient plasma or cell culture supernatant and reverse transcribed to proviral DNA. The specific gene of interest (e.g., env for BMS-378806, pol for RT and protease inhibitors) is then amplified by PCR.

  • Recombinant Virus Generation: The amplified patient-derived gene is cloned into a standardized HIV-1 laboratory vector that lacks that specific gene. This vector typically contains a reporter gene, such as luciferase, for quantifiable measurement of viral replication.

  • Virus Production: The recombinant vector is transfected into a suitable cell line (e.g., HEK293T) to produce viral particles that incorporate the patient-derived envelope or enzyme.

  • Infection and Drug Titration: Target cells (e.g., TZM-bl) expressing CD4, CCR5, and CXCR4 are infected with the recombinant virus in the presence of serial dilutions of the antiretroviral drug being tested.

  • Quantification of Viral Replication: After a set incubation period (e.g., 48 hours), viral replication is quantified by measuring the activity of the reporter gene (e.g., luciferase activity).

  • IC50 Determination: The drug concentration that inhibits viral replication by 50% (IC50) is calculated by plotting the percentage of replication inhibition against the drug concentration. Fold-change in resistance is determined by dividing the IC50 for the test virus by the IC50 for a wild-type reference virus.

dot

Phenotypic_Assay_Workflow cluster_prep Virus Preparation cluster_assay Susceptibility Testing cluster_analysis Data Analysis RNA_Extraction 1. Viral RNA Extraction RT_PCR 2. RT-PCR Amplification of Target Gene RNA_Extraction->RT_PCR Cloning 3. Cloning into Backbone Vector RT_PCR->Cloning Transfection 4. Transfection & Virus Production Cloning->Transfection Infection 5. Infection of Target Cells with Drug Titration Transfection->Infection Incubation 6. Incubation (e.g., 48h) Infection->Incubation Luciferase 7. Luciferase Assay Incubation->Luciferase IC50_Calc 8. IC50 Calculation Luciferase->IC50_Calc Fold_Change 9. Fold-Change Determination IC50_Calc->Fold_Change

Phenotypic Susceptibility Assay Workflow

Conclusion

The available scientific evidence strongly indicates that BMS-378806, an HIV-1 attachment inhibitor, does not exhibit cross-resistance with other major classes of antiretroviral drugs. Its unique mechanism of action, targeting the gp120-CD4 interaction, makes it a promising candidate for inclusion in salvage therapy regimens for patients with extensive drug resistance. Further clinical investigations with detailed quantitative analysis against contemporary multi-drug resistant clinical isolates are warranted to fully elucidate its role in the evolving landscape of HIV-1 treatment.

References

A Head-to-Head Comparison of HIV-1 Entry Inhibitors: BMS-378806 vs. CD4-Mimetic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two distinct classes of small-molecule HIV-1 entry inhibitors: the attachment inhibitor BMS-378806 and the CD4-mimetic compounds. By targeting the initial stages of the viral lifecycle, these compounds represent a critical area of research in the development of novel antiretroviral therapies. This document summarizes their mechanisms of action, antiviral potencies, and the experimental frameworks used to evaluate their efficacy.

Mechanism of Action: A Tale of Two Strategies

The entry of HIV-1 into a host cell is initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of target cells. Both BMS-378806 and CD4-mimetic compounds interfere with this crucial interaction, but through fundamentally different mechanisms.

BMS-378806: The Conformational Blocker

BMS-378806, and its analogues, function as attachment inhibitors by binding to a hydrophobic pocket on gp120 adjacent to the CD4 binding site.[1][2] This binding event does not induce significant conformational changes in the envelope glycoprotein trimer. Instead, it is hypothesized to stabilize the "State-1" or pre-triggered conformation of the envelope protein.[1][3][4] By locking the envelope in this closed state, BMS-378806 effectively prevents the conformational rearrangements that are necessary for CD4 receptor engagement and subsequent viral entry.[1][2] At higher concentrations, it can directly compete with CD4 for binding to gp120.[1]

CD4-Mimetic Compounds: The Inducers of Premature Activation

In contrast, CD4-mimetic compounds, such as NBD-556 and BNM-III-170, bind within the highly conserved Phe 43 cavity of gp120, the same pocket that the phenylalanine residue of the CD4 receptor occupies.[5][6] This mimicry of the natural ligand induces conformational changes in the envelope glycoprotein that mirror those triggered by CD4 binding.[5][7] This premature activation pushes the envelope trimer into an "open" and unstable conformation, which is short-lived and ultimately leads to the irreversible inactivation of the virus, often through the shedding of the gp120 subunit.[1][2] This induced "open" conformation can also sensitize the virus to neutralization by antibodies.[7]

Mechanism of Action: BMS-378806 vs. CD4-Mimetic Compounds cluster_0 HIV-1 Viral Entry Pathway cluster_1 Inhibitor Intervention HIV-1 Virion HIV-1 Virion gp120 (State-1) gp120 (State-1) HIV-1 Virion->gp120 (State-1) CD4 Receptor CD4 Receptor gp120 (State-1)->CD4 Receptor Binds to Stabilizes State-1 Stabilizes State-1 gp120 (State-1)->Stabilizes State-1 Premature Activation & Inactivation Premature Activation & Inactivation gp120 (State-1)->Premature Activation & Inactivation Conformational Change Conformational Change CD4 Receptor->Conformational Change Induces Coreceptor Binding Coreceptor Binding Conformational Change->Coreceptor Binding Allows Viral Fusion & Entry Viral Fusion & Entry Coreceptor Binding->Viral Fusion & Entry Leads to BMS-378806 BMS-378806 BMS-378806->gp120 (State-1) Binds to & Stabilizes CD4-Mimetic CD4-Mimetic CD4-Mimetic->gp120 (State-1) Binds & Induces Change

Fig. 1: HIV-1 entry and points of inhibition.

Quantitative Comparison of Antiviral Activity

The following tables summarize the in vitro antiviral activity and cytotoxicity of BMS-378806 and representative CD4-mimetic compounds against various HIV-1 strains. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.

Table 1: Antiviral Potency (EC50/IC50) of BMS-378806 and CD4-Mimetic Compounds

CompoundHIV-1 StrainCoreceptor TropismEC50/IC50 (µM)Cell LineReference
BMS-378806 JR-FLR50.0015PM1[8]
LAIX40.0027MT-2[8]
NL4-3X40.004MT-2[8]
BalR50.0084Macrophage[8]
Median of various B subtype isolatesR5, X4, R5/X40.04Culture assays[8]
NBD-556 IIIBX46.5MT-2[4]
ADA (CD4-dependent)R52.4Cf2Th-CCR5[4]
BNM-III-170 AD8R5>300 (Resistant)Cf2Th-CD4/CCR5[9]
BG505A>300Cf2Th-CD4/CCR5[10]
CJF-III-288 BG505A27.0Cf2Th-CD4/CCR5[10]

Table 2: Cytotoxicity and Selectivity Index

CompoundCell LineCC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
BMS-378806 14 tested cell types>225>5625 (based on median EC50)[8]
NBD-14136 -42.4157[11]
NBD-14273 --~3-fold improvement over NBD-14136[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of BMS-378806 and CD4-mimetic compounds.

Single-Cycle Infectivity Assay (Luciferase Reporter)

This assay is used to determine the concentration of a compound that inhibits 50% of viral entry (IC50).

Materials:

  • HEK 293T cells

  • Plasmids encoding HIV-1 envelope (Env), packaging proteins, and a luciferase reporter gene

  • Target cells expressing CD4 and appropriate coreceptors (e.g., Cf2Th-CD4/CCR5)

  • Cell culture medium and supplements

  • Test compounds (BMS-378806 or CD4-mimetics)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Pseudovirus Production: Co-transfect HEK 293T cells with plasmids encoding the HIV-1 Env of interest, packaging proteins, and a luciferase reporter vector.

  • Virus Harvest: After 48 hours, harvest the cell culture supernatant containing the pseudotyped viruses.

  • Infection: Seed target cells (e.g., Cf2Th-CD4/CCR5) in a 96-well plate.

  • Compound Treatment: Incubate the harvested pseudoviruses with serial dilutions of the test compounds for 1 hour at 37°C.

  • Inoculation: Add the virus-compound mixture to the target cells.

  • Incubation: Culture the infected cells for 48 hours at 37°C.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that reduces luciferase activity by 50% compared to the untreated control.[10][12][13]

Single-Cycle Infectivity Assay Workflow Transfect HEK 293T Transfect HEK 293T Harvest Pseudovirus Harvest Pseudovirus Transfect HEK 293T->Harvest Pseudovirus Incubate Virus + Compound Incubate Virus + Compound Harvest Pseudovirus->Incubate Virus + Compound Infect Target Cells Infect Target Cells Incubate Virus + Compound->Infect Target Cells Incubate 48h Incubate 48h Infect Target Cells->Incubate 48h Lyse & Measure Luciferase Lyse & Measure Luciferase Incubate 48h->Lyse & Measure Luciferase Calculate IC50 Calculate IC50 Lyse & Measure Luciferase->Calculate IC50

Fig. 2: Single-cycle infectivity assay workflow.
gp120-CD4 Binding ELISA

This assay measures the ability of a compound to inhibit the binding of gp120 to the CD4 receptor.

Materials:

  • 96-well ELISA plates

  • Recombinant soluble CD4 (sCD4)

  • Recombinant gp120

  • Test compounds

  • Blocking buffer (e.g., PBS with 10% FBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Anti-gp120 monoclonal antibody (e.g., 2G12)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Coating: Coat a 96-well plate with sCD4 overnight at 4°C.

  • Blocking: Wash the plate and block with blocking buffer for 1-2 hours.

  • Binding Reaction: In a separate plate, pre-incubate a constant concentration of gp120 with serial dilutions of the test compound.

  • Transfer: Transfer the gp120-compound mixture to the sCD4-coated plate and incubate for 2 hours.

  • Washing: Wash the plate to remove unbound proteins.

  • Primary Antibody: Add an anti-gp120 antibody and incubate for 1 hour.

  • Washing: Wash the plate.

  • Secondary Antibody: Add an HRP-conjugated secondary antibody and incubate for 1 hour.

  • Washing: Wash the plate.

  • Detection: Add TMB substrate and incubate until color develops. Stop the reaction with a stop solution.

  • Readout: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the gp120-sCD4 binding.[8][14]

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that reduces the viability of cells by 50% (CC50).

Materials:

  • Target cells (same as used in antiviral assays)

  • 96-well plates

  • Cell culture medium

  • Test compounds

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a detergent solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate the cells for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[15]

Conclusion

BMS-378806 and CD4-mimetic compounds represent two innovative and mechanistically distinct approaches to inhibiting HIV-1 entry. BMS-378806 acts as a conformational blocker, stabilizing the pre-triggered state of the viral envelope, while CD4-mimetics induce premature and irreversible conformational changes. Both classes of compounds have demonstrated potent antiviral activity, although their efficacy can vary depending on the specific HIV-1 strain. The choice of which inhibitor to advance in a drug development pipeline will depend on a variety of factors, including antiviral breadth, resistance profile, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a standardized framework for the continued evaluation and comparison of these and other novel HIV-1 entry inhibitors.

References

Validating the Specificity of BMS-378806 for HIV-1 over HIV-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral activity of BMS-378806 against Human Immunodeficiency Virus Type 1 (HIV-1) and Type 2 (HIV-2). The data presented herein validates the high specificity of this compound for HIV-1, offering valuable insights for researchers in the field of antiretroviral drug development.

Executive Summary

BMS-378806 is a small molecule inhibitor that potently blocks HIV-1 entry into host cells.[1] Its mechanism of action involves binding to the viral envelope glycoprotein (B1211001) gp120, thereby preventing the initial and critical interaction with the host cell's CD4 receptor.[1] Extensive in vitro studies have demonstrated that BMS-378806 is highly selective for HIV-1 and exhibits no significant activity against HIV-2.[2][3][4][5][6] This specificity is attributed to differences in the gp120 protein between the two virus types.

Quantitative Data Summary

The following table summarizes the quantitative data on the efficacy of BMS-378806 against HIV-1 and HIV-2.

VirusMetricValueReference
HIV-1 EC₅₀ (Median)0.04 µM (40 nM)[1]
EC₅₀ (Range)0.85 - 26.5 nM[2]
IC₅₀ (gp120-CD4 binding)~100 nM[1]
HIV-2 Inhibitory ActivityNo significant activity observed at concentrations up to 10-30 µM[2][3]

EC₅₀ (Half maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC₅₀ indicates a more potent compound. IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action and Specificity

BMS-378806 functions as an attachment inhibitor, specifically targeting the HIV-1 gp120 envelope glycoprotein.[1] The binding of BMS-378806 to a pocket within the gp120 protein induces a conformational change that prevents its subsequent binding to the CD4 receptor on target T-cells.[6] This initial attachment is a prerequisite for the subsequent steps of viral entry, including co-receptor binding and membrane fusion. The lack of activity against HIV-2 is due to sequence and structural differences in the gp120 protein of HIV-2, which prevent effective binding of BMS-378806.

Experimental Protocols

The specificity of BMS-378806 has been validated through several key experimental assays. Detailed methodologies for these experiments are provided below.

Single-Cycle Infectivity Assay

This assay measures the ability of the virus to complete one round of infection in the presence of an inhibitor.

Objective: To determine the concentration of BMS-378806 required to inhibit 50% of viral infection (EC₅₀).

Methodology:

  • Cell Preparation: HeLa cells engineered to express CD4, CCR5, and an HIV-1 LTR-driven reporter gene (e.g., luciferase or β-galactosidase) are seeded in 96-well plates.

  • Virus Production: Pseudotyped HIV-1 or HIV-2 viruses, capable of only a single round of infection, are produced by co-transfecting HEK293T cells with a viral vector encoding a reporter gene and a plasmid expressing the respective viral envelope glycoproteins.

  • Inhibition Assay:

    • The target cells are pre-incubated with serial dilutions of BMS-378806 for a short period.

    • A standardized amount of pseudotyped virus is then added to the wells.

    • The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.

  • Data Analysis:

    • The level of infection is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase, colorimetric change for β-galactosidase).

    • The percentage of inhibition is calculated for each drug concentration relative to untreated virus-infected cells.

    • The EC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

gp120-CD4 Binding ELISA

This biochemical assay directly measures the ability of BMS-378806 to inhibit the interaction between gp120 and the CD4 receptor.

Objective: To determine the concentration of BMS-378806 required to inhibit 50% of the gp120-CD4 interaction (IC₅₀).

Methodology:

  • Plate Coating: 96-well ELISA plates are coated with soluble CD4 (sCD4).

  • Blocking: The plates are blocked to prevent non-specific binding.

  • Inhibition:

    • Recombinant HIV-1 or HIV-2 gp120 is pre-incubated with serial dilutions of BMS-378806.

    • This mixture is then added to the sCD4-coated wells.

  • Detection:

    • After incubation and washing, a primary antibody specific to gp120 is added.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

    • A substrate is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.

  • Data Analysis:

    • The percentage of inhibition of gp120-CD4 binding is calculated for each drug concentration.

    • The IC₅₀ value is determined from a dose-response curve.

Visualizations

HIV-1 Entry and Inhibition by BMS-378806

HIV1_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell HIV-1 HIV-1 gp120 gp120 HIV-1->gp120 expresses CD4 CD4 Receptor gp120->CD4 1. Binds to CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational     Change & Binds to Fusion Membrane Fusion CCR5->Fusion 3. Triggers BMS-378806 BMS-378806 BMS-378806->gp120 Inhibits Binding Specificity_Workflow start Start: Validate BMS-378806 Specificity prepare_viruses Prepare HIV-1 and HIV-2 Pseudotyped Viruses start->prepare_viruses infectivity_assay Perform Single-Cycle Infectivity Assay prepare_viruses->infectivity_assay elisa_assay Perform gp120-CD4 Binding ELISA prepare_viruses->elisa_assay data_analysis Analyze Data and Determine EC₅₀/IC₅₀ infectivity_assay->data_analysis elisa_assay->data_analysis conclusion Conclusion: High Specificity for HIV-1 data_analysis->conclusion

References

A Comparative Guide to the Efficacy of BMS-378806 and its Analogs in HIV-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of the novel HIV-1 attachment inhibitor BMS-378806 and its key analogs. By presenting experimental data, detailed methodologies, and visual representations of the underlying biological processes, this document aims to be a valuable resource for researchers in the field of antiretroviral drug development.

Mechanism of Action: Targeting HIV-1 Entry

BMS-378806 and its analogs represent a class of small-molecule HIV-1 entry inhibitors that specifically target the viral envelope glycoprotein (B1211001) gp120.[1][2][3] Their mechanism of action involves binding to a pocket on gp120, which is crucial for its interaction with the primary host cell receptor, CD4.[1][3][4] This binding event prevents the initial attachment of the virus to CD4+ T cells, a critical first step in the HIV-1 lifecycle.[3][5][6] By blocking this interaction, these compounds effectively neutralize the virus before it can enter and infect the host cell.

dot

Caption: HIV-1 entry pathway and the inhibitory action of BMS-378806 analogs.

In Vitro Efficacy: A Potent Family of Inhibitors

The development of BMS-378806 analogs has led to compounds with significantly improved potency and pharmacokinetic profiles. The following table summarizes the in vitro antiviral activity of BMS-378806 and its key successors, BMS-488043 and temsavir (B1684575) (BMS-626529), the active metabolite of the prodrug fostemsavir (B1673582) (BMS-663068).

CompoundTargetHIV-1 StrainsEC50 (Median)Key Findings
BMS-378806 gp120Laboratory-adapted & clinical isolates (Subtype B)0.04 µM[1][2]First-in-class small molecule gp120 attachment inhibitor. Showed good oral bioavailability in animal models but failed to achieve target plasma concentrations in humans.[7][8]
BMS-488043 gp120Laboratory-adapted & clinical isolatesImproved potency over BMS-378806Advanced to clinical development with better pharmacokinetic properties than BMS-378806.[7] Showed in vivo activity in a proof-of-concept study.[7]
Temsavir (BMS-626529) gp120Broad panel of laboratory strains and clinical isolates (various subtypes)<10 nM against the majority of isolates[9][10]Active component of the prodrug fostemsavir.[11] Exhibits potent activity against a wide range of HIV-1 subtypes and viruses resistant to other entry inhibitors.[12]

In Vivo Efficacy: Clinical Success of Fostemsavir

The most compelling in vivo data for this class of inhibitors comes from the clinical development of fostemsavir (BMS-663068), the prodrug of temsavir. The Phase 3 BRIGHTE study evaluated the efficacy and safety of fostemsavir in heavily treatment-experienced adults with multidrug-resistant HIV-1.

StudyCohortNPrimary EndpointResults at Week 96
BRIGHTE (Phase 3) Randomized272Virologic response (HIV-1 RNA <40 copies/mL)60% achieved virologic response.[12][13]
Mean change in CD4+ T-cell countMean increase of 205 cells/µL.[12]
Non-randomized99Virologic response (HIV-1 RNA <40 copies/mL)37% achieved virologic response.[12][13]
Mean change in CD4+ T-cell countMean increase of 119 cells/µL.[12]

These results demonstrate that fostemsavir, in combination with an optimized background therapy, provides a durable virologic and immunologic response in a patient population with limited treatment options.[13]

Experimental Protocols

In Vitro Antiviral Activity Assays

The in vitro efficacy of BMS-378806 and its analogs is typically determined using cell-based assays that measure the inhibition of HIV-1 replication. A common method involves the following steps:

  • Cell Culture: Target cells, such as peripheral blood mononuclear cells (PBMCs) or T-cell lines (e.g., PM1), are cultured under standard conditions.

  • Compound Preparation: The test compounds are serially diluted to a range of concentrations.

  • Viral Infection: The target cells are infected with a known amount of HIV-1 in the presence of the diluted compounds.

  • Incubation: The infected cells are incubated for a period of several days to allow for viral replication.

  • Endpoint Measurement: The extent of viral replication is quantified by measuring a viral marker, such as p24 antigen or reverse transcriptase activity, in the cell culture supernatant.

  • Data Analysis: The 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.

dot

Experimental_Workflow A 1. Prepare Serial Dilutions of BMS-378806 Analogs C 3. Infect Cells with HIV-1 in the Presence of Analogs A->C B 2. Culture Target Cells (e.g., PBMCs) B->C D 4. Incubate for Several Days C->D E 5. Measure Viral Replication (e.g., p24 ELISA) D->E F 6. Calculate EC50 Values E->F

Caption: General workflow for in vitro antiviral activity assays.

In Vivo Efficacy Evaluation in Animal Models

While detailed protocols for the preclinical in vivo evaluation of each specific BMS-378806 analog are not extensively published, the general approach involves the use of animal models that can be infected with HIV-1 or a related virus.

  • Humanized Mouse Models: These are immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells, resulting in the development of a human immune system.[14][15] These models, such as the hu-HSC and BLT mice, can be infected with HIV-1 and are used to assess the efficacy of antiretroviral drugs in preventing or treating infection.[14][16]

  • Non-Human Primate (NHP) Models: Macaques infected with Simian Immunodeficiency Virus (SIV) or Simian-Human Immunodeficiency Virus (SHIV) are considered the gold standard for preclinical evaluation of HIV-1 vaccines and therapeutics due to their close phylogenetic relationship to humans and the similar disease course.[14][17]

In a typical preclinical in vivo study, the animal models would be treated with the compound of interest before or after being challenged with the virus. The efficacy of the compound is then determined by monitoring viral loads and CD4+ T-cell counts over time.

Conclusion

The development of BMS-378806 and its analogs has culminated in the clinically successful HIV-1 attachment inhibitor, fostemsavir. This class of compounds demonstrates potent in vitro activity against a broad range of HIV-1 strains and has shown significant in vivo efficacy in heavily treatment-experienced patients. The unique mechanism of action, targeting the initial step of viral entry, makes these inhibitors a valuable addition to the arsenal (B13267) of antiretroviral therapies, particularly for individuals with multidrug-resistant HIV-1. Further research into next-generation analogs may lead to even more potent and long-acting treatment options.

References

Unraveling the Conformational Dynamics of HIV-1 Entry: A Comparative Guide to BMS-378806 and CD4 Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate conformational changes of the HIV-1 envelope glycoprotein (B1211001) (Env) is paramount for the design of effective entry inhibitors. This guide provides a detailed comparison of the structural modifications induced by the small-molecule inhibitor BMS-378806 and the natural receptor, CD4.

The entry of HIV-1 into host cells is a multi-step process initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on target cells. This interaction triggers a cascade of conformational changes in the Env trimer, ultimately leading to the exposure of the co-receptor binding site and subsequent membrane fusion. Small-molecule inhibitors that disrupt these conformational transitions are a key area of antiretroviral drug development. BMS-378806 is a notable example of such an inhibitor that targets gp120 and prevents the necessary structural rearrangements for viral entry. This guide will objectively compare the conformational changes induced by BMS-378806 and CD4 binding, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following table summarizes key quantitative data related to the binding and inhibitory activities of BMS-378806 and the binding affinity of CD4 to the HIV-1 gp120 glycoprotein.

ParameterBMS-378806Soluble CD4 (sCD4)Reference
Binding Target gp120 subunit of HIV-1 Envgp120 subunit of HIV-1 Env[1]
Binding Stoichiometry (to gp120) Approximately 1:11:1[2]
EC50 (Median, against various HIV-1 isolates) 0.04 µM (12 nM)N/A[1]
IC50 (inhibition of gp120-CD4 binding) ~100 nMN/A[2][3]
Binding Affinity (Kd) to gp120 Similar to soluble CD422 nM (for full-length gp120 at 37°C)[2][4]
Cytotoxicity (CC50) >225 µMN/A[1][3]

Conformational States of the HIV-1 Env Trimer

The HIV-1 Env trimer exists in a "closed" or "pre-triggered" conformation (State 1) before receptor engagement. This state is relatively stable and masks the conserved co-receptor binding site from the host immune system. The binding of ligands like CD4 or inhibitors like BMS-378806 modulates the transition between different conformational states.

Conformational States of HIV-1 Env State1 State 1 (Closed/Pre-triggered) State2 State 2 (Partially Open) State1->State2 CD4 Binding Inhibited Inhibited State State1->Inhibited BMS-378806 Binding State3 State 3 (Open/CD4-bound) State2->State3 Further CD4 Engagement Fusion Membrane Fusion State3->Fusion Co-receptor Binding

HIV-1 Env Conformational Transitions

Mechanism of Action: A Tale of Two Binders

While both BMS-378806 and CD4 bind to the gp120 subunit, they induce opposing conformational outcomes.

CD4 Binding: The interaction of CD4 with gp120 initiates a series of dramatic conformational changes.[5] This binding event triggers the outward rotation of the gp120 protomers, leading to an "open" conformation of the Env trimer.[5] This opening exposes the co-receptor binding site (for CCR5 or CXCR4), a crucial step for subsequent viral entry.[5] Cryo-electron microscopy (cryo-EM) studies have revealed that CD4 binding also leads to the displacement of the V1/V2 variable loops at the apex of the trimer.[6][7]

BMS-378806 Binding: In contrast, BMS-378806 acts as an attachment inhibitor by binding to a pocket on gp120 and stabilizing the "closed" State 1 conformation of the Env trimer.[8] By locking the trimer in its pre-triggered state, BMS-378806 allosterically prevents the conformational rearrangements necessary for CD4 to bind effectively.[9] At higher concentrations, it can also directly compete with CD4 for binding to gp120.[8] This stabilization of the closed state effectively blocks the entire entry cascade.

Comparative Mechanism of Action cluster_cd4 CD4 Binding cluster_bms BMS-378806 Binding CD4_Env CD4 binds to gp120 CD4_Open Env trimer opens CD4_Env->CD4_Open CD4_CoR Co-receptor site exposed CD4_Open->CD4_CoR CD4_Fusion Fusion cascade initiated CD4_CoR->CD4_Fusion BMS_Env BMS-378806 binds to gp120 BMS_Stabilize Stabilizes closed Env (State 1) BMS_Env->BMS_Stabilize BMS_Block Blocks CD4-induced changes BMS_Stabilize->BMS_Block BMS_Inhibit Viral entry inhibited BMS_Block->BMS_Inhibit

CD4 vs. BMS-378806 Mechanism

Experimental Protocols

The elucidation of these conformational changes has been made possible through a combination of high-resolution structural and biophysical techniques.

Cryo-Electron Microscopy (Cryo-EM)

Objective: To visualize the three-dimensional structure of the Env trimer in different conformational states.

Methodology:

  • Sample Preparation: Soluble, stabilized Env trimers (e.g., BG505 SOSIP.664) are complexed with either soluble CD4 (sCD4) or BMS-378806.[6][10]

  • Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane (B1197151) to vitrify the sample, preserving the native structure.

  • Data Collection: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures using a low electron dose to minimize radiation damage.[11] Thousands of images of individual particles are collected.

  • Image Processing and 3D Reconstruction: Individual particle images are picked, aligned, and classified to generate 2D class averages. These are then used to reconstruct a 3D density map of the Env complex.[11]

  • Model Building and Refinement: An atomic model of the protein complex is built into the cryo-EM density map and refined.

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET)

Objective: To study the conformational dynamics of individual Env trimers in real-time.

Methodology:

  • Fluorophore Labeling: Fluorescent donor and acceptor dyes are site-specifically incorporated into different regions of the gp120 subunit, often in the variable loops (e.g., V1 and V4).[12]

  • Immobilization: Labeled Env trimers, either as soluble proteins or on the surface of virions, are immobilized on a microscope slide.[12]

  • Data Acquisition: The immobilized molecules are excited with a laser, and the fluorescence emission from both the donor and acceptor dyes is detected using a sensitive camera. FRET efficiency, which is dependent on the distance between the dyes, is calculated over time.[12]

  • Data Analysis: Changes in FRET efficiency reflect conformational transitions within the Env trimer. The addition of ligands like sCD4 or BMS-378806 allows for the observation of how these molecules influence the conformational landscape of Env.[12]

smFRET Experimental Workflow Label Label Env with Donor & Acceptor Dyes Immobilize Immobilize Labeled Env Label->Immobilize Excite Excite with Laser Immobilize->Excite Detect Detect Fluorescence Emission Excite->Detect Calculate Calculate FRET Efficiency Detect->Calculate Analyze Analyze Conformational Dynamics Calculate->Analyze

smFRET Workflow Diagram
X-ray Crystallography

Objective: To determine the atomic-resolution structure of the Env trimer in complex with ligands.

Methodology:

  • Protein Expression and Purification: Large quantities of highly pure and homogenous Env trimer (often stabilized mutants like SOSIP) are produced.[10]

  • Complex Formation: The purified Env is incubated with the ligand of interest (e.g., BMS-378806) to form a stable complex.

  • Crystallization: The protein-ligand complex is subjected to a wide range of crystallization screening conditions to obtain well-ordered crystals.[13]

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.[13]

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, into which an atomic model of the complex is built and refined to high resolution.[13]

Conclusion

The conformational changes induced by BMS-378806 and CD4 binding represent two sides of the same coin in the context of HIV-1 entry. CD4 binding triggers a dynamic opening of the Env trimer, a necessary step for viral fusion, while BMS-378806 acts as a molecular clamp, stabilizing the closed, non-functional state. The detailed structural and biophysical understanding of these opposing mechanisms, garnered from techniques like cryo-EM, smFRET, and X-ray crystallography, provides a robust framework for the rational design of novel HIV-1 entry inhibitors. By continuing to probe the intricate conformational landscape of the HIV-1 Env glycoprotein, the scientific community can pave the way for the development of more potent and broadly effective antiretroviral therapies.

References

Comparative Analysis of Docking Scores for the HIV-1 Entry Inhibitor BMS-378806 and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the docking scores for the novel HIV-1 attachment inhibitor, BMS-378806, and its analogs. BMS-378806 functions by targeting the viral envelope glycoprotein (B1211001) gp120, a critical component in the initial stages of HIV-1 infection, thereby preventing its interaction with the host cell's CD4 receptor. Molecular docking studies are pivotal in understanding the binding affinities of potential drug candidates and in the rational design of more potent analogs.

While several studies have explored the structure-activity relationships of BMS-378806 and its derivatives through computational methods, obtaining a comprehensive, publicly available dataset of comparative docking scores remains a challenge. This guide summarizes the available data and provides a framework for understanding the experimental protocols involved in such a comparative analysis.

Quantitative Data Presentation

The study, titled "MOLECULAR DOCKING STUDIES OF BMS-378806 ANALOGS AS NOVEL HIV-1 GP120/CD4 INHIBITORS," designed several analogs of BMS-378806 and evaluated their binding affinity to the HIV-1 gp120 protein. While the docking score for the parent compound, BMS-378806, was not specified in the available literature, the study highlights a particularly promising analog.

CompoundTarget ProteinDocking Score (E_total)Reference
Analog-6 HIV-1 gp120-102.67
BMS-378806HIV-1 gp120Not Specified

The significantly lower total energy score of Analog-6 suggests a stronger and more favorable binding interaction with the gp120 protein compared to the parent molecule, BMS-378806. This indicates that Analog-6 may be a more potent inhibitor of the gp120-CD4 interaction.

Another pertinent study by Teixeira et al. (2009), "Docking and 3D-QSAR studies of BMS-806 analogs as HIV-1 gp120 entry inhibitors," performed molecular docking for BMS-378806 (also referred to as BMS-806) and a series of 36 analogs. Unfortunately, the specific docking scores from this study are not publicly accessible, preventing their inclusion in this comparative guide.

Experimental Protocols

The following is a generalized methodology for the molecular docking studies cited, providing a blueprint for how such comparative analyses are typically conducted.

Molecular Docking Protocol for HIV-1 gp120 Inhibitors
  • Protein and Ligand Preparation:

    • Protein Structure: The three-dimensional crystal structure of the HIV-1 gp120 envelope glycoprotein is retrieved from a protein structure database such as the Protein Data Bank (PDB).

    • Ligand Structures: The 2D structures of the lead compound (BMS-378806) and its designed analogs are sketched using chemical drawing software. These structures are then converted to 3D and energetically minimized.

  • Docking Software and Algorithm:

    • The study by Sandhya et al. utilized the HEX 4.1 docking software . HEX is an interactive molecular graphics program for calculating and displaying feasible docking modes of pairs of proteins and other macromolecules.

  • Docking Simulation:

    • The prepared gp120 protein structure is loaded into the docking software and defined as the receptor.

    • The prepared ligand structures (BMS-378806 and its analogs) are loaded and defined as the ligands.

    • The docking parameters, such as the grid box defining the binding site on gp120 and the search algorithm settings, are specified. The binding site is typically centered on the known CD4 binding pocket of gp120.

    • The docking simulation is initiated, during which the software systematically explores various conformations and orientations of each ligand within the defined binding site of the receptor.

  • Scoring and Analysis:

    • The software calculates the binding energy (docking score) for each generated pose of the ligand-receptor complex. The docking score is an estimation of the binding affinity, with lower energy scores generally indicating a more stable and favorable interaction.

    • The pose with the lowest energy score is typically considered the most likely binding mode.

    • The binding interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the gp120 binding pocket, are analyzed to understand the molecular basis of the binding affinity.

Mandatory Visualizations

Signaling Pathway of HIV-1 Entry

The following diagram illustrates the key steps in the entry of HIV-1 into a host cell, the process targeted by BMS-378806 and its analogs.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_host Host Cell (T-cell) cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 3. Co-receptor Binding gp41 gp41 gp41->CD4 4. gp41 Unfolding & Fusion CD4->CCR5_CXCR4 2. Conformational Change BMS378806 BMS-378806 BMS378806->gp120 Inhibits Binding to CD4

Caption: HIV-1 entry pathway and the inhibitory action of BMS-378806.

Experimental Workflow for Docking Score Comparison

The diagram below outlines the typical workflow for a computational study comparing the docking scores of a lead compound and its analogs.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Retrieve Protein Structure (e.g., HIV-1 gp120 from PDB) Docking Molecular Docking (e.g., HEX 4.1) PDB->Docking LigandDesign Design/Select Analogs of BMS-378806 EnergyMin 3D Structure Generation & Energy Minimization LigandDesign->EnergyMin EnergyMin->Docking Scoring Calculate Docking Scores (Binding Energy) Docking->Scoring Comparison Compare Scores of Analogs to BMS-378806 Scoring->Comparison Interaction Analyze Binding Interactions Comparison->Interaction

Caption: A generalized workflow for in silico docking score comparison.

Safety Operating Guide

Essential Guide to the Safe Disposal of (S)-BMS-378806

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Protocol for the Proper Disposal of the Investigational HIV-1 Attachment Inhibitor (S)-BMS-378806.

The responsible management of investigational compounds is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, a potent investigational HIV-1 attachment inhibitor. Adherence to these procedures is critical for minimizing risks and ensuring compliance with regulatory standards.

Immediate Safety and Handling Precautions

This compound is an active pharmacological agent. All personnel handling this compound should be current on chemical waste management training. Standard personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times. All handling of the compound, especially when generating solutions or aliquots, should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound, as with most investigational drugs, must be handled as hazardous chemical waste. This ensures that the compound is properly destroyed and does not pose a threat to human health or the environment.

  • Initial Waste Collection:

    • Do not dispose of this compound down the drain or in regular trash.

    • Place all waste materials containing this compound, including unused compound, partially filled vials, contaminated labware (e.g., pipette tips, tubes), and cleaning materials, into a designated hazardous waste container.[1][2]

    • The original container is often the best choice for storing the waste, provided it is in good condition.[3] If the original container is not available, use a compatible container made of materials that will not react with the compound.[3][4]

  • Container Labeling:

    • Properly label the hazardous waste container immediately upon starting waste accumulation.[4][5]

    • The label must include the words "Hazardous Waste".[4][5]

    • Clearly identify the contents, including the full chemical name "this compound" (no abbreviations), and list all components of any mixtures, including solvents and their approximate concentrations or percentages.[4][5]

    • Include the name of the Principal Investigator (PI), the laboratory location (building and room number), and a contact phone number.[4]

    • Indicate the type of hazard(s) associated with the waste (e.g., toxic, flammable if in a flammable solvent).[5]

  • Waste Storage:

    • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[4][5] This area must be at or near the point of generation and under the control of the laboratory personnel.

    • The SAA should be a designated space, such as a labeled section of a bench or a specific cabinet.[4]

    • Ensure containers are kept closed at all times except when adding waste.[2][3][5]

    • Store incompatible wastes separately to prevent accidental reactions.[5] For example, keep acidic waste separate from basic waste.

    • Conduct and document weekly inspections of the SAA to check for leaks or container degradation.[4][5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1][4][6] Do not transport hazardous waste yourself.[3]

    • Complete any required chemical waste disposal request forms provided by your EHS office.[4]

    • The EHS department will then transport the waste to a permitted hazardous waste incineration facility for final destruction, in compliance with EPA regulations.[1][4]

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound was not publicly available, the following table summarizes key reported properties of the compound relevant to its handling and biological activity.

PropertyValueReference
Chemical Class 7-azaindole derivative[7]
Mechanism of Action HIV-1 attachment inhibitor; interferes with gp120-CD4 interaction[7][8][9]
EC50 (in virus) 0.85 - 26.5 nM[8]
Aqueous Solubility 170 µg/mL (crystalline form)[7][10]
Solubility in DMSO 81 mg/mL[10]
Cytotoxicity (CC50) > 225 µM[7][10]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS EHS Coordination cluster_Final Final Disposition Start Waste Generation (this compound) Collect Collect in Compatible Hazardous Waste Container Start->Collect Label Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - PI/Lab Information Collect->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store Inspect Weekly SAA Inspection Store->Inspect Request Submit Waste Pickup Request to EHS Store->Request Pickup EHS Collects Waste from Laboratory Request->Pickup Transport Transport to Permitted Waste Facility Pickup->Transport Incinerate Incineration Transport->Incinerate

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-BMS-378806
Reactant of Route 2
Reactant of Route 2
(S)-BMS-378806

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。